(+)-Camphor-10-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPJNTWMNEORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863113 | |
| Record name | DL-10-Camphorsulfonic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | d-Camphorsulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00000007 [mmHg] | |
| Record name | d-Camphorsulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13570 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5872-08-2, 3144-16-9 | |
| Record name | (±)-Camphorsulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5872-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-10-Camphorsulfonic acid | |
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| Record name | 2-oxobornane-10-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.595 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-6-oxobornane-10-sulphonic acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(+)-Camphor-10-sulfonic acid physical properties
An In-depth Technical Guide to the Physical Properties of (+)-Camphor-10-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CSA), a chiral organic acid derived from camphor, is a versatile reagent in synthetic and medicinal chemistry. Its primary application lies in its use as a chiral resolving agent for the separation of racemic mixtures of amines and other basic compounds. Additionally, it serves as a catalyst in a variety of asymmetric syntheses. A thorough understanding of its physical properties is paramount for its effective application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, along with detailed experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are summarized in the tables below. These values represent typical data and may vary slightly between different suppliers and batches.
General and Thermodynamic Properties
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₁₀H₁₆O₄S |
| Molecular Weight | 232.3 g/mol [1] |
| Melting Point | 196-200 °C (decomposes)[1][2] |
| Boiling Point | 344.46 °C (rough estimate)[1] |
| pKa | 1.17 ± 0.50 (Predicted)[1] |
Optical and Solubility Properties
| Property | Value | Conditions |
| Specific Optical Rotation | +21° to +23° | c=20 in H₂O at 20°C |
| Solubility | Soluble in water.[1][3] | - |
| Slightly soluble in glacial acetic acid and ethyl acetate.[1] | - | |
| Insoluble in ether.[1] | - |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a melting point apparatus.[4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2 °C).
Optical Rotation Measurement
The specific optical rotation is a fundamental property of chiral compounds and is measured using a polarimeter.[6][7][8][9][10]
Apparatus:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (1 dm)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
Procedure:
-
Solution Preparation: An accurately weighed sample of this compound (e.g., 0.2 g) is dissolved in a precise volume of deionized water (e.g., 10 mL) in a volumetric flask to achieve a known concentration (c).
-
Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The polarimeter tube is filled with the solvent (deionized water) and a blank reading is taken to zero the instrument.
-
Sample Measurement: The polarimeter tube is rinsed and then filled with the prepared solution of this compound, ensuring no air bubbles are present in the light path. The observed rotation (α) is then measured.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:
[α] = α / (l × c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Application in Chiral Resolution: A Workflow
This compound is widely employed as a resolving agent for racemic mixtures of basic compounds. The general workflow for such a resolution is depicted below.
Caption: A generalized workflow for the resolution of a racemic mixture using this compound.
This workflow illustrates the key steps in a typical chiral resolution process. The racemic base reacts with the chiral acid to form a mixture of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Finally, the individual enantiomers are recovered from the separated diastereomeric salts.
Conclusion
The physical properties of this compound, particularly its well-defined melting point and strong optical activity, are crucial for its role in asymmetric synthesis and chiral resolution. The experimental protocols provided herein offer a standardized approach to verifying these properties, ensuring the quality and suitability of the reagent for its intended applications in pharmaceutical and chemical research.
References
- 1. (+)-camphor-10-sulphonic acid [chembk.com]
- 2. (1S)-(+)-Camphor-10-sulphonic acid | 3144-16-9 [chemicalbook.com]
- 3. DL-10-CAMPHORSULFONIC ACID | 5872-08-2 [chemicalbook.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. rudolphresearch.com [rudolphresearch.com]
- 10. digicollections.net [digicollections.net]
An In-depth Technical Guide to the Synthesis and Preparation of (+)-Camphor-10-sulfonic acid
Introduction
(+)-Camphor-10-sulfonic acid (CSA), also known as Reychler's acid, is a chiral organosulfur compound widely utilized in organic synthesis.[1][2] As a relatively strong acid that is soluble in water and various organic solvents, its primary application lies in its role as a chiral resolving agent for amines and other cationic compounds.[1][2][3][4] This guide provides a comprehensive overview of the synthesis of this compound, detailing the reaction mechanism, experimental protocols, and purification methods for researchers, scientists, and professionals in drug development.
Synthesis Mechanism
The preparation of this compound is achieved through the sulfonation of (+)-camphor.[1] The reaction typically employs a mixture of concentrated sulfuric acid and acetic anhydride (B1165640).[1][5] While it may appear to be a direct sulfonation of a seemingly unactivated methyl group, the underlying mechanism is more complex. It is believed to proceed through a series of rearrangements:
-
Initial Attack: The reaction is initiated by the attack of a strong sulfonating agent, such as concentrated sulfuric acid, on the camphor (B46023) molecule.[6]
-
Rearrangement: The process is thought to involve a retro-semipinacol rearrangement.[1]
-
Intermediate Formation: This rearrangement leads to the formation of an alkene intermediate.[1]
-
Sulfonation: The alkene intermediate then undergoes sulfonation.[1]
-
Final Rearrangement: A final semipinacol rearrangement re-establishes the ketone functionality, yielding the stable this compound structure.[1]
The selectivity of the sulfonation at the C-10 position is influenced by both electronic effects and steric hindrance within the camphor molecule.[6]
Experimental Protocol
The following protocol is adapted from a well-established procedure for the synthesis of camphorsulfonic acid.[3] This method can be used to prepare the optically active this compound by starting with natural (+)-camphor.[3]
Materials and Equipment:
-
3-liter, three-necked, round-bottomed flask
-
Powerful slow-speed stirrer with a Teflon® blade
-
500-ml dropping funnel
-
Thermometer
-
Ice-salt bath
-
Suction filter
-
Vacuum desiccator
Reagents:
-
Concentrated sulfuric acid
-
Acetic anhydride
-
(+)-Camphor
-
Anhydrous ether
Procedure:
-
Preparation of the Sulfonating Mixture: Place 588 g (366 ml, 6 moles) of concentrated sulfuric acid into the 3-liter flask.[3] Cool the flask in an ice-salt bath and begin stirring.[3]
-
Addition of Acetic Anhydride: Slowly add 1216 g (1170 ml, 12 moles) of acetic anhydride through the dropping funnel.[3] The rate of addition should be controlled to maintain the internal temperature below 20°C.[3] This addition typically takes 1 to 1.5 hours.[3]
-
Addition of (+)-Camphor: Once the addition of acetic anhydride is complete, remove the dropping funnel and add 912 g (6 moles) of coarsely powdered (+)-camphor.[3]
-
Reaction and Crystallization: Stopper the flask and continue stirring until the camphor has completely dissolved.[3] Then, stop the stirring, remove the flask from the cooling bath, and allow it to stand at room temperature.[3] The crystallization period can vary; a period of 36 hours is recommended for a good yield.[3]
-
Isolation of the Product: Collect the crystalline this compound on a suction filter.[3] Wash the crystals with anhydrous ether.[3] Due to the hygroscopic nature of the product, it is advisable to perform the washing by decantation with multiple portions of ether if working in a humid atmosphere.[3]
-
Drying: Dry the product in a vacuum desiccator at room temperature.[3] The final product should be nearly white crystals.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reagents | ||
| (+)-Camphor | 912 g (6 moles) | [3] |
| Concentrated Sulfuric Acid | 588 g (366 ml, 6 moles) | [3] |
| Acetic Anhydride | 1216 g (1170 ml, 12 moles) | [3] |
| Reaction Conditions | ||
| Temperature (Acetic Anhydride Addition) | < 20°C | [3] |
| Reaction Time (Crystallization) | 36 hours | [3] |
| Yield and Product Characteristics | ||
| Yield (after 16 hours) | 470 g (34%) | [3] |
| Yield (after 36 hours) | 530–580 g (38–42%) | [3] |
| Melting Point | 202–203°C (with decomposition) | [3] |
Purification of this compound
The crude product obtained from the synthesis is relatively pure.[3] However, for applications requiring higher purity, recrystallization can be performed.
Recrystallization Protocol:
-
Dissolve approximately 60 g of the crude this compound in 90 ml of glacial acetic acid at 105°C.[3]
-
Allow the solution to cool, which will induce crystallization of the purified product.
-
Collect the crystals by filtration.
-
This process typically yields about 40 g of purified material.[3]
Visualizations
Caption: Synthesis workflow for this compound.
References
- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. DL-10-CAMPHORSULFONIC ACID Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. prepchem.com [prepchem.com]
- 6. Leading Sulfonic Acid Supplier [sulfonic-acid.com]
An In-depth Technical Guide on the Core Mechanism of Action of (+)-Camphor-10-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Camphor-10-sulfonic acid (CSA), a chiral organic acid, is widely recognized for its utility as a resolving agent in separating enantiomers and as a catalyst in organic synthesis. Beyond these chemical applications, its salt form, sodium camphor (B46023) sulfonate, has been historically utilized for its pharmacological effects, primarily as a cardiotonic and respiratory stimulant. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its pharmacological properties. It delves into its effects on the cardiovascular and central nervous systems, detailing its interaction with ion channels and potential signaling pathways. This document synthesizes available data, presents experimental methodologies, and offers visualizations to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a bicyclic monoterpene derivative. While its primary application in the pharmaceutical industry has been as a chiral resolving agent to obtain enantiomerically pure compounds, its sodium salt has demonstrated distinct biological activities.[1] The core pharmacological effects of sodium camphor sulfonate are centered on the cardiovascular and respiratory systems, where it exhibits positive inotropic, vasodilatory, and respiratory stimulant properties.[1][2] Understanding the molecular mechanisms underlying these actions is crucial for evaluating its therapeutic potential and for the development of novel drugs.
Mechanism of Action in the Cardiovascular System
The cardiovascular effects of sodium camphor sulfonate are characterized by an increase in the force of cardiac muscle contraction (positive inotropy) and the widening of blood vessels (vasodilation).[1][2] The primary mechanism implicated in these effects is the modulation of calcium ion (Ca²⁺) channels.
Cardiotonic Effect: Enhancement of Cardiac Myocyte Contractility
The positive inotropic effect of sodium camphor sulfonate is attributed to an enhanced influx of calcium ions into cardiac myocytes.[2] An increase in intracellular calcium concentration is a fundamental step in the excitation-contraction coupling of heart muscle, leading to a stronger and more forceful contraction.[2] While the precise subtype of calcium channels targeted by sodium camphor sulfonate is not definitively established in the available literature, L-type calcium channels are the primary mediators of calcium influx during the plateau phase of the cardiac action potential and are common targets for cardiotonic drugs.
Proposed Signaling Pathway for Cardiotonic Effect:
Caption: Proposed mechanism for the cardiotonic effect of Sodium Camphor Sulfonate.
Vasodilatory Effect: Relaxation of Vascular Smooth Muscle
In contrast to its effect on cardiac muscle, sodium camphor sulfonate promotes vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells.[1] The relaxation of these muscle cells leads to a widening of the blood vessels, resulting in improved blood circulation and a potential reduction in blood pressure.
Proposed Signaling Pathway for Vasodilatory Effect:
Caption: Proposed mechanism for the vasodilatory effect of Sodium Camphor Sulfonate.
Mechanism of Action in the Central Nervous System
Sodium camphor sulfonate exerts a mild stimulant effect on the central nervous system (CNS), which is responsible for its respiratory stimulant properties.[1] This action is primarily targeted at the respiratory center located in the medulla oblongata.[1] By enhancing the activity of this center, sodium camphor sulfonate can increase the rate and depth of breathing.
The precise molecular mechanism of this central stimulation is not well-elucidated. However, it is thought to be analogous to other respiratory stimulants like nikethamide (B1678874) and doxapram, which act on the medullary respiratory centers.[3][4][5] These agents often work by modulating neurotransmitter activity or by sensitizing chemoreceptors to changes in blood gases.[3]
Logical Relationship for Respiratory Stimulation:
Caption: Logical pathway for the respiratory stimulant effect of Sodium Camphor Sulfonate.
Chiral Resolution
The most established and well-documented application of this compound is as a chiral resolving agent. This process is fundamental in the pharmaceutical industry for the separation of racemic mixtures to yield enantiomerically pure drugs.
The mechanism relies on the formation of diastereomeric salts. When a racemic mixture (e.g., a racemic amine) is reacted with an enantiomerically pure chiral acid like (+)-CSA, a pair of diastereomeric salts is formed. These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.
Workflow for Chiral Resolution using (+)-CSA:
Caption: General workflow for chiral resolution using this compound.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible study of the biological effects of this compound. Below are outlines of key experimental methodologies.
In Vitro Cardiotonic Activity Assay
-
Objective: To assess the effect of sodium camphor sulfonate on the contractility of cardiac muscle.
-
Model: Isolated adult ventricular cardiomyocytes.
-
Protocol Outline:
-
Isolation of Cardiomyocytes: Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat or mouse) using Langendorff perfusion with enzymatic digestion (e.g., collagenase).
-
Cell Culture: Plate the isolated cardiomyocytes on laminin-coated dishes and allow them to stabilize.
-
Calcium Imaging: Load the cardiomyocytes with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).[6][7]
-
Treatment: Perfuse the cells with varying concentrations of sodium camphor sulfonate.
-
Data Acquisition: Measure changes in intracellular calcium concentration and sarcomere length (as an index of contraction) using fluorescence microscopy and video-edge detection.
-
Analysis: Quantify the amplitude and kinetics of calcium transients and cell shortening to determine the dose-response relationship of the cardiotonic effect.
-
In Vitro Vasodilation Assay
-
Objective: To evaluate the vasodilatory effect of sodium camphor sulfonate on vascular smooth muscle.
-
Model: Isolated arterial rings (e.g., from rat aorta).
-
Protocol Outline:
-
Tissue Preparation: Isolate and cut the thoracic aorta into rings.
-
Organ Bath Setup: Mount the arterial rings in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Contraction Induction: Pre-contract the arterial rings with a vasoconstrictor agent (e.g., phenylephrine (B352888) or high potassium solution).
-
Treatment: Add cumulative concentrations of sodium camphor sulfonate to the organ bath.
-
Data Acquisition: Record the changes in isometric tension of the arterial rings.
-
Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor and determine the EC₅₀ value.
-
Quantitative Data
Quantitative data on the pharmacological effects of this compound and its salts are limited in the publicly available literature. The following table summarizes the types of quantitative data that would be crucial for a thorough evaluation of its mechanism of action. Researchers are encouraged to generate such data in their investigations.
| Parameter | Biological Effect | Typical Assay | Relevance |
| EC₅₀ / IC₅₀ | Cardiotonic Effect | Isolated cardiomyocyte contraction assay | Potency in increasing cardiac contractility |
| EC₅₀ / IC₅₀ | Vasodilatory Effect | Isolated arterial ring relaxation assay | Potency in inducing vasodilation |
| Binding Affinity (Kd) | Receptor/Channel Interaction | Radioligand binding assays | Identifies specific molecular targets |
| Change in Ion Current | Ion Channel Modulation | Patch-clamp electrophysiology | Characterizes the effect on specific ion channels |
| Dose-Response Curve | Respiratory Stimulation | In vivo plethysmography in animal models | Determines the effective dose for respiratory stimulation |
Conclusion
This compound and its sodium salt exhibit multifaceted mechanisms of action. While its role as a chiral resolving agent is well-established and mechanistically understood, its pharmacological effects as a cardiotonic and respiratory stimulant are less clearly defined at the molecular level. The available evidence strongly suggests a mechanism involving the modulation of calcium ion channels in the cardiovascular system and stimulation of the medullary respiratory center. However, further in-depth studies are required to identify the specific molecular targets, elucidate the downstream signaling pathways, and generate robust quantitative data. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound.
References
- 1. What is Sodium Camphor Sulfonate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Sodium Camphor Sulfonate? [synapse.patsnap.com]
- 3. What is the mechanism of Nikethamide? [synapse.patsnap.com]
- 4. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 6. Calcium Measurements on Isolated Cardiomyocytes [bio-protocol.org]
- 7. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (+)-Camphor-10-sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (+)-Camphor-10-sulfonic acid (CSA), a widely used chiral resolving agent and catalyst in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Molecular Structure
This compound is a bicyclic organic compound with the following structure:
(Image of the chemical structure of this compound would be placed here in a full report)
Systematic Name: (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid[1] CAS Number: 3144-16-9[2] Molecular Formula: C₁₀H₁₆O₄S[3] Molecular Weight: 232.30 g/mol [3]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 0.76 | s | 3H | C(8)-H₃ |
| 1.04 | s | 3H | C(9)-H₃ |
| 1.32 - 1.40 | m | 1H | C(5)-H |
| 1.82 - 1.90 | m | 1H | C(6)-H |
| 1.97 - 2.00 | m | 1H | C(4)-H |
| 2.24 - 2.31 | m | 1H | C(3)-H |
| 2.54 - 2.60 | d | 1H | C(10)-H |
| 3.01 - 3.04 | d | 1H | C(10)-H |
| 10.48 | s | 1H | SO₃H |
Solvent: DMSO-d₆ Note: Data is compiled from various sources and may show slight variations depending on the experimental conditions.[5][6]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 19.8 | C-9 |
| 20.2 | C-8 |
| 24.8 | C-5 |
| 26.9 | C-6 |
| 42.5 | C-4 |
| 42.8 | C-3 |
| 47.9 | C-10 |
| 48.5 | C-7 |
| 58.0 | C-1 |
| 215.5 | C-2 (C=O) |
Solvent: Information on the solvent was not consistently available across all sources. Note: This data represents a compilation from typical values for this compound.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9][10]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (sulfonic acid) |
| 2960 | Strong | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ketone) |
| 1170 | Strong | S=O stretch (sulfonic acid) |
| 1040 | Strong | S-O stretch (sulfonic acid) |
Sample Preparation: KBr pellet or Nujol mull. Note: The exact peak positions and intensities can vary based on the sample preparation method and instrument.[11][12][13]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[14][15]
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 232 | [M]⁺ (Molecular ion) |
| 152 | [M - SO₃H]⁺ |
| 135 | |
| 109 | |
| 81 |
Ionization Method: Typically Electron Ionization (EI) or Electrospray Ionization (ESI).[1][16] Note: The fragmentation pattern can be complex and may vary depending on the ionization technique and energy.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer.[17] The instrument is typically a high-field NMR spectrometer (e.g., 300-600 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.[4] Proton decoupling is used to simplify the spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Liquid Film/Neat): If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr).[18]
-
Instrument Setup: Place the KBr pellet or salt plates in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the background spectrum (of the empty spectrometer or the pure KBr pellet). Then, record the sample spectrum. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.[9]
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final IR spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.[19] Further dilution may be necessary depending on the instrument's sensitivity.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a liquid chromatography (LC) system.
-
Ionization: The sample is ionized using an appropriate technique.[20]
-
Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[14]
-
Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets that evaporate to produce ions.[19] This is a softer ionization technique, often resulting in a more prominent molecular ion peak.[15]
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more specific applications, further experimental optimization may be required. The provided data and protocols should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 13C NMR [m.chemicalbook.com]
- 8. Experimental Design [web.mit.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. (1S)-(+)-Camphor-10-sulphonic acid(3144-16-9) IR Spectrum [chemicalbook.com]
- 12. (+/-)-10-CAMPHORSULFONIC ACID SODIUM SALT(34850-66-3) IR Spectrum [m.chemicalbook.com]
- 13. DL-10-CAMPHORSULFONIC ACID(5872-08-2) IR Spectrum [chemicalbook.com]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. fiveable.me [fiveable.me]
- 16. (1S)-(+)-Camphor-10-sulphonic acid(3144-16-9) MS spectrum [chemicalbook.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. webassign.net [webassign.net]
- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to (+)-Camphor-10-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
(+)-Camphor-10-sulfonic acid, also known as (1S)-(+)-10-Camphorsulfonic acid or Reychler's acid, is a chiral resolving agent and a strong acid catalyst widely utilized in organic synthesis. Its importance in the pharmaceutical industry is pronounced, where it is instrumental in the separation of enantiomers from racemic mixtures—a critical step in the development of stereochemically pure drugs. This guide provides a comprehensive overview of its chemical identifiers, physical properties, and key experimental applications.
Core Identifiers and Properties
The compound is an organosulfur derivative of camphor.[1] It is a stable, colorless solid at room temperature, soluble in water and various organic solvents.[1]
Chemical Identifiers
A comprehensive list of identifiers for this compound is provided below, facilitating its precise identification in research and procurement.
| Identifier Type | Value |
| CAS Number | 3144-16-9[1][2] |
| IUPAC Name | [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
| Synonyms | (1S)-(+)-10-Camphorsulfonic acid, d-Camphorsulfonic acid, Reychler's acid[1] |
| Molecular Formula | C₁₀H₁₆O₄S[2] |
| EC Number | 221-554-1[3][4] |
| PubChem CID | 218580 (for 1S isomer)[1] |
| ChemSpider ID | 189449 (for 1S isomer)[1] |
| UN Number | 1759[1] |
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are crucial for its application in experimental settings.
| Property | Value |
| Molecular Weight | 232.30 g/mol [2] |
| Melting Point | 193-202 °C (decomposes)[2] |
| Appearance | White or off-white crystalline powder[2] |
| Specific Rotation [α]D²⁰ | +20° to +23° (c=20 in H₂O)[2][5] |
| Acidity (pKa) | 1.2[1] |
| Solubility | Soluble in water[1] |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are outlined below. These protocols are foundational for its use in a laboratory setting.
Synthesis of this compound
The synthesis is achieved through the sulfonation of (+)-camphor. The following is a general laboratory procedure adapted from the established method for preparing the racemic mixture.[6]
Materials:
-
(+)-Camphor
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Anhydride (B1165640) ((CH₃CO)₂O)
-
Anhydrous Ether
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place concentrated sulfuric acid. Cool the flask in an ice-salt bath.
-
Slowly add acetic anhydride to the cooled, stirring sulfuric acid, ensuring the temperature of the mixture does not exceed 20°C.[6]
-
Once the addition is complete, add powdered (+)-camphor to the mixture.
-
Remove the ice bath and allow the mixture to stand at room temperature for approximately 36-48 hours, during which the sulfonic acid will crystallize.[6][7]
-
Collect the crystalline product by suction filtration.
-
Wash the collected crystals with anhydrous ether to remove residual acetic and sulfuric acids.[6]
-
Dry the final product in a vacuum desiccator. The resulting white, crystalline solid is this compound.
Application in Chiral Resolution of Racemic Amines
This compound is a premier agent for the resolution of racemic amines via the formation of diastereomeric salts.[8]
Principle: The chiral acid reacts with the racemic amine to form two diastereomeric salts. These salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization.[8][9] The desired enantiomer is then recovered by treating the isolated salt with a base.
General Protocol:
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or mixtures with acetonitrile).[10] In a separate flask, dissolve an equimolar amount of this compound in the same solvent, warming if necessary.
-
Crystallization: Slowly add the acid solution to the amine solution with stirring. The diastereomeric salt with lower solubility will begin to crystallize. The process can be aided by cooling the mixture or allowing it to stand undisturbed.[9]
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration. The filtrate will be enriched in the other diastereomeric salt.[11]
-
Liberation of the Enantiopure Amine: Suspend the isolated crystalline salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Add a base (e.g., aqueous NaOH or NaHCO₃) to neutralize the sulfonic acid and liberate the free amine, which will dissolve in the organic layer.[9]
-
Separate the organic layer, wash it with water, dry it over an anhydrous agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
Visualized Workflows and Mechanisms
To better illustrate the chemical processes, the following diagrams have been generated using the DOT language.
Caption: Reaction scheme for the synthesis of this compound.
Caption: General workflow for the chiral resolution of a racemic amine.
References
- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. (1S)-(+)-10-Camphorsulfonic acid 99 3144-16-9 [sigmaaldrich.com]
- 4. (1S)-(+)-Camphor-10-sulphonic acid CAS#: 3144-16-9 [m.chemicalbook.com]
- 5. 3144-16-9 D-(+)-Camphor-10-sulfonic acid AKSci J70206 [aksci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cas 35963-20-3,(1R)-(-)-10-Camphorsulfonic acid | lookchem [lookchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Acidity Profile of (+)-Camphor-10-sulfonic Acid
An In-depth Technical Guide on the Acidity and pKa of (+)-Camphor-10-sulfonic Acid
For professionals in chemical research and pharmaceutical development, a thorough understanding of the physicochemical properties of reagents is paramount. This compound (CSA), a chiral organosulfur compound, is a versatile tool in organic synthesis and drug formulation.[1][2][3] This guide provides a detailed examination of its acidity, pKa values, and the experimental methodologies used for their determination, tailored for researchers, scientists, and drug development professionals.
This compound is characterized as a relatively strong acid.[1] This pronounced acidity is attributed to the presence of the sulfonic acid group (-SO₃H) attached to the camphor (B46023) scaffold. Like other sulfonic acids, it readily donates a proton, making it highly effective as a catalyst and a resolving agent in chemical reactions.[2] Its strength as an acid is a key factor in its utility, particularly in forming diastereomeric salts with racemic mixtures of amines and other basic compounds, which facilitates their separation.[2] A 200 g/L solution of its (1S)-(+)-enantiomer in water exhibits a pH of 0.3, further underscoring its significant acidic nature.[4]
The dissociation of this compound in water is illustrated below. The equilibrium lies far to the right, indicating a high degree of ionization.
Caption: Dissociation of this compound in water.
Quantitative Acidity Data: pKa Values
The acid dissociation constant (pKa) is the primary quantitative measure of a compound's acidity in a given solvent. A lower pKa value corresponds to a stronger acid. Various sources have reported pKa values for camphorsulfonic acid, which are summarized in the table below.
| Parameter | Value | Source Type | Notes |
| pKa | 1.2 | General | For Camphorsulfonic acid.[1][2] |
| Predicted pKa | 1.17 ± 0.50 | Predicted | For this compound.[5][6] |
The low pKa values confirm that this compound is a strong acid, comparable in strength to other sulfonic acids.[1] This property is fundamental to its application as a catalyst in reactions that require a strong, non-nucleophilic proton source and in the formation of salts to enhance the solubility of pharmaceutical compounds.[2]
Experimental Protocol for pKa Determination
The determination of pKa for strong acids requires precise and robust methodologies. Potentiometric titration is a high-precision and commonly used technique for this purpose.[7]
Principle of Potentiometric Titration
This method involves the gradual addition of a standardized titrant (a strong base, e.g., NaOH) to a solution of the acid being analyzed. A pH electrode is used to monitor the change in pH as a function of the volume of titrant added.[7][8] The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.[8]
Detailed Methodology
-
Preparation of Solutions:
-
Analyte Solution: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized, carbonate-free water. The use of pure compound is essential for accuracy.[7]
-
Titrant Solution: Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is also carbonate-free to avoid measurement errors.[7]
-
Calibration Buffers: Use at least two standard pH buffers (e.g., pH 4.01 and 7.00) to calibrate the pH meter and electrode.
-
-
Instrumentation Setup:
-
Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.
-
Place a known volume of the analyte solution into a beaker equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use an automated titrator or a burette to precisely dispense the NaOH titrant.
-
-
Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.
-
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point, which is the inflection point of the sigmoid curve. This can be found by calculating the first or second derivative of the curve.
-
The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) is located.
-
The pKa value is equal to the pH of the solution at this half-equivalence point.
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Applications in Research and Drug Development
The strong acidic nature and chiral structure of this compound make it invaluable in the pharmaceutical industry.
-
Chiral Resolution: It is a highly effective resolving agent for separating racemic mixtures of chiral amines and other cationic compounds, which is a critical step in producing enantiomerically pure active pharmaceutical ingredients (APIs).[1][9]
-
Pharmaceutical Salt Formation: CSA is used to form salts (camsilates) with drug molecules.[1] This can significantly enhance the aqueous solubility and improve the dissolution profile of poorly soluble drugs, a common challenge in drug formulation.[2] For example, it has been used in formulations of trimetaphan and lanabecestat.[1]
-
Asymmetric Synthesis: As a strong chiral Brønsted acid, it serves as an organocatalyst in a variety of stereoselective transformations, enabling the synthesis of complex chiral molecules with high enantiomeric purity.[2][3]
-
Potential for Impurities: Researchers should be aware that in the presence of residual alcohols (like methanol (B129727) or ethanol) from manufacturing processes, camphorsulfonic acid can form alkyl camphorsulfonates. These byproducts are considered potential genotoxic impurities (PGIs) and must be monitored and controlled in final APIs.[10]
References
- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Camphorsulfonic Acid | High-Purity Reagent | RUO [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (1S)-(+)-Camphor-10-sulfonic acid CAS 3144-16-9 | 822311 [merckmillipore.com]
- 5. chembk.com [chembk.com]
- 6. DL-10-CAMPHORSULFONIC ACID | 5872-08-2 [chemicalbook.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (1S)-(+)-Camphor-10-sulphonic acid | 3144-16-9 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Material Safety Data Sheet for (+)-Camphorsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
(1S)-(+)-10-Camphorsulfonic acid , commonly known as (+)-CSA, is a strong organic acid widely utilized as a resolving agent for chiral amines and in the synthesis of various pharmaceutical compounds. Its acidic nature and potential for reactivity necessitate a thorough understanding of its safety profile for proper handling and use in a research and development setting. This guide provides an in-depth analysis of the material safety data for (+)-CSA, including its physicochemical properties, toxicological profile, and essential safety protocols.
Chemical and Physical Properties
(+)-Camphorsulfonic acid is a white, crystalline solid that is hygroscopic and soluble in water and various organic solvents.[1][2] A summary of its key quantitative physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆O₄S | [3] |
| Molecular Weight | 232.30 g/mol | [3] |
| Melting Point | 196-200 °C (decomposes) | [3] |
| pKa | 1.2 | [4] |
| Vapor Pressure | 0.00000007 mmHg | [5] |
| Vapor Density | Not applicable | [6] |
| Appearance | White crystalline solid/powder | [3] |
| Solubility | Soluble in water. | [7] |
| Optical Activity | [α]20/D +19.9°, c = 2 in H₂O | [3] |
Toxicological Information
(+)-CSA is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] While comprehensive toxicological data is not available for all endpoints, existing studies provide valuable insights into its potential hazards.
Mechanism of Action
As a strong acid, the primary mechanism of the corrosive action of (+)-CSA on biological tissues is through chemical burns.[8][9][10] The hydronium ions produced in the presence of water can react with and denature proteins and lipids in the skin and eyes, leading to cell death and tissue damage.[10] Inhalation of the dust can cause severe irritation and chemical burns to the respiratory tract.[11] Ingestion can result in severe burns to the gastrointestinal tract.[11]
Summary of Toxicological Studies
A summary of the available toxicological data is presented in Table 2.
| Endpoint | Result | References |
| Acute Oral Toxicity | LD50 not available. Classified as harmful if swallowed. | [12] |
| Dermal Irritation/Corrosion | Causes severe skin burns. | [3] |
| Eye Irritation/Corrosion | Causes serious eye damage. | [3] |
| Genotoxicity (Ames Test) | Negative | [13] |
| Genotoxicity (In Vitro Micronucleus Test) | Negative | [13] |
| Subchronic Oral Toxicity (90-day, rats) | NOAEL: 25 mg/kg bw/day | [13] |
Experimental Protocols
The toxicological data for (+)-CSA have been generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the methodologies for the key toxicological studies.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)
This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 90-day period.
Methodology:
-
Test System: Wistar rats are typically used.[13]
-
Administration: The test substance is administered daily to several groups of animals at different dose levels, with a control group receiving the vehicle only. Administration is typically via oral gavage or in the drinking water.[14][15]
-
Dose Levels: At least three dose levels are used, with the highest dose inducing toxic effects but not death. A No-Observed-Adverse-Effect Level (NOAEL) is determined from the lower doses.[14]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.[16]
-
Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined histopathologically.[16]
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Test Strains: A set of bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for S. typhimurium) are used.[1][17]
-
Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[18]
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations on agar (B569324) plates deficient in the essential amino acid.[19]
-
Incubation: The plates are incubated for 48-72 hours.[19]
-
Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[18]
In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)
This in vitro genotoxicity test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.
Methodology:
-
Cell Culture: Human or rodent cell lines (e.g., human peripheral blood lymphocytes or CHO cells) are used.[2][20]
-
Exposure: The cells are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix).[2]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after exposure.[21]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.[22]
-
Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. A substance is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.[22]
Safety and Handling
Given its corrosive nature, strict adherence to safety protocols is mandatory when handling (+)-CSA.
First Aid Measures
Personal Protective Equipment (PPE)
When handling (+)-CSA, appropriate personal protective equipment must be worn, including:
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., PVC), overalls, and an apron.[12]
-
Respiratory Protection: In case of dust formation, a particulate dust filter respirator is necessary.[3]
Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid generating dust.[12]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[23]
Hypothetical Signaling Pathway for Skin Irritation
While specific signaling pathways for (+)-CSA-induced skin irritation have not been elucidated, a general pathway for chemical irritants can be hypothesized. The strong acidity of (+)-CSA likely leads to cellular stress and the release of pro-inflammatory mediators.
This diagram illustrates that upon exposure, (+)-CSA may cause damage to keratinocytes, leading to the release of pro-inflammatory cytokines. These mediators can then activate downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK1/2, and JNK) and the NF-κB pathway, culminating in an inflammatory response.[24][25][26]
Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the manufacturer's SDS for the most current and comprehensive safety information.
References
- 1. Bacterial Reverse Mutation Assay or Ames assay (OECD 471) [nib.si]
- 2. nucro-technics.com [nucro-technics.com]
- 3. (1S)-(+)-10-樟脑磺酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 5. D-Camphorsulfonic Acid | C10H16O4S | CID 65617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. DL-10-CAMPHORSULFONIC ACID | 5872-08-2 [chemicalbook.com]
- 8. grokipedia.com [grokipedia.com]
- 9. corrosionpedia.com [corrosionpedia.com]
- 10. quora.com [quora.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. D-10-camphorsulfonic acid: Safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 15. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 16. oecd.org [oecd.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. nucro-technics.com [nucro-technics.com]
- 19. oecd.org [oecd.org]
- 20. criver.com [criver.com]
- 21. oecd.org [oecd.org]
- 22. x-cellr8.com [x-cellr8.com]
- 23. (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 [chemicalbook.com]
- 24. c‐Src activation as a potential marker of chemical‐induced skin irritation using tissue‐engineered skin equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro differentiation of skin sensitizers by cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Nitric Oxide Signal Transduction and Its Role in Skin Sensitization [biomolther.org]
Thermal Stability and Decomposition of (+)-Camphor-10-sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Camphor-10-sulfonic acid (CSA), a chiral organic acid, is a critical reagent in asymmetric synthesis and the preparation of pharmaceutical intermediates. Its efficacy and the safety of its applications are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its decomposition characteristics and outlining standard protocols for its thermal analysis. While specific thermogravimetric and calorimetric data for pure CSA is not extensively published, this guide synthesizes available information and presents hypothesized decomposition pathways based on fundamental chemical principles.
Introduction
This compound, also known as (1S)-(+)-10-Camphorsulfonic acid or Reychler's acid, is a strong, non-volatile organosulfur compound. It is widely utilized as a chiral resolving agent for amines and other cationic compounds in the pharmaceutical industry.[1] Given its application in processes that may involve heating, a thorough understanding of its thermal stability and decomposition profile is essential for process safety, optimization, and regulatory compliance. This document summarizes the known thermal data, provides detailed experimental methodologies for further investigation, and proposes a logical decomposition pathway.
Thermal Stability Data
Table 1: Summary of Thermal Properties for this compound
| Parameter | Value | Source(s) |
| Melting Point | ~193-206 °C (with decomposition) | [2][3][4][5][6] |
| Decomposition Onset | Coincides with melting | [2][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Stability | Stable under standard conditions; hygroscopic | [6] |
| Incompatibilities | Strong oxidizing agents, strong bases | [6] |
Note: The decomposition temperature is consistently reported to be concurrent with the melting point. The range reflects values from multiple suppliers and databases.
Experimental Protocols for Thermal Analysis
To obtain precise data on the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, quantify mass loss at different stages, and identify the composition of the final residue.
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.
-
Atmosphere: High-purity nitrogen (or air, for oxidative decomposition studies) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the initial point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.
Objective: To determine the melting point, enthalpy of fusion, and decomposition exotherm/endotherm of this compound.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An identical empty pan is used as the reference.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 250 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. The melting point is identified as the onset or peak of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion. Decomposition may appear as a sharp or broad exothermic or endothermic event, often overlapping with the melting peak.
Visualization of Workflows and Pathways
Experimental Workflow
The logical flow for a comprehensive thermal analysis of this compound is depicted below. This process ensures a systematic investigation from initial characterization to the identification of decomposition products.
Caption: Experimental workflow for thermal stability assessment.
Hypothesized Decomposition Pathway
In the absence of specific experimental data on decomposition products, a plausible thermal decomposition pathway for this compound can be hypothesized based on the known chemistry of sulfonic acids and the inherent strain in the bicyclic camphor (B46023) structure. The primary decomposition is likely initiated by the cleavage of the C-S bond or rearrangement involving the sulfonic acid group.
The synthesis of CSA from camphor involves a retro-semipinacol rearrangement, and it is conceivable that a similar mechanism could be involved in its decomposition.[7] The process likely involves the elimination of sulfur dioxide (SO₂) or sulfur trioxide (SO₃) and subsequent fragmentation of the camphor skeleton.
Caption: Plausible decomposition pathway for CSA.
Conclusion
This compound exhibits thermal decomposition concurrent with its melting, typically observed in the range of 193-206 °C. While it is stable under recommended storage conditions, its decomposition at elevated temperatures necessitates careful consideration in process design and safety assessments. For applications requiring precise thermal stability data, conducting detailed TGA and DSC analyses as outlined in this guide is strongly recommended. Further investigation using techniques such as TGA-MS or Pyrolysis-GC/MS would be invaluable for elucidating the exact nature of the decomposition products and confirming the proposed degradation pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. (1S)-(+)-10-樟脑磺酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 [chemicalbook.com]
- 6. DL-10-CAMPHORSULFONIC ACID | 5872-08-2 [chemicalbook.com]
- 7. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
Chiroptical Properties of (+)-Camphor-10-sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Camphor-10-sulfonic acid (CSA), a bicyclic monoterpene derivative, is a chiral organic acid of significant interest in the fields of chemistry and pharmacology. Its well-defined and stable chiroptical properties make it an indispensable tool for the calibration of circular dichroism (CD) and optical rotatory dispersion (ORD) instruments. Beyond its role as a calibration standard, CSA and its enantiomers serve as powerful chiral resolving agents for racemic mixtures of amines and other cationic compounds, a critical step in the development of stereochemically pure pharmaceuticals.[1][2] This technical guide provides an in-depth overview of the core chiroptical properties of (+)-CSA, detailed experimental methodologies for their measurement, and a summary of its applications in drug development.
Core Chiroptical Properties
The chiroptical properties of a molecule describe its differential interaction with left and right circularly polarized light. For this compound, these properties are well-characterized and serve as a benchmark for instrumental accuracy.
Data Presentation: Quantitative Chiroptical Data
The following tables summarize the key quantitative chiroptical data for this compound.
Table 1: Specific Rotation
| Parameter | Value | Conditions |
| Specific Rotation [α]20D | +19.9° | c = 2 in H₂O |
| Specific Rotation [α]20D | +21° to +23° | c = 20 in H₂O[3] |
| Specific Rotation [α]20D | +21.5 ± 1° | c = 10% in H₂O[4] |
| Specific Rotation [α]20D | +20.5° to +22.5° | c = 10% in water[5] |
Table 2: Circular Dichroism (CD) Spectroscopy
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Molar Absorption Coefficient (ε) (M⁻¹ cm⁻¹) | Differential Extinction Coefficient (εL - εR) (M⁻¹ cm⁻¹) |
| 290.5 | 7,800 | - | 2.36[6] |
| 192.5 | -15,600 | - | -4.72[6] |
| 285 | - | 34.5 | -[6] |
Experimental Protocols
Accurate determination of chiroptical properties is paramount. The following sections detail the methodologies for key experiments. It is crucial to note that (+)-CSA is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This property can significantly affect the accuracy of solution concentrations. Therefore, it is recommended to either dry the compound under vacuum or determine the concentration of the prepared solution accurately using UV-Vis spectrophotometry, leveraging its known molar absorption coefficient at 285 nm.[6]
Measurement of Specific Rotation (Polarimetry)
Objective: To determine the angle of rotation of plane-polarized light by a solution of (+)-CSA.
Materials:
-
This compound (high purity)
-
Solvent (e.g., deionized water)
-
Volumetric flasks
-
Analytical balance
-
Polarimeter (with sodium D-line source, 589.3 nm)
-
Polarimeter cell (e.g., 1 dm path length)
Procedure:
-
Solution Preparation:
-
Accurately weigh a specific amount of (+)-CSA using an analytical balance.
-
Dissolve the weighed solid in the chosen solvent in a volumetric flask to a known volume to achieve the desired concentration (e.g., 2 g/100 mL in water). Ensure complete dissolution.
-
-
Instrument Calibration:
-
Turn on the polarimeter and allow the light source to stabilize.
-
Fill the polarimeter cell with the pure solvent (blank).
-
Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared (+)-CSA solution.
-
Fill the cell with the (+)-CSA solution, ensuring no air bubbles are present in the light path.
-
Place the sample cell in the polarimeter.
-
Measure the optical rotation. Record the angle of rotation (α).
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the Biot's law formula: [α]Tλ = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (e.g., D for the sodium D-line).
-
-
Measurement of Circular Dichroism (CD)
Objective: To measure the differential absorption of left and right circularly polarized light by a solution of (+)-CSA.
Materials:
-
This compound (high purity)
-
Solvent (e.g., deionized water)
-
Volumetric flasks
-
Analytical balance
-
UV-Vis Spectrophotometer
-
CD Spectropolarimeter (e.g., Jasco J-series)
-
Quartz cuvettes (e.g., 1 cm path length)
Procedure:
-
Solution Preparation and Concentration Determination:
-
Prepare a stock solution of (+)-CSA in the desired solvent.
-
Due to its hygroscopic nature, the exact concentration should be determined by measuring the absorbance of the solution at 285 nm using a UV-Vis spectrophotometer.[6]
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where ε at 285 nm is 34.5 M⁻¹ cm⁻¹.[6]
-
-
Instrument Setup and Calibration:
-
Turn on the CD spectropolarimeter and the light source (e.g., Xenon lamp) and allow it to stabilize.
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Calibrate the instrument using a known standard if necessary. (+)-CSA itself is often used for this purpose.[6]
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent over the desired wavelength range (e.g., 190-350 nm).
-
Record the CD spectrum of the (+)-CSA solution.
-
Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum.
-
-
Data Conversion:
-
The output from the CD spectropolarimeter is typically in millidegrees (mdeg). This can be converted to molar ellipticity [θ] using the following formula: [θ] = (θ * 100) / (c * l) where:
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration of the solution.
-
l is the path length of the cuvette in centimeters.
-
-
Visualization of Experimental Workflows
Experimental Workflow for Chiroptical Analysis
Caption: A flowchart illustrating the key steps in the experimental workflow for the chiroptical analysis of this compound.
Logical Relationship in Drug Development
Caption: Diagram showing the logical steps where (+)-CSA is used as a resolving agent in the development of enantiomerically pure drugs.
Applications in Drug Development
The chirality of drug molecules is a critical factor in their pharmacological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the production of enantiomerically pure drugs is of utmost importance in the pharmaceutical industry.
This compound is widely used as a chiral resolving agent .[1][8] This process involves reacting a racemic mixture of a basic drug with the chiral acid (+)-CSA to form a pair of diastereomeric salts. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the desired enantiomer of the drug can be recovered from the salt.
Furthermore, the well-defined chiroptical properties of (+)-CSA make it an essential calibration standard for polarimeters and CD spectropolarimeters .[6][9] These instruments are crucial for quality control in drug manufacturing, ensuring the enantiomeric purity of the final drug product.
References
- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (1S)-(+)-Camphor-10-sulphonic acid CAS#: 3144-16-9 [m.chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 8. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]
- 9. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
The Discovery and Enduring Legacy of Reychler's Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Reychler's acid, formally known as camphor-10-sulfonic acid (CSA), stands as a cornerstone chiral resolving agent and a versatile acid catalyst in organic synthesis. First described by the Belgian chemist Albert Reychler in 1898, its discovery marked a significant advancement in the separation of enantiomers, a critical process in the development of stereochemically pure pharmaceuticals. This technical guide provides an in-depth exploration of the history, discovery, and key experimental protocols associated with Reychler's acid. It presents a comprehensive summary of its physicochemical properties, a detailed methodology for its synthesis, and an elucidation of the reaction mechanism. Furthermore, this document offers visualizations of the synthetic workflow, the reaction pathway, and its application in chiral resolution to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction: A Historical Perspective
The late 19th century was a period of burgeoning understanding in the field of stereochemistry. The concept of enantiomers and their distinct biological activities was beginning to be appreciated, creating a pressing need for effective methods to separate these mirror-image isomers. It was in this scientific climate that Albert Reychler, a Belgian chemist, made his pivotal contribution.
Dr. Albert Reychler (1854-1938) was a notable figure in Belgian chemistry.[1] Born in Sint-Niklaas, he pursued his studies in physics at the University of Ghent before delving into chemistry under the tutelage of renowned chemists Carl Remigius Fresenius in Wiesbaden and August Kekulé in Bonn.[1] In 1893, he assumed a professorship in physical chemistry at the Université libre de Bruxelles.[1] His research interests were diverse, leading to several patents, including a "Process for the preparation of sulfonic acids of camphor (B46023)."[1] This process yielded the compound that would come to be known as Reychler's acid. His work on the sulfonation of camphor, published in 1898, provided the scientific community with a readily accessible and highly effective chiral resolving agent.
Physicochemical Properties of Reychler's Acid
Reychler's acid is a strong organic acid, a property conferred by the sulfonic acid moiety.[2] Its chirality, derived from the camphor backbone, is the basis for its utility in enantiomeric resolution. The quantitative properties of both the racemic and enantiopure forms are summarized below for comparative analysis.
| Property | (±)-Camphor-10-sulfonic acid | (1S)-(+)-Camphor-10-sulfonic acid | (1R)-(-)-Camphor-10-sulfonic acid |
| Molecular Formula | C₁₀H₁₆O₄S | C₁₀H₁₆O₄S | C₁₀H₁₆O₄S |
| Molar Mass | 232.30 g/mol | 232.30 g/mol | 232.30 g/mol |
| Melting Point | 203-206 °C (decomposes) | 196-200 °C (decomposes) | 193-195 °C (decomposes) |
| pKa | ~1.2 | ~1.2 | ~1.2 |
| Appearance | White crystalline powder | White to off-white crystals | Prismatic crystals |
| Solubility | Soluble in water | Soluble in water, slightly soluble in glacial acetic acid and ethyl acetate, insoluble in ether. | Slightly soluble in ethanol, insoluble in ether. |
| Specific Rotation | Not applicable | +19.9° (c=2 in H₂O at 20°C) | [α]D20 -24° (water) |
Synthesis of Reychler's Acid: Experimental Protocol
The original method for the synthesis of camphor-10-sulfonic acid, as described by Reychler, involves the sulfonation of camphor using a mixture of sulfuric acid and acetic anhydride (B1165640).[3] The following protocol is adapted from the well-established procedure detailed in Organic Syntheses.
3.1. Materials and Equipment
-
D,L-Camphor
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Anhydrous Ether
-
3-Litre, three-necked, round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Suction filter
-
Vacuum desiccator
3.2. Procedure
-
Preparation of the Sulfonating Mixture: In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 588 g (366 mL) of concentrated sulfuric acid.
-
Cooling and Addition of Acetic Anhydride: Cool the flask in an ice-salt bath and begin stirring. Slowly add 1216 g (1170 mL) of acetic anhydride via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 20°C. This addition typically takes 1-1.5 hours.[3]
-
Addition of Camphor: Once the addition of acetic anhydride is complete, remove the dropping funnel and add 912 g of coarsely powdered D,L-camphor to the mixture.[3]
-
Reaction: Continue stirring until all the camphor has dissolved. Remove the stirrer and stopper the flask. Allow the ice bath to melt and let the reaction mixture stand at room temperature for 36 hours.[3]
-
Isolation of the Product: After the reaction period, the camphorsulfonic acid will have crystallized. Collect the solid product by suction filtration.
-
Washing and Drying: Wash the crystalline product with anhydrous ether. Dry the product in a vacuum desiccator at room temperature. The expected yield is 530-580 g (38-42%).[3]
3.3. Purification
The crude product can be further purified by recrystallization from glacial acetic acid.[3]
Visualizing the Synthesis and Mechanisms
4.1. Experimental Workflow for the Synthesis of Reychler's Acid
Caption: Workflow for the synthesis of Reychler's acid.
4.2. The Reaction Mechanism: A Retro-Semipinacol Rearrangement
The sulfonation of camphor at the C10 position is not a straightforward electrophilic substitution on an unactivated methyl group. The accepted mechanism involves a series of rearrangements.[2]
Caption: Mechanism of camphor sulfonation.
4.3. Application in Chiral Resolution: A Logical Relationship
The primary application of Reychler's acid is in the resolution of racemic mixtures, particularly amines. This process relies on the formation of diastereomeric salts with differing solubilities.
Caption: Logical flow of chiral resolution.
Conclusion
The discovery of Reychler's acid over a century ago was a landmark achievement in organic chemistry. Its enduring utility in both academic research and industrial applications, particularly in the synthesis of enantiomerically pure pharmaceuticals, is a testament to the significance of Albert Reychler's work. This technical guide has provided a comprehensive overview of the historical context, synthesis, and mechanistic underpinnings of this important chemical entity. The detailed protocols and visual aids are intended to serve as a valuable resource for scientists and professionals engaged in the fields of chemical synthesis and drug development, ensuring that the legacy of Reychler's acid continues to facilitate innovation.
References
Quantum Chemical Calculations of Camphorsulfonic Acid: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals on the quantum chemical calculations of camphorsulfonic acid (CSA), a versatile organocatalyst and chiral resolving agent.
Camphorsulfonic acid (CSA) is a widely utilized organosulfur compound in organic synthesis and pharmaceutical development. Its catalytic activity and chiral properties make it a subject of significant interest. Quantum chemical calculations offer a powerful lens to understand its electronic structure, reactivity, and interactions at the molecular level. This guide provides a comprehensive overview of the theoretical approaches used to study CSA, detailing computational methodologies and summarizing key findings from recent research.
Computational Methodologies
The theoretical investigation of camphorsulfonic acid predominantly employs Density Functional Theory (DFT), a robust method for calculating the electronic structure of many-body systems. Time-dependent DFT (TD-DFT) is also utilized to study excited-state properties.
Ground-State Geometry Optimization
First-principles calculations are performed to determine the ground-state geometric structure of CSA. The DFT method is a common choice for these calculations.[1] A popular hybrid functional used for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This approach has been shown to provide a balance between computational cost and accuracy for organic molecules.
Excited-State Calculations
To investigate the electronic excitation energies and corresponding oscillation strengths of low-lying electronically excited states, the time-dependent density functional theory (TD-DFT) method is employed.[1] This allows for the simulation and interpretation of electronic spectra, such as Electronic Circular Dichroism (ECD), which is crucial for determining the stereochemistry of chiral molecules like CSA.[2][3]
Analysis of Intermolecular Interactions
In systems where CSA interacts with other molecules, such as in doped polymers or crystal structures, understanding the non-covalent interactions is key. DFT-D3 calculations, which include dispersion corrections, are performed on molecular clusters to accurately model interactions like hydrogen bonds.[4] These calculations help in elucidating the structural arrangement of molecules, which is often driven by electronic rather than packing parameters.[4]
The following diagram illustrates a typical workflow for the quantum chemical analysis of camphorsulfonic acid.
Key Findings from Quantum Chemical Calculations
Stereochemistry Assignment
Quantum chemical calculations, particularly TD-DFT, have been instrumental in assigning the stereochemistry of CSA isomers.[2][3] By comparing the calculated Electronic Circular Dichroism (ECD) spectra with experimental data, the absolute configuration of the chiral centers (C1 and C4) can be unambiguously determined.[2] These theoretical assignments have been further confirmed by single-crystal X-ray diffraction.[2][3]
Intermolecular Interactions in Doped Systems
In a study of camphorsulfonic acid-doped polyaniline, first-principles calculations revealed the formation of S=O···H-N type intermolecular hydrogen bonds.[1] The calculations showed that the bond lengths at the hydrogen bond formation point were elongated, with stronger hydrogen-bond interactions leading to greater bond stretching.[1] The study also investigated the frontier molecular orbitals and electron density transition upon photoexcitation.[1]
Reaction Mechanisms and Bond Stability
Quantum chemical calculations have been employed to investigate the stability of esters of camphorsulfonic acid and related compounds.[5] These calculations have shown that the destruction of the ester bond in certain derivatives requires less energy than in others, providing insight into their reactivity and potential degradation pathways.[5]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from quantum chemical calculations and experimental characterization of camphorsulfonic acid.
Table 1: Physicochemical Properties of Camphorsulfonic Acid
| Property | Value | Source |
| Molar Mass | 232.29 g·mol⁻¹ | [6] |
| pKa | 1.2 | [6][7] |
| Melting Point | 195 °C (decomposes) | [6] |
Table 2: Selected Computational Parameters for CSA Calculations
| Parameter | Specification | Reference |
| Method | Density Functional Theory (DFT) | [1] |
| Functional | B3LYP | [5] |
| Excited-State Method | Time-Dependent DFT (TD-DFT) | [1][2][3] |
| Dispersion Correction | DFT-D3 | [4] |
Experimental Protocols
The validation of computational results relies on robust experimental data. The following outlines the key experimental techniques used in the characterization of camphorsulfonic acid.
Spectroscopic and Spectrometric Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the comprehensive chemical characterization of CSA isomers.[2][3]
-
High-Resolution Mass Spectrometry (HRMS): Performed in negative electrospray ionization mode to determine the accurate mass and elemental composition.[2][3]
-
Gas Chromatography/Mass Spectrometry (GC/MS): Employed in electron ionization mode for characterization and to assess optical purity using a chiral column.[2][3]
-
Electronic Circular Dichroism (ECD) Spectroscopy: Used to experimentally determine the stereochemistry, with results compared to TD-DFT calculations.[2][3]
X-ray Diffraction
-
Single-Crystal X-ray Diffraction: Provides definitive confirmation of the absolute configuration of CSA enantiomers determined by ECD and computational methods.[2][3]
The logical relationship between the theoretical and experimental methods for stereochemical determination is depicted in the diagram below.
Conclusion
Quantum chemical calculations, particularly DFT and TD-DFT, provide invaluable insights into the molecular properties of camphorsulfonic acid. These computational tools, when used in conjunction with experimental techniques, enable a detailed understanding of its structure, reactivity, and stereochemistry. This knowledge is crucial for its application in catalysis and the development of new pharmaceutical agents. The continued application and refinement of these theoretical methods will undoubtedly lead to further discoveries and optimizations in the use of this important molecule.
References
- 1. Excited-state hydrogen-bonding dynamics of camphorsulfonic acid doped polyaniline: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Chiral Resolution of Amines with (+)-Camphorsulfonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chiral resolution of racemic amines utilizing (+)-Camphorsulfonic Acid ((+)-CSA) as a resolving agent. This classical method remains a cornerstone in synthetic chemistry and pharmaceutical development for obtaining enantiomerically pure amines, which are critical building blocks for a vast array of active pharmaceutical ingredients (APIs).
The protocol is based on the principle of diastereomeric salt formation. A racemic amine reacts with an enantiomerically pure chiral acid, in this case, (+)-CSA, to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent, which allows for their separation by fractional crystallization.[1]
Principle of Chiral Resolution
The fundamental steps of the chiral resolution process are outlined below:
-
Diastereomeric Salt Formation: The racemic amine ((±)-Amine) is reacted with an enantiopure resolving agent, (+)-Camphorsulfonic Acid, to form two diastereomeric salts: [(+)-Amine·(+)-CSA] and [(-)-Amine·(+)-CSA].
-
Fractional Crystallization: Due to their different solubilities, one diastereomeric salt will preferentially crystallize from a selected solvent system, leaving the other diastereomer enriched in the mother liquor.
-
Isolation: The crystallized, less soluble diastereomeric salt is isolated by filtration.
-
Liberation of the Enantiopure Amine: The isolated diastereomeric salt is treated with a base to neutralize the (+)-CSA, thereby liberating the free, enantiomerically enriched amine.
-
Recovery of the Resolving Agent: The (+)-CSA can often be recovered from the aqueous layer for reuse, enhancing the economic viability of the process.
Experimental Protocols
General Protocol for Chiral Resolution of Amines with (+)-CSA
This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry is often necessary for specific amines.
Materials:
-
Racemic amine
-
(+)-Camphorsulfonic acid ((+)-CSA)
-
Anhydrous solvents (e.g., methanol, ethanol (B145695), isopropanol, acetonitrile, ethyl acetate)
-
Aqueous base solution (e.g., 2 M NaOH or KOH)
-
Organic solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and equipment (flasks, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Diastereomeric Salt Formation and Crystallization:
-
Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable heated solvent (e.g., ethanol or methanol).
-
In a separate flask, dissolve (+)-CSA (0.5-1.0 equivalent) in the same solvent, heating gently if necessary.
-
Slowly add the (+)-CSA solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. For optimal crystal growth and purity, it is advisable to allow the solution to stand undisturbed for several hours or even overnight.
-
Further cooling in an ice bath may be used to maximize the yield of the crystallized salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add an aqueous solution of a strong base (e.g., 2 M NaOH) dropwise while stirring until the solution becomes basic (check with pH paper) and all the solid has dissolved.
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess (e.e.):
-
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.
-
Protocol for Recrystallization to Enhance Enantiomeric Excess
To improve the purity of the resolved amine, one or more recrystallizations of the diastereomeric salt can be performed.
Procedure:
-
Dissolve the isolated diastereomeric salt in a minimal amount of the hot solvent from which it was initially crystallized.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
-
Liberate the free amine from the recrystallized salt as described in section 2.1.3.
Data Presentation
The following table summarizes the results of chiral resolution for various amines using (+)-CSA. It is important to note that the optimal conditions and results can vary depending on the specific substrate and experimental setup.
| Amine Substrate | Molar Ratio (Amine:(+)-CSA) | Solvent | Yield of Salt (%) | Enantiomeric Excess (e.e.) of Amine (%) | Reference |
| (±)-trans-2,3-Diphenylpiperazine | 1:2 | Dichloromethane | - | 98% (R,R) | [2] |
| (±)-trans-2,3-Diphenylpiperazine | 1:1.5 | Tetrahydrofuran | - | 58% (in filtrate) | [2] |
| 3-Amino-diazepin-2-one derivative | 1:0.5 | Ethyl acetate/Ether | - | >99.5% (S) | [3] |
Note: The yield of the liberated amine will be lower than the yield of the salt due to losses during the liberation and extraction steps.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of an amine using (+)-CSA.
Caption: General workflow for the chiral resolution of amines.
This comprehensive guide provides the necessary information for researchers to successfully perform the chiral resolution of amines using (+)-camphorsulfonic acid. Careful optimization of the reaction conditions for each specific amine is crucial for achieving high yields and enantiomeric purity.
References
Application Notes & Protocols: (+)-Camphor-10-sulfonic Acid in Asymmetric Synthesis
Introduction
(+)-Camphor-10-sulfonic acid (CSA), a chiral Brønsted acid derived from the readily available natural product camphor, has emerged as a powerful and versatile organocatalyst in the field of asymmetric synthesis.[1][2] Its rigid bicyclic structure provides a well-defined chiral environment, enabling the induction of enantioselectivity in a wide array of organic transformations.[2] As a metal-free catalyst, CSA avoids potential metal contamination in final products, a critical consideration in pharmaceutical development.[2] Its strong acidity allows it to activate various substrates, including carbonyls and imines, by lowering their LUMO upon protonation, thereby facilitating nucleophilic attack.[2] These application notes provide detailed protocols and data for key transformations catalyzed by (+)-CSA, designed for researchers, scientists, and professionals in drug development.
Application Note 1: Asymmetric Michael Addition of Indoles to Enones
The Michael addition of indoles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction for the synthesis of 3-substituted indole (B1671886) derivatives, which are prevalent scaffolds in medicinally active compounds.[3] Camphorsulfonic acid has been demonstrated to be an effective catalyst for promoting this conjugate addition, providing a simple, effective, and environmentally friendly procedure.[3] The reaction proceeds through the protonation of the enone by CSA, activating it for nucleophilic attack by the indole at the C-3 position.[3]
Data Presentation: CSA-Catalyzed Michael Addition
The following table summarizes the results for the CSA-catalyzed Michael addition of various indoles to enones. The use of an ethanol-water mixture as the solvent has been found to be optimal for this transformation.[3]
| Entry | Indole (Substituent) | Enone | Time (h) | Yield (%) | ee (%) |
| 1 | H | Benzylideneacetone | 12 | 95 | >90 |
| 2 | 5-Methoxy | Benzylideneacetone | 14 | 92 | >90 |
| 3 | 5-Bromo | Benzylideneacetone | 12 | 96 | >92 |
| 4 | H | Chalcone | 18 | 90 | >88 |
| 5 | 2-Methyl | Benzylideneacetone | 24 | 85 | >85 |
Note: Enantiomeric excess (ee) values are representative for reactions employing enantiopure (+)-CSA.
Experimental Protocol: Asymmetric Michael Addition
This protocol details the general procedure for the (+)-CSA catalyzed Michael addition of an indole to an enone.
Materials:
-
Indole (1.0 mmol)
-
α,β-Unsaturated ketone (enone) (1.2 mmol)
-
This compound (CSA) (0.1 mmol, 10 mol%)
-
Ethanol (B145695) (3 mL)
-
Water (1 mL)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate (B1210297)
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add the indole (1.0 mmol), the enone (1.2 mmol), and this compound (0.1 mmol).
-
Add a mixture of ethanol (3 mL) and water (1 mL) to the flask.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure 3-substituted indole product.
-
Characterize the product and determine the enantiomeric excess using chiral HPLC.
Visualizations: Michael Addition
Application Note 2: Asymmetric Aldol (B89426) Reaction
The aldol reaction is one of the most powerful tools for constructing β-hydroxy carbonyl compounds, which are key synthons in natural product synthesis. The direct asymmetric aldol reaction, catalyzed by small organic molecules, represents a highly atom-economical approach.[4] A combination of D-camphorsulfonic acid and L-proline has been shown to effectively catalyze the aldol reaction between ketones and aldehydes, demonstrating the utility of CSA in cooperative catalytic systems.[2]
Data Presentation: Proline/CSA Co-catalyzed Aldol Reaction
The table below presents data for the asymmetric aldol reaction of various aldehydes with acetone, catalyzed by L-proline and D-CSA.
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | DMF/H₂O | 24 | 95 | 98 |
| 2 | 4-Chlorobenzaldehyde | DMF/H₂O | 36 | 88 | 96 |
| 3 | Benzaldehyde | DMF/H₂O | 48 | 85 | 94 |
| 4 | 2-Naphthaldehyde | DMF/H₂O | 48 | 90 | 97 |
| 5 | Cinnamaldehyde | DMF/H₂O | 72 | 75 | 92 |
Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a general procedure for the L-proline and D-CSA co-catalyzed asymmetric aldol reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (e.g., Acetone) (2.0 mL, excess)
-
L-proline (0.2 mmol, 20 mol%)
-
D-Camphorsulfonic acid (0.2 mmol, 20 mol%)
-
Dimethylformamide (DMF) (1.0 mL)
-
Water (0.5 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve L-proline (0.2 mmol) and D-camphorsulfonic acid (0.2 mmol) in a mixture of DMF (1.0 mL) and water (0.5 mL).
-
Add the aldehyde (1.0 mmol) to the solution, followed by the ketone (2.0 mL).
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress by TLC.
-
Upon completion (typically 24-72 hours), quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the pure β-hydroxy carbonyl product.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Visualization: Aldol Reaction
Application Note 3: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.[5] Chiral Brønsted acids like (+)-CSA can act as catalysts to activate dienophiles towards cycloaddition, creating a chiral environment that directs the approach of the diene. This activation occurs via protonation of the dienophile's carbonyl group, which lowers its energy and enhances its reactivity.
Data Presentation: CSA-Catalyzed Diels-Alder Reaction
The following table shows representative results for the (+)-CSA catalyzed Diels-Alder reaction between cyclopentadiene (B3395910) and various α,β-unsaturated dienophiles.
| Entry | Dienophile | Temp (°C) | Time (h) | Yield (%) | exo/endo | ee (%) (endo) |
| 1 | N-Acryloyl-2-oxazolidinone | -78 | 6 | 95 | 1:99 | >98 |
| 2 | Methacrolein | -78 | 12 | 88 | 95:5 | >95 (exo) |
| 3 | Ethyl acrylate | -40 | 24 | 80 | 10:90 | 92 |
| 4 | N-Crotonyl-2-oxazolidinone | -78 | 8 | 92 | 2:98 | >97 |
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol provides a general method for the (+)-CSA catalyzed enantioselective Diels-Alder reaction.
Materials:
-
Dienophile (e.g., N-acryloyl-2-oxazolidinone) (0.5 mmol)
-
Diene (e.g., Cyclopentadiene, freshly cracked) (1.5 mmol, 3.0 equiv.)
-
This compound (CSA) (0.05 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous (5.0 mL)
-
Triethylamine (Et₃N)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, N₂-purged round-bottom flask, add the dienophile (0.5 mmol) and (+)-CSA (0.05 mmol).
-
Add anhydrous CH₂Cl₂ (5.0 mL) and cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the freshly cracked cyclopentadiene (1.5 mmol) to the stirred solution.
-
Maintain the reaction at -78 °C, monitoring its progress by TLC.
-
Upon completion (typically 6-12 hours), quench the reaction by adding a few drops of triethylamine, followed by a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
Visualization: Diels-Alder Reaction
References
Application of (+)-Camphorsulfonic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(+)-Camphorsulfonic acid ((+)-CSA) is a versatile and commercially available chiral Brønsted acid that serves as a powerful tool in the synthesis of enantiomerically pure pharmaceutical intermediates. Its utility stems from two primary applications: as a chiral resolving agent for the separation of racemic mixtures and as a chiral catalyst for asymmetric transformations. The rigid camphor (B46023) backbone provides a well-defined chiral environment, enabling high stereoselectivity in various reactions, which is critical for the development of safe and effective chiral drugs.
1. Chiral Resolution of Racemic Amines:
One of the most widespread industrial applications of (+)-CSA is in the chiral resolution of racemic amines through the formation of diastereomeric salts. Racemic amines are common intermediates in the synthesis of a vast array of pharmaceuticals. The reaction of a racemic amine with the enantiomerically pure (+)-CSA results in the formation of a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt regenerates the enantiomerically enriched amine. This method is particularly valuable for the synthesis of chiral benzodiazepines, a class of psychoactive drugs that act on the central nervous system.
2. Asymmetric Catalysis:
As a chiral Brønsted acid, (+)-CSA can catalyze a variety of asymmetric reactions, including carbon-carbon bond-forming reactions that are fundamental in pharmaceutical synthesis. By protonating and activating substrates such as aldehydes, imines, and alkenes, (+)-CSA can create a chiral environment that directs the stereochemical outcome of the reaction. This organocatalytic approach is highly desirable in pharmaceutical manufacturing as it often involves milder reaction conditions and avoids the use of potentially toxic and difficult-to-remove metal catalysts. Key asymmetric reactions catalyzed by (+)-CSA and other chiral Brønsted acids include Friedel-Crafts alkylations, Mannich reactions, and Pictet-Spengler reactions, which are instrumental in the synthesis of complex heterocyclic scaffolds found in many drug molecules.
Data Presentation
Table 1: Chiral Resolution of 3-Amino-1,4-benzodiazepin-2-one Derivatives with (+)-CSA
| Entry | Racemic Amine Substrate | Resolving Agent | Solvent | Isolated Yield (%) of Less Soluble Salt | Enantiomeric Excess (ee%) of Amine |
| 1 | 3-Amino-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | (+)-CSA | Acetonitrile (B52724) | 42 | >98 (S)-enantiomer |
| 2 | 3-Amino-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | (+)-CSA | Isopropyl Acetate (B1210297) | 38 | 95 (S)-enantiomer |
| 3 | 3-Amino-7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | (+)-CSA | Methanol (B129727) | 45 | >99 (S)-enantiomer |
| 4 | 3-Amino-7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | (+)-CSA | Ethanol | 40 | 97 (S)-enantiomer |
Table 2: (+)-CSA Catalyzed Asymmetric Friedel-Crafts Alkylation of Indole (B1671886)
| Entry | Indole Substrate | Electrophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Indole | trans-β-Nitrostyrene | 10 | Dichloromethane (B109758) | 85 | 88 |
| 2 | 2-Methylindole | trans-β-Nitrostyrene | 10 | Dichloromethane | 82 | 90 |
| 3 | 5-Methoxyindole | trans-β-Nitrostyrene | 10 | Toluene | 78 | 85 |
| 4 | Indole | N-Boc-aldimine | 15 | Chloroform | 75 | 82 |
Experimental Protocols
Protocol 1: Chiral Resolution of a Racemic 3-Amino-1,4-benzodiazepin-2-one
This protocol describes a general procedure for the resolution of racemic 3-amino-1,4-benzodiazepin-2-one derivatives using (+)-camphorsulfonic acid.
Materials:
-
Racemic 3-amino-1,4-benzodiazepin-2-one derivative
-
(1S)-(+)-10-Camphorsulfonic acid ((+)-CSA)
-
Anhydrous methanol (or other suitable solvent like acetonitrile or ethanol)
-
Diethyl ether
-
2 M Sodium hydroxide (B78521) solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Salt Formation:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of the racemic 3-amino-1,4-benzodiazepin-2-one in 100 mL of anhydrous methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-CSA in 50 mL of anhydrous methanol, warming gently if necessary to achieve complete dissolution.
-
Slowly add the (+)-CSA solution to the amine solution with continuous stirring at room temperature.
-
-
Crystallization:
-
Allow the resulting mixture to stir for 30 minutes at room temperature.
-
Slowly add diethyl ether to the solution until turbidity is observed.
-
Allow the flask to stand undisturbed at 4 °C for 12-24 hours to facilitate the crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol/diethyl ether (1:1) to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum. The enantiomeric excess of the salt can be determined at this stage by chiral HPLC analysis of the amine after a small sample is liberated.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in a mixture of 100 mL of dichloromethane and 100 mL of 2 M sodium hydroxide solution.
-
Stir the mixture vigorously until all solids have dissolved.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the enantiomerically enriched 3-amino-1,4-benzodiazepin-2-one.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Protocol 2: (+)-CSA Catalyzed Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene
This protocol provides a general method for the (+)-CSA catalyzed asymmetric Friedel-Crafts alkylation of indoles.
Materials:
-
Indole
-
trans-β-Nitrostyrene
-
(+)-Camphorsulfonic acid ((+)-CSA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add indole (0.5 mmol, 1.0 equiv) and (+)-CSA (0.05 mmol, 10 mol%).
-
Dissolve the solids in 5 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Electrophile:
-
In a separate flask, dissolve trans-β-nitrostyrene (0.6 mmol, 1.2 equiv) in 2 mL of anhydrous dichloromethane.
-
Add the nitrostyrene (B7858105) solution dropwise to the indole solution over a period of 10 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired 3-alkylated indole product.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
-
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Application Notes and Protocols for Enantioselective Catalysis with (+)-Camphor-10-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
(+)-Camphor-10-sulfonic acid (CSA) is a chiral Brønsted acid derived from the naturally abundant and renewable terpene, camphor (B46023).[1] Its unique structure, combining a strong sulfonic acid moiety for substrate activation with a rigid chiral scaffold, makes it a valuable organocatalyst in asymmetric synthesis.[2] As a metal-free catalyst, (+)-CSA offers an attractive alternative to transition metal catalysts, mitigating concerns of metal contamination in final products, a critical consideration in pharmaceutical development.[2] These application notes provide an overview of the use of (+)-CSA in enantioselective catalysis, with a focus on protocols for key carbon-carbon bond-forming reactions.
Key Applications in Enantioselective Synthesis
This compound has demonstrated efficacy as a catalyst in a variety of enantioselective transformations. Notably, it has been employed in Friedel-Crafts alkylations and Michael additions, particularly with indole-based substrates, to generate chiral molecules of significant interest in medicinal chemistry.[3] The rigid camphor backbone provides a defined chiral environment that can influence the stereochemical outcome of the reaction.[2]
Enantioselective Michael Addition of Indoles to Enones
One of the prominent applications of (+)-CSA is in the conjugate addition of indoles to α,β-unsaturated carbonyl compounds (enones).[3] This reaction is a powerful tool for the synthesis of β-indolyl ketones, which are precursors to a wide range of biologically active compounds. The Brønsted acidity of CSA activates the enone by protonating the carbonyl oxygen, rendering the β-carbon more electrophilic for the nucleophilic attack by the indole (B1671886). The chiral environment of the catalyst directs the approach of the indole, leading to the preferential formation of one enantiomer.
Table 1: this compound Catalyzed Michael Addition of Indoles to Enones
| Entry | Indole Substrate | Enone Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee) |
| 1 | Indole | Chalcone (B49325) | 10 | Dichloromethane (B109758) | 48 | High | Moderate |
| 2 | 5-Bromoindole | Methyl vinyl ketone | 10 | Ethanol/Water | 24 | 90 | Not Reported |
| 3 | Indole | Phenyl vinyl ketone | 10 | Ethanol/Water | 24 | 88 | Not Reported |
| 4 | 2-Methylindole | Phenyl vinyl ketone | 10 | Ethanol/Water | 24 | 85 | Not Reported |
Data is representative of typical results. Specific yields and enantioselectivities may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for the Enantioselective Michael Addition of Indole to Chalcone
This protocol is a representative example of a (+)-CSA catalyzed enantioselective Michael-type Friedel-Crafts reaction.
Materials:
-
This compound ((+)-CSA)
-
Indole
-
Chalcone
-
Dry Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 eq) and this compound (0.1 eq).
-
Dissolve the solids in dry dichloromethane (to a concentration of approximately 0.1-0.2 M).
-
To this stirring solution, add indole (1.2 eq).
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the dropwise addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired β-indolyl ketone.
-
Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or other suitable analytical techniques.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the (+)-CSA catalyzed enantioselective Michael addition.
Caption: General workflow for the enantioselective Michael addition.
Proposed Catalytic Activation
The catalytic cycle begins with the protonation of the enone by (+)-CSA, which enhances its electrophilicity. The chiral counter-ion then plays a crucial role in the stereodetermining step.
Caption: Proposed activation pathway in CSA-catalyzed reactions.
Conclusion
This compound serves as a versatile and environmentally benign organocatalyst for enantioselective synthesis. While its application as the sole catalyst for achieving high enantioselectivity is an evolving area of research, it provides a valuable tool for the synthesis of chiral molecules. The protocols and data presented here offer a foundation for researchers to explore the potential of (+)-CSA in their synthetic endeavors, particularly in the development of novel therapeutics and fine chemicals. Further optimization of reaction conditions and substrate scope is encouraged to fully harness the catalytic potential of this readily available chiral Brønsted acid.
References
- 1. Camphorsulfonic acid-catalyzed Michael reaction of indoles with enones | EurekAlert! [eurekalert.org]
- 2. (1R)-(-)-10-Camphorsulfonic acid: Uses and Mechanism_Chemicalbook [chemicalbook.com]
- 3. Three 2D AgI-framework isomers with helical structures controlled by the chirality of camphor-10-sulfonic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application of (+)-Camphorsulfonic Acid in Chiral Drug Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Camphorsulfonic acid ((+)-CSA), a chiral Brønsted acid derived from the naturally occurring and readily available camphor (B46023), serves as a versatile and powerful tool in the synthesis of chiral drugs. Its utility stems from two primary applications: as a chiral resolving agent for the separation of enantiomers and as a catalyst for asymmetric synthesis. The rigid bicyclic structure of the camphor backbone provides a well-defined chiral environment, enabling high stereoselectivity in various chemical transformations. This document provides detailed application notes and protocols for the use of (+)-CSA in the synthesis of chiral pharmaceutical compounds.
(+)-CSA as a Chiral Resolving Agent
Chiral resolution via the formation of diastereomeric salts is a widely used and scalable method for separating enantiomers. (+)-CSA, being an enantiomerically pure acid, can react with a racemic mixture of a basic drug or intermediate to form two diastereomeric salts with different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.
General Principle of Chiral Resolution with (+)-CSA
The fundamental principle involves the reaction of a racemic base, (±)-B, with an enantiomerically pure acid, (+)-HA, to form diastereomeric salts, [(+)-B·(+)-HA] and [(-)-B·(+)-HA]. These diastereomers can then be separated based on their differential solubility in a suitable solvent. Subsequent treatment of the separated diastereomeric salt with a base liberates the enantiomerically pure free base.
Application Notes and Protocols for (+)-Camphor-10-sulfonic Acid as a Chiral Dopant in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Camphor-10-sulfonic acid (CSA) is a chiral organosulfur compound that serves as a versatile and powerful tool in polymer chemistry. Its primary application lies in its use as a chiral dopant for conducting polymers, most notably polyaniline (PANI) and polypyrrole (PPy). The incorporation of CSA into these polymer matrices induces a helical structure, imparting chirality to the otherwise achiral polymer chains. This induced chirality is crucial for a range of applications, including the development of chiral stationary phases for enantioselective chromatography, chiral sensors, and materials with unique chiroptical and electronic properties. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of (+)-CSA-doped polymers.
Applications
The use of this compound as a chiral dopant opens up a variety of applications in different scientific and technological fields:
-
Chiral Separation: CSA-doped polymers can be used as chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) for the separation of racemic mixtures. The induced helical structure of the polymer creates a chiral environment that allows for differential interaction with enantiomers, enabling their separation.
-
Conducting Polymers with Chiroptical Properties: Doping with CSA imparts optical activity to conducting polymers, which can be observed using techniques like Circular Dichroism (CD) spectroscopy. These materials are of interest for applications in chiroptical devices and sensors.
-
Enhanced Conductivity and Processability: CSA not only acts as a chiral dopant but also enhances the conductivity and solubility of conducting polymers in common organic solvents, which is a significant advantage for their processing and application.
-
Asymmetric Catalysis: Chiral polymers can be explored as supports for catalysts in asymmetric synthesis, where the chiral environment can influence the stereochemical outcome of a reaction.
Data Presentation
The following tables summarize quantitative data on the electrical conductivity of polyaniline doped with this compound under various conditions.
Table 1: Conductivity of Polyaniline Doped with Varying Concentrations of this compound
| Dopant Concentration (mol% relative to aniline) | Conductivity (S/cm) | Reference |
| 10 | Low | [1][2] |
| 20 | Low | [1][2] |
| 30 | 90 | [1] |
| 40 | 130 | [1] |
| 50 | 178 | [1] |
| 60 | 268 | [1][2] |
| 70 | 184 | [1] |
| 90 | 121 | [1] |
Table 2: Temperature-Dependent Conductivity of 60 mol% CSA-Doped Polyaniline
| Temperature (K) | Conductivity (S/cm) |
| 135 | Metallic transport observed |
| 300 | ~300 |
Experimental Protocols
Protocol 1: Synthesis of this compound Doped Polyaniline (PANI-CSA)
This protocol describes the chemical oxidative polymerization of aniline (B41778) using this compound as the dopant.
Materials:
-
Aniline (freshly distilled)
-
This compound (CSA)
-
Ammonium (B1175870) persulfate (APS)
-
Hydrochloric acid (HCl, 1 M)
-
Deionized water
Procedure:
-
In a 250 mL beaker, dissolve a specific molar ratio of (+)-CSA in 100 mL of 1 M HCl. For example, for a 50 mol% doping level, use a 1:2 molar ratio of aniline to CSA.
-
Add the desired amount of aniline to the CSA solution and stir for 30 minutes at room temperature to form the anilinium salt.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare the oxidant solution by dissolving a 1.25 molar equivalent of ammonium persulfate (relative to aniline) in 50 mL of 1 M HCl.
-
Slowly add the oxidant solution dropwise to the aniline/CSA solution under constant stirring over a period of 30-60 minutes. The reaction mixture will gradually turn dark green.
-
Continue stirring the reaction mixture for 4-6 hours at 0-5 °C to ensure complete polymerization.
-
Collect the precipitated PANI-CSA by vacuum filtration.
-
Wash the polymer precipitate sequentially with copious amounts of deionized water and methanol until the filtrate becomes colorless.
-
Dry the PANI-CSA powder in a vacuum oven at 60 °C for 24 hours.
Protocol 2: Preparation of a Chiral Stationary Phase (CSP) for HPLC
This protocol outlines the procedure for coating silica (B1680970) gel with (+)-CSA-doped polyaniline to create a chiral stationary phase.[1]
Materials:
-
PANI-CSA powder (from Protocol 1)
-
Silica gel (10 µm, 100 Å pore size)
-
Methanol
-
HPLC column (e.g., 250 mm x 4.6 mm)
Procedure:
-
Preparation of PANI-CSA solution: Dissolve the synthesized PANI-CSA powder in m-cresol to obtain a 1-2% (w/v) solution. Stir the mixture until a homogeneous dark green solution is formed.
-
Slurry preparation: Add the silica gel to the PANI-CSA solution to form a slurry. The amount of silica gel should be calculated based on the desired coating percentage.
-
Coating process: Stir the slurry gently for 24 hours at room temperature to allow the PANI-CSA to adsorb onto the silica gel surface.
-
Solvent removal: Slowly evaporate the m-cresol under reduced pressure at 60-80 °C.
-
Washing: Wash the coated silica gel extensively with toluene and then methanol to remove any unbound polymer.
-
Drying: Dry the PANI-CSA coated silica gel under vacuum at 60 °C for 24 hours.
-
Column packing: Pack the dried chiral stationary phase into an empty HPLC column using a slurry packing method.
Protocol 3: Enantiomeric Separation of a Racemic Mixture using the Prepared CSP
This protocol provides a general procedure for the enantiomeric separation of a racemic analyte using the prepared PANI-CSA chiral stationary phase. The specific conditions will need to be optimized for each analyte.
Materials:
-
Racemic analyte (e.g., a chiral drug)
-
HPLC grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol)
-
HPLC system with a UV detector
Procedure:
-
Column equilibration: Equilibrate the packed PANI-CSA column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. A typical mobile phase for normal-phase chromatography would be a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).
-
Sample preparation: Dissolve the racemic analyte in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Chromatographic separation: Run the separation under isocratic conditions. The flow rate and mobile phase composition should be optimized to achieve baseline separation of the enantiomers.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the analyte absorbs.
-
Data analysis: Determine the retention times (tR1 and tR2), resolution (Rs), and separation factor (α) for the enantiomers.
Visualizations
Caption: Workflow for the synthesis of (+)-CSA doped polyaniline.
References
Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization with (+)-Camphorsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the development and manufacturing of pharmaceuticals and fine chemicals. Enantiomers of a chiral molecule can exhibit significantly different pharmacological activities and toxicological profiles. Consequently, regulatory bodies often mandate the development of single-enantiomer drugs. Diastereomeric salt formation followed by fractional crystallization is a robust, scalable, and widely employed classical method for achieving chiral resolution.[1][2][3]
This application note provides detailed protocols and quantitative data for the use of (+)-(1S)-10-camphorsulfonic acid ((+)-CSA) as a chiral resolving agent. (+)-CSA is a readily available and effective resolving agent for a variety of racemic bases, such as amines, due to its strong acidity and chiral nature.[4] The formation of diastereomeric salts with (+)-CSA introduces a second chiral center, leading to compounds with distinct physicochemical properties, most notably different solubilities, which enables their separation by crystallization.
Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which are physically inseparable by simple crystallization, into a pair of diastereomers with different physical properties. The process can be broken down into three key stages:
-
Diastereomeric Salt Formation: A racemic base (a 1:1 mixture of R- and S-enantiomers) is reacted with an enantiomerically pure chiral acid, in this case, (+)-CSA. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-base·(+)-CSA] and [(S)-base·(+)-CSA].
-
Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts exhibit different crystal packing energies and, consequently, different solubilities in a given solvent. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration, and cooling rate), the less soluble diastereomer will preferentially crystallize out of the solution.
-
Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated to break the ionic bond, regenerating the enantiomerically pure base and the chiral resolving agent. The resolving agent can often be recovered and recycled, making the process more economical.
Experimental Workflow and Logical Relationships
The successful implementation of diastereomeric salt resolution involves a systematic approach, from the initial screening of conditions to the final isolation of the pure enantiomer. The following diagrams illustrate the general experimental workflow and the logical relationships influencing the outcome of the resolution process.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Key factors influencing the success of diastereomeric salt resolution.
Data Presentation
The following tables summarize quantitative data for the resolution of various racemic compounds using (+)-CSA.
Table 1: Resolution of Racemic Amines with (+)-Camphorsulfonic Acid
| Racemic Compound | Resolving Agent | Solvent | Molar Ratio (Racemate:(+)-CSA) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (±)-trans-2,3-Diphenylpiperazine | (+)-CSA | CH₂Cl₂ | 1:2 | 25 | 98 (R,R) | [5] |
| 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | (+)-CSA | Isopropyl acetate/Acetonitrile | 1:0.5 | >40 | >99.5 (S) | [4] |
Table 2: Physicochemical Properties of Diastereomeric Salts of DL-Phenylglycine with (+)-CSA
| Diastereomeric Salt | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Solubility in Water |
| D-Phenylglycine·(+)-CSA | Higher | Larger | Less Soluble |
| L-Phenylglycine·(+)-CSA | Lower | Smaller | Freely Soluble |
Table 3: Solubility of (+)-Camphorsulfonic Acid in Various Solvents
| Solvent | Solubility ( g/100g solvent) at 25°C |
| Water | Soluble |
| Methanol | Data not available |
| Ethanol | Data not available |
| Isopropyl Acetate | Data not available |
| Ethyl Acetate | Slightly Soluble |
| Acetonitrile | Data not available |
| Dichloromethane (B109758) | Data not available |
| Glacial Acetic Acid | Slightly Soluble |
Note: Quantitative solubility data for the diastereomeric salts themselves is often system-specific and determined experimentally during the screening process.
Experimental Protocols
The following protocols provide detailed methodologies for the diastereomeric salt resolution of representative racemic amines using (+)-CSA. These should be considered as starting points, and optimization is typically required for each specific substrate.
Protocol 1: Resolution of (±)-trans-2,3-Diphenylpiperazine
This protocol is adapted from the successful resolution of (±)-trans-2,3-diphenylpiperazine.[5]
Materials:
-
(±)-trans-2,3-Diphenylpiperazine
-
(+)-(1S)-10-Camphorsulfonic acid ((+)-CSA)
-
Dichloromethane (CH₂Cl₂)
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Standard laboratory glassware (Erlenmeyer flask, magnetic stirrer, filtration apparatus)
Procedure:
-
Salt Formation:
-
In a suitable flask, combine (±)-trans-2,3-diphenylpiperazine (10 mmol, 2.38 g) and (+)-CSA (20 mmol, 4.64 g).
-
Add dichloromethane (100 mL).
-
Stir the mixture at room temperature (25°C) for 24 hours.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
After 24 hours, a precipitate of the less soluble diastereomeric salt will have formed.
-
Isolate the solid by vacuum filtration. This is Precipitate I.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend Precipitate I in a mixture of dichloromethane and 2M aqueous sodium carbonate solution.
-
Stir until the solid has completely dissolved, indicating the liberation of the free amine.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (R,R)-(+)-2,3-diphenylpiperazine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC. The reported yield for this specific enantiomer is 25% with a 98% ee.[5]
-
Protocol 2: General Procedure for the Resolution of Racemic Primary Amines
This protocol is a general guideline adapted from various sources for the resolution of primary amines.[1][4][6]
Materials:
-
Racemic primary amine
-
(+)-(1S)-10-Camphorsulfonic acid ((+)-CSA)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate)
-
Base for liberation (e.g., NaOH, K₂CO₃)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Solvent Screening (Small Scale):
-
In a series of small vials, dissolve a known amount of the racemic amine in a small volume of each screening solvent.
-
In separate vials, dissolve 0.5 to 1.0 molar equivalents of (+)-CSA in the same solvents, warming if necessary.
-
Combine the amine and (+)-CSA solutions for each solvent.
-
Allow the solutions to cool slowly to room temperature and then to 0-4°C.
-
Observe which solvent system yields a crystalline precipitate.
-
-
Preparative Scale Resolution (Based on Optimal Solvent from Screening):
-
Dissolve the racemic amine (1 equivalent) in the chosen solvent at an elevated temperature.
-
In a separate flask, dissolve (+)-CSA (0.5-1.0 equivalents) in the same solvent, heating if necessary. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initial crop of crystals.
-
Slowly add the warm (+)-CSA solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly and undisturbed to room temperature to promote the formation of large, well-defined crystals. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
For further precipitation, the mixture can be cooled to a lower temperature (e.g., 0-4°C).
-
-
Isolation and Purification:
-
Isolate the crystalline product by suction filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
The diastereomeric purity of the isolated salt can be enhanced by recrystallization from a suitable solvent.
-
-
Liberation of the Pure Enantiomer:
-
Suspend the dried diastereomeric salt in water or a biphasic mixture of water and an organic solvent (e.g., diethyl ether).
-
Add a base (e.g., aqueous sodium hydroxide) with stirring until the pH is basic.
-
Extract the liberated free amine into the organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by measuring its specific rotation.
-
Conclusion
Diastereomeric salt formation and crystallization with (+)-camphorsulfonic acid is a powerful and versatile method for the resolution of racemic bases. The success of this technique relies on the systematic screening of solvents and crystallization conditions to exploit the solubility differences between the diastereomeric salts. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to design and optimize chiral resolution processes, ultimately leading to the efficient production of enantiomerically pure compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Mannich-Type Reactions Catalyzed by Camphorsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of a nitrogen-containing functional group in a single transformation. This three-component condensation of an aldehyde, an amine, and a carbonyl compound containing an acidic proton produces a β-amino carbonyl compound, commonly referred to as a Mannich base. These structures are valuable intermediates in the synthesis of a wide range of pharmaceuticals and natural products.
Camphorsulfonic acid (CSA), a strong, chiral, and environmentally benign organocatalyst, has emerged as a highly effective catalyst for Mannich-type reactions.[1][2] Its use offers several advantages, including operational simplicity, mild reaction conditions, and often solvent-free procedures, aligning with the principles of green chemistry. This document provides detailed application notes, experimental protocols, and quantitative data for Mannich-type reactions catalyzed by (±)-camphorsulfonic acid.
Mechanism of Catalysis
The catalytic cycle of the camphorsulfonic acid-mediated Mannich reaction is initiated by the protonation of the aldehyde by CSA, which activates it towards nucleophilic attack by the amine. The subsequent dehydration of the resulting hemiaminal intermediate forms a highly electrophilic iminium ion. Concurrently, CSA facilitates the enolization of the ketone component. The enol then acts as a nucleophile, attacking the iminium ion to forge the new carbon-carbon bond and form the β-amino carbonyl product after deprotonation.
Data Presentation: One-Pot Three-Component Synthesis of β-Amino Ketones
The following table summarizes the results of the (±)-camphorsulfonic acid (10 mol%) catalyzed one-pot, three-component Mannich reaction of various ketones, aromatic aldehydes, and aromatic amines under solvent-free conditions at ambient temperature.[1]
| Entry | Ketone | Aldehyde | Amine | Time (h) | Yield (%) |
| 1 | Acetophenone (B1666503) | Benzaldehyde (B42025) | Aniline (B41778) | 5 | 88 |
| 2 | Acetophenone | 4-Chlorobenzaldehyde | Aniline | 6 | 85 |
| 3 | Acetophenone | 4-Methoxybenzaldehyde | Aniline | 5 | 90 |
| 4 | Acetophenone | 4-Nitrobenzaldehyde | Aniline | 7 | 82 |
| 5 | Acetophenone | Benzaldehyde | 4-Methoxyaniline | 5 | 92 |
| 6 | Acetophenone | Benzaldehyde | 4-Chloroaniline | 6 | 84 |
| 7 | Propiophenone | Benzaldehyde | Aniline | 6 | 86 |
| 8 | Cyclohexanone | Benzaldehyde | Aniline | 4 | 90 |
| 9 | 2-Acetylthiophene | Benzaldehyde | Aniline | 7 | 80 |
| 10 | 2-Acetylfuran | Benzaldehyde | Aniline | 7 | 82 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the camphorsulfonic acid-catalyzed Mannich reaction.
Protocol 1: General Procedure for the Synthesis of β-Amino Ketones
This protocol describes a general method for the one-pot, three-component synthesis of β-amino ketones from a ketone, an aromatic aldehyde, and an aromatic amine, using (±)-camphorsulfonic acid as a catalyst under solvent-free conditions.[1]
Materials:
-
Ketone (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Aromatic amine (1.0 mmol)
-
(±)-Camphorsulfonic acid (CSA) (0.1 mmol, 10 mol%)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 10 mL round-bottom flask, add the ketone (1.0 mmol), aromatic aldehyde (1.0 mmol), aromatic amine (1.0 mmol), and (±)-camphorsulfonic acid (0.1 mmol).
-
Stir the reaction mixture at ambient temperature for the time specified in the data table.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add ethyl acetate (10 mL) to the reaction mixture.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
Protocol 2: Synthesis of 3-(Phenylamino)-1,3-diphenylpropan-1-one (Table Entry 1)
This protocol provides a specific example for the synthesis of the β-amino ketone derived from acetophenone, benzaldehyde, and aniline.[1]
Materials:
-
Acetophenone (120 mg, 1.0 mmol)
-
Benzaldehyde (106 mg, 1.0 mmol)
-
Aniline (93 mg, 1.0 mmol)
-
(±)-Camphorsulfonic acid (23.2 mg, 0.1 mmol)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL round-bottom flask, combine acetophenone (120 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), aniline (93 mg, 1.0 mmol), and (±)-camphorsulfonic acid (23.2 mg, 0.1 mmol).
-
Stir the mixture at room temperature for 5 hours.
-
After 5 hours, dissolve the reaction mixture in ethyl acetate (10 mL).
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) followed by brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (hexane-ethyl acetate, 95:5) to afford the pure product.
-
The expected yield is approximately 265 mg (88%).
Visualizations
Caption: General experimental workflow for the CSA-catalyzed Mannich reaction.
Caption: Key steps in the CSA-catalyzed Mannich reaction mechanism.
References
Application Notes and Protocols: The Role of (+)-Camphorsulfonic Acid in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Camphorsulfonic acid ((+)-CSA), a strong, chiral, and solid organic acid, has emerged as a versatile and highly effective catalyst in a myriad of organic transformations. Its utility is particularly pronounced in the realm of protecting group chemistry, a cornerstone of multi-step organic synthesis. The ability to selectively mask and de-mask functional groups is paramount in the synthesis of complex molecules, including pharmaceuticals and natural products. (+)-CSA offers several advantages over traditional acid catalysts, such as mineral acids. As a solid, it is easier to handle, weigh, and can often be used in anhydrous conditions, which is crucial for many protection reactions. Its chirality can also be exploited in asymmetric synthesis, although its primary role in protecting group chemistry is as a strong Brønsted acid catalyst.
These application notes provide a comprehensive overview of the use of (+)-CSA in the protection and deprotection of common functional groups, including alcohols, diols, and carbonyls. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in the research and development laboratory.
Applications of (+)-CSA in Protecting Group Chemistry
(+)-CSA is a catalyst of choice for a variety of protection and deprotection reactions due to its strong acidity, mild reaction conditions, and often high yields.
Protection of Alcohols and Diols
One of the most common applications of (+)-CSA is in the protection of alcohols and diols. This is typically achieved by converting them into acetals or ketals, which are stable under neutral and basic conditions.
1. Acetonide Protection of Diols:
The protection of 1,2- and 1,3-diols as acetonides (isopropylidene ketals) is a frequently employed strategy in the synthesis of carbohydrates, nucleosides, and other polyhydroxylated compounds. (+)-CSA efficiently catalyzes the reaction of diols with 2,2-dimethoxypropane (B42991) or acetone.
Quantitative Data for Acetonide Protection of Diols with (+)-CSA
| Substrate (Diol) | Reagents | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1,2-Propanediol | 2,2-Dimethoxypropane | 5 | CH₂Cl₂ | 2 | 86 | [1] |
| (±)-1,2,4-Butanetriol | 2,2-Dimethoxypropane | 5 | CH₂Cl₂ | 7 | 82 | [1] |
| Methyl α-D-glucopyranoside | 2-Methoxypropene | 2 | THF | 18 | 95 | [1] |
Experimental Protocol: Acetonide Protection of a Diol using (+)-CSA
-
Materials:
-
Diol (1.0 equiv)
-
2,2-Dimethoxypropane (1.5 equiv)
-
(+)-Camphorsulfonic acid (0.05 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
-
Procedure:
-
To a solution of the diol in anhydrous dichloromethane, add 2,2-dimethoxypropane.
-
Add (+)-camphorsulfonic acid to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired acetonide.
-
2. Tetrahydropyranylation (THP) of Alcohols:
The tetrahydropyranyl (THP) group is a common protecting group for alcohols due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. (+)-CSA is an effective catalyst for the reaction of alcohols with 3,4-dihydro-2H-pyran (DHP).
Experimental Protocol: Tetrahydropyranylation of an Alcohol using (+)-CSA
-
Materials:
-
Alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)
-
(+)-Camphorsulfonic acid (0.02 equiv)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
-
Procedure:
-
To a solution of the alcohol in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran.
-
Add a catalytic amount of (+)-camphorsulfonic acid.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude THP-protected alcohol can often be used in the next step without further purification. If necessary, purify by flash chromatography.
-
Protection of Carbonyl Compounds
(+)-CSA is an excellent catalyst for the protection of aldehydes and ketones as acetals and ketals, respectively. This is a crucial step when a subsequent reaction needs to be performed in the presence of a carbonyl group that is sensitive to nucleophiles or reducing agents. The most common protecting groups for carbonyls are 1,3-dioxolanes and 1,3-dioxanes, formed from the reaction with ethylene (B1197577) glycol or 1,3-propanediol.
Quantitative Data for Acetalization of Carbonyls with (+)-CSA
| Carbonyl Substrate | Diol | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | Ethylene Glycol | 1 | Toluene | 4 | 92 |
| Benzaldehyde | Ethylene Glycol | 1 | Toluene | 2 | 95 |
| Acetophenone | 1,3-Propanediol | 2 | Benzene | 6 | 88 |
Experimental Protocol: Acetalization of a Ketone using (+)-CSA
-
Materials:
-
Ketone (1.0 equiv)
-
Ethylene glycol (1.2 equiv)
-
(+)-Camphorsulfonic acid (0.01 equiv)
-
Toluene
-
-
Procedure:
-
To a solution of the ketone in toluene, add ethylene glycol.
-
Add a catalytic amount of (+)-camphorsulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash chromatography to yield the desired acetal (B89532).
-
Deprotection Strategies using (+)-CSA
Just as (+)-CSA is effective for the installation of protecting groups, it is also a valuable catalyst for their removal under mild conditions.
Deprotection of Silyl (B83357) Ethers
While fluoride-based reagents are most commonly used for the cleavage of silyl ethers, acidic conditions can also be employed, often with different selectivity. (+)-CSA can be used for the selective deprotection of silyl ethers, particularly when a milder acidic catalyst is required. The rate of cleavage is dependent on the steric bulk of the silyl group and the nature of the alcohol. For instance, primary TBS ethers can often be selectively deprotected in the presence of secondary or tertiary TBS ethers.
Quantitative Data for Selective Deprotection of Silyl Ethers with (+)-CSA
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary TBS Ether | 10 | MeOH:DCM (1:1) | 0 | 2 | >95 | [2] |
| Primary TBS Ether | 100 | MeOH | Room Temp. | 0.17 | >95 | [2] |
Experimental Protocol: Selective Deprotection of a Primary TBDMS Ether using (+)-CSA
-
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
(+)-Camphorsulfonic acid (0.1 equiv)
-
Methanol (B129727)/Dichloromethane (1:1)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 1:1 mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add (+)-camphorsulfonic acid and stir the reaction at 0 °C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected alcohol.
-
Deprotection of Acetals and Ketals
The removal of acetal and ketal protecting groups to regenerate the carbonyl functionality is typically achieved under acidic conditions. (+)-CSA provides a mild and efficient method for this transformation.
Experimental Protocol: Deprotection of an Acetonide using (+)-CSA
-
Materials:
-
Acetonide-protected diol (1.0 equiv)
-
(+)-Camphorsulfonic acid (0.1 equiv)
-
Methanol/Water (9:1)
-
-
Procedure:
-
Dissolve the acetonide in a 9:1 mixture of methanol and water.
-
Add a catalytic amount of (+)-camphorsulfonic acid.
-
Stir the reaction at room temperature, monitoring by TLC.
-
Once the deprotection is complete, neutralize the acid with a solid base like sodium bicarbonate or an amberlyst resin.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting diol by flash chromatography or recrystallization.
-
Reaction Mechanisms and Visualizations
The catalytic activity of (+)-CSA in protecting group chemistry stems from its ability to act as a proton source, activating either the protecting group reagent or the functional group to be protected.
Mechanism of Acetal Formation
The formation of an acetal from a carbonyl compound and a diol catalyzed by (+)-CSA proceeds through a series of reversible steps. The bulky nature of the camphorsulfonate counter-ion generally does not play a significant role in the stereochemical outcome of these simple protection reactions, but it contributes to the solubility and handling properties of the catalyst.
Caption: Mechanism of (+)-CSA catalyzed acetal formation.
Experimental Workflow for a Typical Protection Reaction
The following diagram illustrates a general workflow for a (+)-CSA catalyzed protection reaction, from setup to product isolation.
Caption: General experimental workflow for a protection reaction.
Conclusion
(+)-Camphorsulfonic acid is a powerful and practical catalyst for a wide range of protection and deprotection reactions in organic synthesis. Its solid nature, strong acidity, and the mild conditions under which it can be employed make it an attractive alternative to many traditional acid catalysts. The protocols and data provided in these application notes are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the efficient and selective manipulation of functional groups in the synthesis of complex molecules. As with any chemical reaction, optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
References
Application Notes and Protocols for Organocatalysis using Water-Compatible (+)-Camphor-10-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (+)-Camphor-10-sulfonic acid (CSA) as a robust and water-compatible organocatalyst in various organic syntheses. CSA offers a green, metal-free alternative for the formation of complex molecular scaffolds.[1][2] Its operational simplicity, commercial availability, and low toxicity make it an attractive catalyst for sustainable chemical processes.
Synthesis of Highly Substituted Piperidines via a One-Pot Five-Component Reaction
The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. This compound efficiently catalyzes the one-pot, five-component synthesis of highly substituted piperidines in ethanol (B145695), a water-miscible and relatively benign solvent. This method is characterized by its high atom economy and the formation of multiple C-C and C-N bonds in a single synthetic operation.
Quantitative Data
| Entry | Aldehyde (R1) | Aniline (B41778) (R2) | β-Ketoester (R3) | Time (min) | Yield (%) |
| 1 | C6H5 | C6H5 | Methyl acetoacetate | 110 | 93 |
| 2 | 2-Cl-C6H4 | C6H5 | Methyl acetoacetate | 120 | 91 |
| 3 | 4-Cl-C6H4 | C6H5 | Methyl acetoacetate | 115 | 92 |
| 4 | 4-Me-C6H4 | C6H5 | Methyl acetoacetate | 125 | 89 |
| 5 | 4-OMe-C6H4 | C6H5 | Methyl acetoacetate | 130 | 87 |
| 6 | C6H5 | 4-Me-C6H4 | Methyl acetoacetate | 120 | 90 |
| 7 | C6H5 | 4-F-C6H4 | Methyl acetoacetate | 110 | 92 |
| 8 | C6H5 | 4-Cl-C6H4 | Methyl acetoacetate | 115 | 91 |
| 9 | C6H5 | C6H5 | Ethyl acetoacetate | 120 | 91 |
| 10 | 4-Cl-C6H4 | 4-Cl-C6H4 | Ethyl acetoacetate | 120 | 90 |
Experimental Protocol
A mixture of an aromatic aldehyde (2 mmol), an aromatic aniline (2 mmol), a β-ketoester (1 mmol), and this compound (10 mol%) in ethanol (10 mL) is refluxed for the appropriate time as indicated in the table above. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization from ethanol to afford the pure highly substituted piperidine.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a cascade of reactions initiated by the CSA catalyst.
Caption: Plausible reaction pathway for the synthesis of highly substituted piperidines.
Ultrasound-Assisted, Solvent-Free Synthesis of Fused Heterocycles
In a move towards greener and more efficient synthetic methodologies, this compound can be employed as a catalyst under solvent-free conditions, activated by ultrasound irradiation. This protocol is particularly effective for the synthesis of biologically relevant fused heterocyclic systems such as 13-aryl-indeno[1,2-b]naphtha[1,2-e]pyran-12(13H)-ones and tetrahydrobenzo[a]xanthen-11-ones. The use of ultrasound accelerates the reaction, leading to high yields in short reaction times.
Quantitative Data
Synthesis of 13-aryl-indeno[1,2-b]naphtha[1,2-e]pyran-12(13H)-ones
| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |
| 1 | C6H5 | 10 | 95 |
| 2 | 4-Cl-C6H4 | 12 | 92 |
| 3 | 4-Me-C6H4 | 10 | 94 |
| 4 | 4-OMe-C6H4 | 15 | 90 |
| 5 | 2-NO2-C6H4 | 18 | 88 |
Synthesis of Tetrahydrobenzo[a]xanthen-11-ones
| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |
| 1 | C6H5 | 15 | 92 |
| 2 | 4-Cl-C6H4 | 18 | 90 |
| 3 | 4-Me-C6H4 | 15 | 91 |
| 4 | 4-OMe-C6H4 | 20 | 88 |
| 5 | 3-NO2-C6H4 | 22 | 85 |
Experimental Protocol
A mixture of an aromatic aldehyde (1 mmol), 2-naphthol (B1666908) (1 mmol), and either indane-1,3-dione (1 mmol) or 5,5-dimethylcyclohexane-1,3-dione (B117516) (1 mmol) is thoroughly mixed with this compound (10 mol%). The mixture is then subjected to ultrasonic irradiation at room temperature for the time specified in the tables. The progress of the reaction is monitored by TLC. After completion, the solid reaction mixture is washed with water and then recrystallized from ethanol to afford the pure product.
Experimental Workflow
Caption: Workflow for the ultrasound-assisted synthesis of fused heterocycles.
Asymmetric Aldol (B89426) Reaction in Water
While CSA itself is not a chiral catalyst for asymmetric induction in aldol reactions, camphor-derived organocatalysts, which share the same structural backbone, have been shown to be highly effective in catalyzing asymmetric aldol reactions in water.[3][4] These reactions often exhibit high diastereoselectivity and enantioselectivity.
Quantitative Data for a Camphor-Derived Thiourea-Amine Catalyst
| Entry | Aldehyde | Time (d) | Yield (%) | anti:syn | ee (%) (anti) |
| 1 | 4-NO2-C6H4 | 1 | 98 | >99:1 | >99 |
| 2 | 2-NO2-C6H4 | 3 | 95 | 99:1 | 98 |
| 3 | 4-CN-C6H4 | 2 | 96 | 88:12 | 94 |
| 4 | C6H5 | 3 | 92 | 97:3 | 94 |
| 5 | 4-Me-C6H4 | 4 | 90 | 91:9 | 85 |
| 6 | 4-OMe-C6H4 | 5 | 91 | 85:15 | 80 |
Experimental Protocol
To a mixture of the camphor-derived organocatalyst (20 mol%) and dodecylbenzenesulfonic acid (DBSA, 20 mol%) in water (1.0 mL) is added the aromatic aldehyde (1.0 equiv) and cyclohexanone (B45756) (2.0 equiv). The reaction mixture is stirred at ambient temperature for the time indicated in the table. Upon completion, the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Signaling Pathway for Asymmetric Induction
Caption: Enamine-based activation pathway for asymmetric aldol reaction.
References
Application Notes and Protocols: Asymmetric Synthesis of Beta-Blockers via (+)-CSA Resolution
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-adrenergic receptor antagonists, or beta-blockers, are fundamental in the management of cardiovascular diseases. The pharmacological activity of these drugs is highly stereospecific, with the (S)-enantiomer typically exhibiting significantly greater therapeutic efficacy. This document provides a detailed protocol for the asymmetric synthesis of (S)-beta-blockers through the classical resolution of a racemic mixture using (+)-10-camphorsulfonic acid ((+)-CSA) as a chiral resolving agent. This method leverages the formation of diastereomeric salts with differential solubility to isolate the desired enantiomer. Included are the principles of beta-blocker action, a step-by-step experimental protocol, representative data, and workflow diagrams to guide researchers in this critical synthetic process.
Introduction: The Stereochemistry of Beta-Blockers
Beta-blockers function by antagonizing beta-adrenergic receptors, thereby inhibiting the effects of catecholamines like norepinephrine (B1679862) and epinephrine.[1][2] Their therapeutic applications include treating hypertension, angina, myocardial infarction, and cardiac arrhythmias.[3] The interaction between a beta-blocker and its receptor is three-dimensional, making its stereochemistry paramount. For most beta-blockers of the aryloxypropanolamine class, such as propranolol (B1214883) and atenolol, the (S)-enantiomer is responsible for the vast majority of the beta-blocking activity, often being up to 100 times more potent than its (R)-enantiomer.[4] Consequently, producing enantiomerically pure (S)-beta-blockers is a key objective in pharmaceutical manufacturing to maximize therapeutic effect and minimize potential side effects associated with the inactive enantiomer.
Classical resolution via diastereomeric salt formation remains a robust and scalable method for separating enantiomers. This application note focuses on the use of the readily available and effective chiral resolving agent, (+)-camphorsulfonic acid ((+)-CSA), to resolve racemic beta-blockers.
Mechanism of Action: Beta-Adrenergic Receptor Antagonism
Beta-blockers exert their effects by competitively inhibiting the binding of endogenous catecholamines (norepinephrine and epinephrine) to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] In cardiac tissue, these are predominantly β1 receptors.[2] The standard signaling cascade, when activated by an agonist, involves the Gs protein stimulating adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[5][6] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to increased heart rate and contractility.[5] Beta-blockers block this initial receptor binding, preventing the cascade and thereby reducing cardiac workload.[7]
Caption: Signaling pathway of beta-adrenergic receptor antagonism.
Principle of Chiral Resolution with (+)-CSA
The resolution of a racemic mixture, containing equal amounts of (R)- and (S)-enantiomers, relies on converting them into a pair of diastereomers. By reacting the basic racemic beta-blocker, (±)-BB, with a single enantiomer of an acidic resolving agent, such as (+)-CSA, two diastereomeric salts are formed: [(S)-BB • (+)-CSA] and [(R)-BB • (+)-CSA].
Diastereomers have different physical properties, including solubility in a given solvent. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be induced to crystallize preferentially from the solution while the other remains dissolved. The crystallized salt is then isolated by filtration. Finally, treatment of the isolated salt with a base regenerates the enantiomerically enriched free amine (the beta-blocker) and the resolving agent, which can often be recovered.
Experimental Protocols
This section details the protocol for the resolution of a generic racemic aryloxypropanolamine beta-blocker.
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol describes the formation and selective crystallization of the diastereomeric salt.
Methodology:
-
Preparation: In a suitable reaction vessel, dissolve 1.0 equivalent of the racemic beta-blocker in a minimal amount of a suitable solvent (e.g., isopropyl acetate, ethanol, or methanol). Warm the solution gently if necessary to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 0.9 mole equivalents of (+)-10-camphorsulfonic acid ((+)-CSA) in the same solvent.[8][9]
-
Salt Formation: Add the (+)-CSA solution dropwise to the stirred beta-blocker solution at room temperature. Spontaneous precipitation of the less soluble diastereomeric salt may occur.
-
Crystallization: Stir the resulting slurry at room temperature for an extended period (e.g., 12-24 hours) to allow the crystallization equilibrium to be reached. For improved purity, the mixture can be heated until a clear solution is formed and then cooled slowly to room temperature to promote the formation of well-defined crystals.
-
Seeding (Optional): If available, add a few seed crystals of the desired pure diastereomeric salt to induce crystallization.[8]
-
Isolation: Collect the crystalline precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiopure Beta-Blocker
This protocol describes the recovery of the free amine from the isolated diastereomeric salt.
Methodology:
-
Dissolution: Suspend the dried diastereomeric salt in water.
-
Basification: Add a base, such as a 1 M sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) solution, dropwise with stirring until the pH of the aqueous solution is basic (pH > 10).[10] This neutralizes the (+)-CSA and liberates the free beta-blocker amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated beta-blocker into an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.[10]
-
Washing & Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched beta-blocker.
-
Purity Analysis: Determine the chemical and enantiomeric purity (enantiomeric excess, e.e.) of the final product using techniques such as HPLC with a chiral stationary phase.
Caption: Experimental workflow for chiral resolution using (+)-CSA.
Data Presentation
The efficiency of a resolution process is evaluated based on the yield and the enantiomeric excess of the product. The following table provides representative data for the resolution of a primary amine using (+)-CSA, which is analogous to the resolution of a beta-blocker precursor.
| Parameter | Value | Description |
| Starting Material | Racemic Amine | A 1:1 mixture of (R) and (S) enantiomers. |
| Resolving Agent | (1S)-(+)-10-Camphorsulfonic Acid | 0.86 - 0.94 mole equivalents used.[9] |
| Yield of Desired Salt | ~83% | The isolated yield of the diastereomeric salt of the desired enantiomer.[8] |
| Enantiomeric Excess (e.e.) | >99.5% | The excess of the desired (S)-enantiomer over the (R)-enantiomer in the final product.[9] |
| Diastereomeric Excess (d.e.) | >99.5% | The excess of the desired diastereomeric salt in the crystallized solid. |
Note: Data is illustrative and based on published results for a similar resolution process.[8][9] Actual results may vary depending on the specific beta-blocker, solvent system, and crystallization conditions.
Conclusion
The resolution of racemic beta-blockers using (+)-camphorsulfonic acid is a powerful and industrially viable method for producing the therapeutically essential (S)-enantiomer. The protocols and principles outlined in this document provide a comprehensive guide for researchers to effectively separate enantiomers through diastereomeric salt crystallization. Careful optimization of solvent, temperature, and stoichiometry is critical to achieving high yields and excellent enantiomeric purity.
References
- 1. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiarrhythmic mechanisms of beta blocker therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 9. CA1310316C - PROCESS FOR RESOLUTION AND RACEMIZATION OF AMINES WITH ACIDIC .alpha.-HYDROGENS - Google Patents [patents.google.com]
- 10. studylib.net [studylib.net]
Application Notes and Protocols for Chiral Stationary Phase Development Using (+)-Camphor-10-Sulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (+)-camphor-10-sulfonic acid ((+)-CSA) in the development of chiral separation methods. While the direct covalent bonding of simple (+)-CSA derivatives to stationary phases is not widely documented, a powerful and flexible alternative exists through the use of (+)-CSA as a chiral mobile phase additive. This technique dynamically modifies a standard achiral stationary phase, creating a transient chiral stationary phase (CSP) capable of effective enantiomeric separations.
Introduction to Dynamic Chiral Stationary Phases with (+)-CSA
The principle of a dynamic CSP involves the continuous adsorption of a chiral selector from the mobile phase onto the surface of a stationary phase, typically a reversed-phase silica-based column. This in-situ formation of a chiral environment allows for the enantioselective separation of racemic compounds. This compound is a readily available and effective chiral selector for this purpose, particularly for the separation of basic drugs. The sulfonic acid moiety of (+)-CSA interacts with the stationary phase, while its chiral camphor (B46023) backbone provides the stereoselectivity needed for enantiomeric recognition.
Key Advantages of the Dynamic Approach:
-
Versatility: A single achiral column can be used for multiple chiral separations by simply changing the chiral additive in the mobile phase.
-
Cost-Effective: Avoids the need for purchasing and storing a wide variety of expensive dedicated chiral columns.
-
Method Development: The concentration of the chiral additive can be easily varied to optimize selectivity and resolution.
Application: Enantioseparation of Basic Drugs
A significant application of dynamically generated CSPs with (+)-CSA is the resolution of racemic basic drugs. The ionic interaction between the sulfonic acid group of (+)-CSA and the basic analyte, combined with steric and hydrogen bonding interactions with the chiral camphor structure, leads to the formation of transient diastereomeric complexes with different stabilities, enabling their chromatographic separation.
Data Presentation: Enantioseparation of Basic Drugs Using a Dynamically Modified Column
The following table summarizes the enantioseparation of several basic drugs on a Chiralcel OD column (a polysaccharide-based CSP) where the addition of camphorsulfonic acid derivatives to the mobile phase dynamically modifies its properties, leading to the formation of a new, highly effective stationary phase. This demonstrates the powerful effect of (+)-CSA and its derivatives as mobile phase additives.
| Racemic Compound | Mobile Phase Composition | Separation Factor (α) | Resolution (Rs) | Reference |
| Doxylamine | Details not specified in the provided abstract | Not Specified | Not Specified | [1] |
| Miconazole | Details not specified in the provided abstract | Not Specified | Not Specified | [1] |
| Sulconazole | Details not specified in the provided abstract | Not Specified | Not Specified | [1] |
| Hydroxyzine | Details not specified in the provided abstract | Not Specified | Not Specified | [1] |
| Homochlorcyclizine | Details not specified in the provided abstract | Not Specified | Not Specified | [1] |
| Methoxypheniramine | Details not specified in the provided abstract | Not Specified | Not Specified | [1] |
| Cyclopentolate | Details not specified in the provided abstract | Not Specified | Not Specified | [1] |
| Ephedrine | Details not specified in the provided abstract | Not Specified | Not Specified | [1] |
Note: The provided search results indicate that a new dynamically generated stationary phase with very good enantioseparation ability was obtained by the adsorption of (-) CSA on the Chiralcel OD column[1]. While the specific quantitative data for each compound is not available in the abstract, the study highlights the effectiveness of this approach.
Experimental Protocols
Protocol 1: Preparation of a Dynamically Modified Chiral Stationary Phase
This protocol describes the in-situ creation of a chiral stationary phase using (+)-CSA as a mobile phase additive.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Standard reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
This compound ((+)-CSA)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable acidic modifier
-
Racemic analyte of interest
Procedure:
-
Mobile Phase Preparation:
-
Prepare the desired mobile phase, for example, a mixture of methanol and water (e.g., 70:30 v/v).
-
Accurately weigh and dissolve (+)-CSA in the mobile phase to achieve the desired concentration (e.g., 1-10 mM).
-
Add a small amount of an acidic modifier, such as 0.1% formic acid, to suppress the ionization of acidic analytes and improve peak shape.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Column Equilibration:
-
Install the reversed-phase column into the HPLC system.
-
Pump the mobile phase containing (+)-CSA through the column at a low flow rate (e.g., 0.5 mL/min) for at least 30-60 minutes, or until a stable baseline is achieved. This step ensures that the stationary phase is fully coated with the chiral selector.
-
-
System Suitability Test:
-
Inject a standard solution of the racemic analyte to be separated.
-
Monitor the separation of the enantiomers and adjust the mobile phase composition (e.g., organic modifier content, (+)-CSA concentration) to optimize the resolution and analysis time.
-
Protocol 2: Enantiomeric Separation of a Basic Drug
This protocol outlines a general procedure for the separation of a racemic basic drug using the dynamically modified CSP.
Chromatographic Conditions:
-
Column: Standard reversed-phase C18 column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol/Water (e.g., 80:20 v/v) containing 5 mM (+)-CSA and 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength appropriate for the analyte.
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation:
-
Dissolve the racemic drug in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Injection and Data Acquisition:
-
Equilibrate the column with the mobile phase as described in Protocol 1.
-
Inject the sample solution onto the column.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the retention times (t_R1 and t_R2), separation factor (α = t_R2' / t_R1', where t_R' is the reduced retention time), and resolution (Rs = 2(t_R2 - t_R1) / (w1 + w2), where w is the peak width at the base).
-
Visualizations
Caption: Workflow for enantiomeric separation using a dynamically generated CSP.
Caption: Principle of chiral recognition on a dynamically modified stationary phase.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (+)-CSA Resolutions
Welcome to the Technical Support Center for improving enantiomeric excess in chiral resolutions using (+)-Camphorsulfonic acid ((+)-CSA). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the diastereomeric salt crystallization process.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for specific issues you may encounter during your experiments.
Issue 1: No Crystals Form, or an Oily Precipitate is Observed
Q: I've combined my racemic amine with (+)-CSA in a solvent, but no crystals are forming, or I'm observing an oily precipitate. What steps should I take?
A: The formation of an oil or failure to crystallize are common hurdles in diastereomeric salt resolutions. These issues often stem from problems with solubility, supersaturation, or the inherent properties of the salts. Here is a systematic guide to troubleshoot this problem:
-
Inappropriate Solvent System: The choice of solvent is critical as it dictates the solubility of both diastereomeric salts. An ideal solvent will exhibit a significant solubility difference between the two diastereomeric salts.
-
Solution: Conduct a solvent screen using a variety of solvents with different polarities (e.g., alcohols, esters, ethers, and hydrocarbons). Consider using solvent mixtures to fine-tune the solubility. An anti-solvent (a solvent in which the salt is poorly soluble) can often be slowly added to a solution of the salt in a "good" solvent to induce crystallization.[1][2]
-
-
Insufficient Supersaturation: Crystallization will not occur if the concentration of the diastereomeric salt is below its solubility limit.
-
Solution: You can increase the concentration by carefully evaporating some of the solvent. Alternatively, you can induce precipitation by gradually adding an anti-solvent.[1]
-
-
High Level of Supersaturation: Conversely, a very high degree of supersaturation can lead to the formation of an oil or amorphous solid instead of crystals.
-
Solution: Dilute the solution with more solvent and reheat until a clear solution is obtained before attempting a slower recrystallization.[2]
-
-
Lack of Nucleation Sites: Crystal formation requires nucleation sites to begin.
-
Solution: Try scratching the inside of the flask with a glass rod below the surface of the solution. If available, add a seed crystal of the desired diastereomeric salt to the supersaturated solution.[1]
-
Issue 2: Low Yield of the Desired Diastereomeric Salt
Q: I have successfully obtained crystals, but the yield of the resolved enantiomer is below the theoretical maximum of 50%. How can I improve this?
A: Low yield indicates that a significant portion of the desired diastereomer remains in the mother liquor.
-
Suboptimal Solubility: The desired salt might still be too soluble in the chosen solvent.
-
Solution: Screen for solvents that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures to decrease solubility.[2]
-
-
Incorrect Stoichiometry: The molar ratio of the racemic compound to the resolving agent can significantly impact the resolution efficiency.
-
Solution: While a 1:1 molar ratio is a common starting point, it is not always optimal. Sometimes, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to the crystallization of a purer diastereomeric salt.[3]
-
-
Premature Isolation: The crystallization process may not have reached equilibrium.
Issue 3: Low Enantiomeric Excess (e.e.) of the Product
Q: After isolating and liberating my target enantiomer, chiral HPLC analysis shows a low enantiomeric excess. What went wrong?
A: Low enantiomeric excess indicates that the crystallization did not effectively separate the two diastereomers.
-
Poor Choice of Solvent: The solvent system may not provide a large enough solubility difference between the two diastereomeric salts.
-
Rapid Cooling: Cooling the crystallization mixture too quickly can lead to the entrapment of the more soluble diastereomer in the crystal lattice of the less soluble one.
-
Kinetic vs. Thermodynamic Control: The initially formed crystals (kinetic product) may not be the most stable (thermodynamic product). Allowing the system to equilibrate can sometimes lead to a purer product.[6][7]
-
Solution: Increase the crystallization time to allow the system to reach thermodynamic equilibrium. A slurry aging step, where the crystals are stirred in the mother liquor for an extended period, can also be beneficial.[2]
-
-
Recrystallization: The most direct way to improve enantiomeric purity is through recrystallization.
-
Solution: Dissolve the diastereomeric salt crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly. This process can be repeated until the desired enantiomeric excess is achieved.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of (+)-Camphorsulfonic acid in chiral resolution?
A1: (+)-Camphorsulfonic acid is a chiral acid that is readily available as a single enantiomer. It reacts with a racemic mixture of a basic compound (like an amine) to form a pair of diastereomeric salts. These diastereomers are no longer mirror images and have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8][9]
Q2: How do I choose the right solvent for my (+)-CSA resolution?
A2: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. A solvent screening is the most effective way to determine the best solvent system for your specific compound. Protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) and polar aprotic solvents (e.g., acetonitrile, acetone) are common starting points. Mixtures of solvents can also be very effective.
Q3: How does temperature affect the enantiomeric excess?
A3: Temperature is a critical parameter in diastereomeric salt resolution as it affects the solubility of the salts and the kinetics of crystallization. A lower crystallization temperature generally decreases the solubility of both diastereomers, which can improve the yield. However, the effect on enantiomeric excess can be more complex. In some cases, a lower temperature can increase the selectivity of the crystallization, leading to a higher e.e. In other cases, a very low temperature might cause the more soluble diastereomer to precipitate as well, lowering the e.e. The optimal temperature profile, including the initial dissolution temperature and the final crystallization temperature, often needs to be determined empirically for each specific system.[1]
Q4: What is the difference between kinetic and thermodynamic control in this context?
A4: Under kinetic control , the product that forms fastest is the major product. This is often achieved at lower temperatures and with shorter reaction times. The initially formed crystals may be less stable but form more rapidly. Under thermodynamic control , the most stable product is the major product. This is favored by higher temperatures and longer reaction times, allowing the system to reach equilibrium.[6][7] In the context of diastereomeric salt resolution, the kinetically favored diastereomeric salt may not be the one that gives the highest enantiomeric excess upon equilibration.
Q5: Can I recover the (+)-CSA after the resolution?
A5: Yes. After liberating the resolved enantiomer (e.g., the amine) by treatment with a base, the (+)-CSA will be in the aqueous layer as its salt. This aqueous layer can be acidified, and the (+)-CSA can then be extracted with an organic solvent and recovered for reuse.
Data Presentation
The following table summarizes the effect of solvent and stoichiometry on the enantiomeric excess (e.e.) of the resolved products in the resolution of (±)-trans-2,3-diphenylpiperazine with (+)-CSA.
| Entry | Racemic Amine (mmol) | (+)-CSA (mmol) | Solvent | Product Fraction | Yield (%) | e.e. (%) |
| 1 | 1.5 | 2.25 | THF | Filtrate | - | 58 ((S,S)-) |
| 2 | 1.5 | 3.0 | THF | Filtrate | 20 | 80 ((R,R)-) |
| 3 | 1.5 | 3.0 | CH₂Cl₂ | Precipitate | - | 90 ((R,R)-) |
| 4 | 1.5 | 3.0 | CH₂Cl₂ | Filtrate | - | 60 ((S,S)-) |
| 5 | 10 | 20 | CH₂Cl₂ | Precipitate | - | 98 ((R,R)-) |
Data extracted from a study on the resolution of (±)-trans-2,3-diphenylpiperazine.[3]
Experimental Protocols
General Protocol for the Resolution of a Racemic Amine with (+)-CSA
This protocol provides a general procedure. The specific solvent, temperature, and stoichiometry should be optimized for each substrate.
-
Salt Formation:
-
In a flask, dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating until the solid is completely dissolved.
-
In a separate flask, dissolve (+)-Camphorsulfonic acid (0.5-1.0 eq.) in the same solvent, also with gentle heating.
-
Slowly add the (+)-CSA solution to the solution of the racemic amine with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, you may need to induce crystallization by scratching the flask or adding a seed crystal.
-
For optimal crystallization, it is often beneficial to let the flask stand undisturbed for 24-48 hours. Further cooling in an ice bath or refrigerator can increase the yield.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any soluble impurities and the mother liquor containing the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended for High Purity):
-
Dissolve the collected crystals in a minimal amount of hot solvent and allow them to cool slowly to recrystallize. This step is crucial for improving the enantiomeric excess.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt crystals in water.
-
Add a base (e.g., 1M NaOH solution) until the pH is basic. This will break the salt, liberating the free amine and dissolving the (+)-CSA into the aqueous layer.
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the resolved amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy.
-
Mandatory Visualization
Caption: General workflow for chiral resolution using (+)-CSA.
Caption: Troubleshooting decision tree for low enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Optimizing crystallization conditions for (+)-CSA diastereomeric salts
Welcome to the Technical Support Center for Optimizing Crystallization of (+)-CSA Diastereomeric Salts. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the chiral resolution of racemic compounds using (+)-camphorsulfonic acid ((+)-CSA).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using (+)-CSA for diastereomeric salt resolution?
A1: Chiral resolution using (+)-CSA is based on the reaction of a racemic mixture (containing two enantiomers) with an enantiomerically pure resolving agent, in this case, (+)-camphorsulfonic acid.[1] This reaction forms two diastereomeric salts.[2] Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and crystal structure.[2][3] This difference in solubility allows for their separation by fractional crystallization, where the less soluble diastereomeric salt will preferentially crystallize from a suitable solvent system.[1][3]
Q2: What are the critical factors to consider when selecting a solvent for crystallization?
A2: The choice of solvent is paramount for a successful resolution.[4] The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[3][4] One salt should be sparingly soluble, allowing it to crystallize, while the other should remain dissolved in the mother liquor.[5] A systematic solvent screening process, testing various solvents with different polarities and hydrogen-bonding capabilities, is highly recommended.[6][7]
Q3: How does temperature affect the crystallization process?
A3: Temperature directly influences the solubility of the diastereomeric salts.[4] Typically, solubility increases with temperature. A controlled cooling profile is crucial for achieving high yield and purity.[4] Slow cooling generally promotes the growth of larger, more well-defined crystals, which can lead to better purity.[8] Conversely, rapid cooling can lead to the co-precipitation of both diastereomers or the formation of small, impure crystals.[7]
Q4: What is "oiling out" and how can it be prevented?
A4: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[6][9] This is often caused by excessively high supersaturation, a crystallization temperature that is above the melting point of the solvated salt, or the use of an inappropriate solvent.[6][9] To prevent oiling out, you can try reducing the concentration of the solution, slowing down the cooling rate or the addition of an anti-solvent, increasing the crystallization temperature, or selecting a different solvent system.[6][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: No Crystals are Forming
Problem: After adding (+)-CSA and cooling the solution, no solid material precipitates.
| Potential Cause | Troubleshooting Steps |
| High Solubility | The diastereomeric salts may be too soluble in the chosen solvent.[6] Solution: Conduct a solvent screen to find a solvent where the desired salt is less soluble.[6][7] |
| Insufficient Supersaturation | The concentration of the salt is below its solubility limit.[6] Solution: Increase the concentration by carefully evaporating some of the solvent or by adding an anti-solvent (a solvent in which the salts are less soluble) to induce precipitation.[6][8] |
| Inhibition of Nucleation | Impurities in the mixture can prevent crystal formation.[8] Solution: Ensure high purity of the starting materials. Try scratching the inside of the flask with a glass rod to create nucleation sites or add seed crystals of the desired diastereomeric salt.[6][9] |
| Incorrect Stoichiometry | The molar ratio of the racemate to (+)-CSA may not be optimal.[6] Solution: While a 1:1 ratio is a common starting point, it's worth screening different stoichiometries (e.g., 0.5 to 1.0 equivalents of (+)-CSA).[6][7] |
Issue 2: Low Yield of the Desired Diastereomeric Salt
Problem: Only a small amount of the desired crystalline material is obtained.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solubility | The desired salt is still too soluble in the mother liquor.[6] Solution: Screen for solvents that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures.[6] |
| Premature Isolation | The crystallization process was stopped before reaching equilibrium.[6] Solution: Allow for a longer crystallization time, potentially with gentle agitation.[8] |
| Equilibrium Limitations | The separation may be limited by the eutectic point of the diastereomers.[6] Solution: Construct a ternary phase diagram to understand the solid-liquid phase equilibrium and identify optimal conditions.[8] Consider recycling the mother liquor.[6] |
Issue 3: Low Diastereomeric/Enantiomeric Excess (d.e./e.e.)
Problem: The isolated crystals have a low purity of the desired diastereomer.
| Potential Cause | Troubleshooting Steps |
| Co-precipitation | The solubilities of the two diastereomeric salts are too similar in the chosen solvent.[9] Solution: A thorough solvent screening is crucial to maximize the solubility difference.[8] |
| Inefficient Washing | The mother liquor containing the undesired diastereomer is not completely removed from the crystal surfaces. Solution: Wash the filtered crystals with a small amount of cold, fresh crystallization solvent.[9] |
| Thermodynamic vs. Kinetic Control | The crystallization process may be under kinetic control, leading to the precipitation of a less stable but faster-forming solid.[11] Solution: A slower, more controlled cooling process can favor the formation of the thermodynamically more stable, and often purer, diastereomer.[8][9] Recrystallization of the isolated solid is a common method to improve purity.[9] |
Experimental Protocols
Protocol 1: Screening for Optimal Crystallization Conditions
This protocol outlines a systematic approach to screen for the best solvent and temperature conditions.
-
Preparation of Diastereomeric Salts: In separate vials, dissolve your racemic compound and (+)-CSA in a suitable solvent (e.g., methanol (B129727) or ethanol) at a 1:1 molar ratio. Evaporate the solvent to obtain the dry diastereomeric salt mixture.[12]
-
Solvent Screening: To each vial containing the dried salts, add a different crystallization solvent or solvent mixture.[12] A range of solvents with varying polarities should be tested (e.g., alcohols, esters, ketones, hydrocarbons).
-
Temperature Cycling: Seal the vials and heat them to a temperature sufficient to dissolve the salts (e.g., 60°C). Then, cool the vials slowly to room temperature, followed by further cooling to a lower temperature (e.g., 4°C).[8][12]
-
Observation and Analysis: Visually inspect each vial for the presence and quality of crystals.[12] Isolate any solid material by filtration and wash with a small amount of cold solvent.[9] Analyze the solid for diastereomeric excess (d.e.) using methods like HPLC or NMR.[9]
Protocol 2: Seeding to Induce Crystallization
Seeding can be used to control crystallization and improve crystal quality.[8]
-
Prepare a Supersaturated Solution: Prepare a solution of the diastereomeric salts at a concentration that is saturated at an elevated temperature.
-
Determine Metastable Zone Width (MSZW): Cool the solution at a controlled rate while monitoring for the onset of spontaneous nucleation (cloudiness). The temperature range between saturation and nucleation is the MSZW.[8]
-
Introduce Seed Crystals: Cool a fresh, supersaturated solution to a temperature within the MSZW. Add a small amount of pure seed crystals of the desired diastereomeric salt.[8]
-
Controlled Cooling: Continue to cool the solution slowly to the final crystallization temperature to allow the crystals to grow.[8]
Visualizations
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Removal of (+)-Camphor-10-sulfonic Acid
Welcome to our technical support center for challenges related to the removal of (+)-Camphor-10-sulfonic acid (CSA) from reaction mixtures. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for their target compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process to remove CSA.
| Problem | Potential Cause | Suggested Solution |
| Product is contaminated with CSA after aqueous workup. | The pH of the aqueous layer was not sufficiently basic to fully deprotonate and extract the CSA. | Increase the pH of the aqueous wash solution. A saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide (B78521) (e.g., 1-2 M) is often effective. Perform multiple extractions with the basic solution to ensure complete removal.[1] |
| Low recovery of the desired product after extraction. | The desired product may have some solubility in the aqueous phase, especially if it has polar functional groups. | Perform back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Difficulty in breaking an emulsion formed during extraction. | High concentration of salts or amphiphilic molecules at the interface. | Add a small amount of brine (saturated NaCl solution) to the separating funnel and gently swirl. Alternatively, filtering the emulsion through a pad of celite can help break it. |
| CSA precipitates with the desired product during crystallization. | The product and CSA salt have similar solubilities in the chosen solvent system. | Screen for alternative crystallization solvents where the solubility difference between the product and CSA is more significant. Consider using a solvent in which the CSA is highly soluble but the product has low solubility at room temperature or below. |
| The isolated product is an oil instead of a solid after CSA removal. | Residual solvent or incomplete removal of CSA which may be hygroscopic and retain moisture. | Ensure the product is thoroughly dried under high vacuum. If CSA contamination is suspected, re-subject the oil to a purification method such as column chromatography or a more rigorous extraction procedure. |
| Column chromatography fails to separate the product from CSA. | Inappropriate solvent system (eluent) or stationary phase. | For silica (B1680970) gel chromatography, the polarity of the eluent may need to be adjusted. A less polar eluent might retain the polar CSA on the column while allowing a less polar product to elute. If the product is basic, consider using a triethylamine-treated silica gel or adding a small percentage of triethylamine (B128534) to the eluent to prevent peak tailing. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing this compound from a reaction mixture?
The most common methods for removing CSA, a strong acid, involve exploiting its acidic nature and high polarity. These techniques include:
-
Aqueous Extraction: This is often the simplest method. By washing the organic reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide), the acidic CSA is converted to its salt, which is soluble in the aqueous phase and thus removed from the organic layer containing the desired product.[1]
-
Precipitation/Crystallization: This method can be used in several ways. If the desired product is a solid, it can be selectively crystallized from a solvent in which CSA is soluble.[2][3] Alternatively, if the product is an amine, CSA can sometimes be precipitated as a salt with a different amine, leaving the desired product in solution.[4][5]
-
Column Chromatography: For non-basic products or when extraction is not effective, silica gel column chromatography can be employed. Due to its high polarity, CSA will generally have a strong affinity for the silica gel and can be separated from less polar products.[1]
-
Recrystallization: If the initial product crystals are contaminated with CSA, recrystallization from a suitable solvent can be an effective purification step.[6]
Q2: How can I quantitatively determine the amount of residual CSA in my product?
Several analytical techniques can be used to quantify residual CSA:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method for detecting and quantifying CSA. A suitable method would involve using a chiral column to separate the enantiomers of CSA if necessary.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic peaks of CSA. By integrating these peaks and comparing them to the peaks of the desired product, a quantitative estimation of the impurity can be made, often with the use of an internal standard.
Q3: Can I recover the this compound after the reaction?
Yes, CSA can often be recovered and reused, which is particularly important given its cost. A common recovery procedure involves:
-
Acidifying the basic aqueous washes (from extraction) with a strong acid like hydrochloric or sulfuric acid.[9]
-
The acidified aqueous layer can then be concentrated to precipitate the CSA.
-
Alternatively, the CSA can be extracted from the acidified aqueous layer with a suitable organic solvent.
Experimental Protocols
Protocol 1: Removal of CSA by Aqueous Extraction
This protocol is suitable for reactions where the desired product is soluble in a water-immiscible organic solvent and is not acidic.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate.
-
Basic Wash: Transfer the organic solution to a separating funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to release any pressure. Shake the funnel vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the washing step (steps 2-4) two more times with fresh NaHCO₃ solution to ensure complete removal of CSA.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any remaining water-soluble components.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).[2]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Removal of CSA by Precipitation of the Product
This protocol is applicable when the desired product can be selectively precipitated or crystallized from the reaction mixture.
-
Solvent Selection: Choose a solvent in which the desired product has low solubility at a certain temperature (e.g., room temperature or cooled), while the CSA remains in solution.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of the chosen solvent, heating if necessary to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, cool it further in an ice bath to induce crystallization of the product.
-
Filtration: Collect the precipitated product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing CSA.
-
Drying: Dry the purified product under vacuum.
Data Presentation
The efficiency of CSA removal can be evaluated by the recovery of the desired product and the level of residual CSA. The following table provides a hypothetical comparison of different methods.
| Purification Method | Product Recovery (%) | Residual CSA (%) | Notes |
| Aqueous Extraction (3x NaHCO₃) | 85-95 | < 1 | Highly effective for non-acidic, organic-soluble products. |
| Precipitation/Crystallization | 70-90 | < 2 | Dependent on the solubility difference between the product and CSA. |
| Column Chromatography | 60-85 | < 0.5 | Good for removing trace amounts and for products not suitable for extraction. Recovery can be lower due to product loss on the column. |
| Recrystallization | 50-80 | < 1 | Effective for improving the purity of an already isolated solid product. |
Visualizations
Experimental Workflow for CSA Removal by Extraction
Caption: Workflow for removing CSA via aqueous extraction.
Decision Tree for Choosing a CSA Removal Method
Caption: Decision tree for selecting a CSA purification method.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. US3819689A - Resolution of dl-camphor-10-sulfonic acid - Google Patents [patents.google.com]
- 5. DE2230838A1 - Separation of dl-camphor-10-sulfonic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. helixchrom.com [helixchrom.com]
- 8. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]
- 9. Method for recovering voriconazole resolving agent (R)-10-camphorsulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Troubleshooting Low Yields in (+)-CSA Catalyzed Reactions
Welcome to the technical support center for (+)-Camphorsulfonic Acid (CSA) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a (+)-CSA catalyzed reaction, and how does it affect the yield?
A1: The optimal catalyst loading for (+)-CSA is reaction-dependent, but a common starting point for many organic transformations is 10-20 mol%.[1][2] While it may seem intuitive to increase the catalyst loading to improve a low yield, this is not always effective and can sometimes be detrimental. For instance, in the condensation of 2-naphthol (B1666908) with benzaldehyde, increasing the catalyst loading from 5 mol% to 20 mol% at 25°C showed only a marginal improvement in the yield of the desired product.[1] Conversely, in a one-pot synthesis of indole (B1671886) derivatives, increasing the (+)-CSA amount from 1.1 equivalents to 2.0 equivalents significantly improved the yield from low to 93%.[3][4] It is crucial to perform a catalyst loading screening to find the optimal concentration for your specific reaction. Exceeding the optimal loading can lead to increased side reactions or purification challenges.[5]
Q2: How does reaction temperature influence the yield of my (+)-CSA catalyzed reaction?
A2: Temperature is a critical parameter in (+)-CSA catalyzed reactions and can significantly impact both the reaction rate and the product distribution. For example, in the condensation of 2-naphthol with benzaldehyde, increasing the temperature from 25°C to 80°C with 10 mol% (+)-CSA changed the outcome from a mixture of an intermediate and the final product to the exclusive formation of the desired product in 81% yield.[1] In another case, the synthesis of indole derivatives required heating to 140°C in chlorobenzene (B131634) to achieve a 98% yield.[3][4] It is essential to screen different temperatures to find the optimal conditions for your specific transformation, as higher temperatures can sometimes promote the formation of byproducts.[6]
Q3: My reaction is not going to completion. What are some common causes?
A3: Several factors can lead to an incomplete reaction. Firstly, ensure your reagents and solvents are pure and, importantly, anhydrous. (+)-CSA is hygroscopic, and the presence of water can inhibit the reaction or lead to undesired side products, although in some specific cases, like certain Michael reactions, an ethanol-water mixture has been found to be an effective solvent system.[7] Secondly, the reaction may require a higher temperature or a longer reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or another analytical technique is crucial to determine if the reaction has stalled.[2] Finally, consider if the catalyst has deactivated.
Q4: I am observing unexpected byproducts. What are common side reactions with (+)-CSA?
A4: The formation of byproducts is dependent on the specific substrates and reaction conditions. In some reactions, such as those involving Ugi adducts, using trifluoroacetic acid (TFA) instead of (+)-CSA can lead to the cleavage of amide bonds.[3] In other cases, particularly with sensitive substrates, unidentified polar byproducts may form.[3] If you are performing a reaction that generates water, such as an esterification or acetal (B89532) formation, inadequate removal of water can lead to reversible reactions and the formation of hydrolysis byproducts.
Q5: How does the choice of solvent affect my reaction?
A5: The choice of solvent can dramatically influence the outcome of a (+)-CSA catalyzed reaction. The polarity of the solvent can affect the catalyst's acidity and the solubility of the reactants. For instance, in one study, switching from an aprotic solvent like chlorobenzene to a protic solvent like methanol (B129727) completely changed the reaction pathway, leading to a different product.[3][4] A screening of various solvents is often a necessary step in optimizing a new (+)-CSA catalyzed transformation.[3][4][7]
Q6: My yield is low after work-up. How can I minimize product loss during purification?
A6: Product loss during work-up is a common issue. If your product is acid-sensitive, it's important to neutralize the (+)-CSA during the work-up, for example, with a saturated aqueous solution of sodium bicarbonate.[7] However, be aware that some products may not be stable to basic conditions.[8] If your product is water-soluble, you may be losing it in the aqueous layer during extractions.[8] In such cases, back-extraction of the aqueous layers with an organic solvent can help recover the product. When performing chromatography, ensure your product is not decomposing on the silica (B1680970) gel, which is acidic.[2]
Troubleshooting Guide
Below is a systematic guide to troubleshooting low yields in your (+)-CSA catalyzed reactions.
Issue 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted starting material, follow this workflow:
Caption: Troubleshooting workflow for low starting material conversion.
Issue 2: Formation of Multiple Products/Byproducts
If your reaction mixture shows multiple spots on TLC, indicating the formation of byproducts, consider the following steps:
Caption: Troubleshooting workflow for byproduct formation.
Quantitative Data Summary
The following tables provide a summary of quantitative data from literature to guide your optimization process.
Table 1: Effect of Catalyst Loading and Temperature on the Condensation of 2-Naphthol with Benzaldehyde [1]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield of Intermediate (%) | Yield of Product (%) |
| 1 | 5 | 25 | 24 | 55 | 10 |
| 2 | 10 | 25 | 24 | 63 | 14 |
| 3 | 20 | 25 | 16 | 75 | 21 |
| 4 | 10 | 80 | 3 | 0 | 81 |
| 5 | 15 | 80 | 2 | 0 | 89 |
Table 2: Optimization of Catalyst and Solvent for the Synthesis of Indole Derivatives [3][4]
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | pTSA | DCE | 120 | 3 days | 80 |
| 2 | CSA | DCE | 120 | 3 days | 80 |
| 3 | pTSA | PhCl | 140 | 20 h | 86 |
| 4 | CSA | PhCl | 140 | 20 h | 98 |
| 5 | pTSA | MeOH | RT | 4 days | 2-quinolone product |
| 6 | CSA | MeOH | RT | 4 days | 2-quinolone product (75%) |
Experimental Protocols
General Protocol for a (+)-CSA Catalyzed Reaction (Example: Synthesis of Indole Derivative) [3][4]
-
To a stirred solution of the starting materials (e.g., 2′-aminoacetophenone, benzaldehyde, and 3-phenylpropiolic acid) in a suitable solvent (e.g., ethanol), add the isocyanide reactant at room temperature.
-
Stir the reaction mixture for the required time (e.g., 16 hours) to form the intermediate.
-
Monitor the formation of the intermediate by TLC.
-
Once the intermediate is formed, concentrate the reaction mixture under reduced pressure.
-
To the dried intermediate, add the appropriate solvent (e.g., chlorobenzene) and (+)-CSA (e.g., 2.0 equivalents).
-
Heat the reaction mixture to the optimized temperature (e.g., 140°C) for the necessary duration (e.g., 20 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Catalyst Regeneration
While a specific protocol for (+)-CSA regeneration is not widely documented, the general principles for regenerating solid acid catalysts can be applied. This typically involves washing the recovered catalyst to remove adsorbed organic species.
-
After the reaction, if the catalyst is heterogeneous or can be precipitated, recover it by filtration.
-
Wash the catalyst with a solvent in which the impurities are soluble but the catalyst is not. Acetone or dichloromethane (B109758) can be good starting points.
-
Follow with a wash with a non-polar solvent like hexane (B92381) to remove non-polar impurities.
-
Dry the catalyst thoroughly under vacuum before reuse. The activity of the regenerated catalyst should be compared with that of the fresh catalyst.
We hope this technical support guide assists you in overcoming challenges and achieving higher yields in your (+)-CSA catalyzed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Camphorsulfonic Acid-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized Indole and 2-Quinolone Derivatives by Switching Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interesjournals.org [interesjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Effect of Moisture on the Flowability of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution with (+)-Camphor-10-sulfonic acid
Welcome to the technical support center for chiral resolution using (+)-Camphor-10-sulfonic acid (CSA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the separation of enantiomers, with a specific focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric salt resolution and why is this compound used?
A1: Diastereomeric salt resolution is a classical and widely used method for separating enantiomers (chiral molecules that are mirror images of each other).[1][2][3][4][5] The process involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure resolving agent, in this case, this compound.[1][3] This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.[1][2][3] this compound is a commonly used resolving agent because it is a strong acid, readily available in high enantiomeric purity, and can form crystalline salts with a wide range of basic compounds.[6][7]
Q2: What is racemization and why is it a problem during resolution?
A2: Racemization is the process where an enantiomerically pure or enriched compound converts into a racemic mixture, resulting in a loss of optical activity.[8][9] This is a thermodynamically favorable process that can occur if a convenient pathway for the interconversion of enantiomers exists.[9] During resolution, racemization of the target enantiomer or the resolving agent can lead to a lower yield and reduced enantiomeric purity of the final product. It essentially undermines the separation process by converting the desired enantiomer back into the unwanted one.
Q3: What are the primary causes of racemization during diastereomeric salt resolution?
A3: Racemization can be induced by several factors during the resolution process. The most common causes include:
-
Elevated Temperatures: Higher temperatures can provide the energy needed for enantiomeric interconversion.[8][10]
-
Presence of Acidic or Basic Impurities: These can catalyze the racemization process.
-
Unstable Chiral Center: The inherent chemical structure of the compound being resolved can make it susceptible to racemization, especially if the chiral center has an acidic proton.[9]
-
Prolonged Exposure to Resolution Conditions: Longer reaction or crystallization times can increase the likelihood of racemization.
Q4: How does the choice of solvent impact the prevention of racemization?
A4: The solvent is a critical parameter in diastereomeric salt resolution.[11] While its primary role is to differentiate the solubility of the diastereomeric salts, it can also influence racemization.[11] A suitable solvent should not only provide a good solubility difference but also be inert under the resolution conditions to avoid catalyzing racemization. The polarity of the solvent can affect the stability of intermediates involved in racemization pathways. Therefore, a systematic solvent screening is often necessary to find the optimal balance between resolution efficiency and racemization prevention.[11]
Troubleshooting Guide: Preventing Racemization
This guide provides solutions to common issues related to racemization during the resolution of enantiomers with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low enantiomeric excess (ee) of the crystallized salt despite good crystal yield. | Racemization of the target compound or the resolving agent may be occurring in the solution. | 1. Optimize Temperature: Lower the crystallization temperature to reduce the rate of racemization.[10] Perform the resolution at the lowest temperature that still allows for good crystal formation.2. Minimize Time: Reduce the time the components are in solution, especially at elevated temperatures. Aim for efficient salt formation and crystallization.3. Solvent Screening: Test a variety of solvents with different polarities to find one that minimizes racemization while still allowing for selective crystallization.[11]4. pH Control: Ensure the pH of the solution is not promoting racemization. For basic compounds, avoid excessively acidic conditions beyond what is necessary for salt formation. |
| Decreasing enantiomeric excess with each recrystallization step. | The conditions used for recrystallization (e.g., high temperature, prolonged dissolution time) are causing racemization. | 1. Use a Different Recrystallization Solvent: A solvent that allows for dissolution at a lower temperature may be beneficial.[1]2. Slow Cooling: Employ a controlled and slow cooling profile to encourage selective crystallization without the need for extended periods at high temperatures.[11]3. Minimize Handling: Reduce the number of recrystallization steps if possible by optimizing the initial crystallization. |
| Complete loss of optical activity in the final product. | Severe racemization has occurred, potentially due to an unstable chiral center in the target molecule under the resolution conditions. | 1. Re-evaluate the Resolving Agent: While (+)-CSA is versatile, a different resolving agent that allows for salt formation and crystallization under milder conditions might be necessary.2. Protect Susceptible Functional Groups: If the target molecule has a particularly labile chiral center, consider protecting nearby functional groups to increase its stability during the resolution process.3. Alternative Resolution Techniques: If racemization cannot be avoided, consider other resolution methods such as chiral chromatography.[12] |
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution with this compound
This protocol provides a general framework for the resolution of a racemic basic compound. Optimization of stoichiometry, solvent, and temperature will be necessary for specific applications.
-
Salt Formation:
-
In a suitable reaction vessel, dissolve the racemic basic compound (1.0 equivalent) in a minimal amount of a chosen solvent (e.g., ethanol, methanol, acetone) with gentle heating.[3]
-
In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent.[3] The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the initially crystallized salt.
-
Slowly add the (+)-CSA solution to the solution of the racemic base with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation.[1]
-
If no crystals form, try adding an anti-solvent (a solvent in which the diastereomeric salts are poorly soluble) dropwise until turbidity is observed, then allow it to stand.[11] Seeding with a small crystal of the desired diastereomeric salt can also induce crystallization.[13]
-
-
Isolation and Purification:
-
Regeneration of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., NaOH, NaHCO₃) to neutralize the (+)-CSA and liberate the free base of the desired enantiomer.
-
Extract the enantiomerically enriched base with an organic solvent.
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Dry the organic layer (e.g., with MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure to obtain the purified enantiomer.[3]
-
Visualizations
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for addressing low enantiomeric excess.
General Mechanism of Racemization
Caption: Simplified mechanism of racemization via an achiral intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Racemisation and method of resolution | PPTX [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Chiral Resolution Using (+)-Camphorsulfonic Acid
Welcome to the Technical Support Center for chiral resolutions utilizing (+)-Camphorsulfonic Acid ((+)-CSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the successful scale-up of diastereomeric salt resolutions.
Troubleshooting Guide
This section addresses common challenges encountered during the chiral resolution of racemic compounds with (+)-CSA.
Q1: Why are no crystals forming after adding (+)-CSA and cooling the solution?
Possible Causes:
-
High Solubility of Diastereomeric Salts: The formed diastereomeric salts may be too soluble in the chosen solvent, preventing precipitation.
-
Insufficient Supersaturation: The concentration of the diastereomeric salt might be too low to initiate crystallization.
-
Inhibition of Nucleation: Impurities present in the racemic mixture or the solvent can hinder the formation of crystal nuclei.
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. A systematic solvent screening should be performed to find a solvent where the diastereomeric salts have differential solubility.
-
Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salt.
-
Anti-Solvent Addition: Introduce an "anti-solvent" (a solvent in which the diastereomeric salt is poorly soluble) dropwise to induce precipitation.
-
Seeding: If a small quantity of the desired diastereomeric salt is available, add a seed crystal to the solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can sometimes create nucleation sites.
Q2: My product is "oiling out" instead of forming crystals. What should I do?
Possible Causes:
-
High Supersaturation: The solution is too concentrated, leading to the separation of the solute as a liquid phase.
-
Crystallization Temperature is Too High: The temperature of the solution may be above the melting point of the solvated diastereomeric salt.
Troubleshooting Steps:
-
Dilute the Solution: Add more of the primary solvent to reduce the concentration.
-
Slower Cooling: Employ a very slow and controlled cooling rate to encourage the formation of an ordered crystal lattice rather than an amorphous oil.
-
Solvent System Modification: Experiment with a different solvent or a mixture of solvents. Sometimes, a more viscous solvent can promote crystallization over oiling out.
-
Agitation Control: Optimize the stirring rate. Gentle agitation is often preferred as vigorous stirring can sometimes promote oiling out.
Q3: The yield of the desired diastereomeric salt is low. How can I improve it?
Possible Causes:
-
Suboptimal Solvent Choice: The desired diastereomeric salt may still have significant solubility in the mother liquor.
-
Incomplete Crystallization: The crystallization process may not have reached equilibrium.
-
Incorrect Stoichiometry: The molar ratio of the racemic compound to (+)-CSA may not be optimal.
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the desired diastereomeric salt. Lowering the final crystallization temperature can also increase the yield.
-
Increase Crystallization Time: Allow the crystallization mixture to stir for a longer period at the final temperature to ensure equilibrium is reached.
-
Optimize Stoichiometry: While a 1:1 molar ratio is a common starting point, it is not always optimal. Experiment with varying the equivalents of (+)-CSA (e.g., 0.5 to 1.2 equivalents) to find the ideal ratio for maximizing the yield of the desired salt.[1]
-
Mother Liquor Recycling: The undesired enantiomer in the mother liquor can potentially be racemized and recycled to improve the overall process yield.
Q4: The enantiomeric excess (e.e.) of my resolved product is low. How can I improve the purity?
Possible Causes:
-
Co-precipitation of the Undesired Diastereomer: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.
-
Trapping of Mother Liquor: Impure mother liquor can be trapped within the crystal lattice, especially with poor crystal morphology.
-
Rapid Crystallization: Fast crystallization can lead to the inclusion of impurities.
Troubleshooting Steps:
-
Recrystallization: The most straightforward method to improve purity is to recrystallize the isolated diastereomeric salt.
-
Solvent System Optimization: A different solvent or solvent mixture may provide a greater difference in solubility between the two diastereomeric salts.
-
Controlled Cooling: A slower cooling rate generally leads to the formation of larger, purer crystals.
-
Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting stoichiometry for a chiral resolution with (+)-CSA?
A common starting point is a 1:1 molar ratio of the racemic compound to (+)-CSA. However, for optimization, it is advisable to screen a range of stoichiometries, for instance, using 0.5 to 1.2 equivalents of the resolving agent.[1] In some cases, using a sub-stoichiometric amount of the resolving agent can lead to a higher enantiomeric excess in the crystallized product.
Q2: How do I choose the right solvent for my resolution?
The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. A good practice is to screen a variety of solvents with different polarities (e.g., alcohols, esters, ketones, and hydrocarbons) and solvent mixtures. The goal is to find a system where one diastereomer is sparingly soluble and crystallizes out, while the other remains in solution.
Q3: How can I liberate the free enantiomer from the diastereomeric salt?
After isolating the purified diastereomeric salt, the enantiomer can be liberated by breaking the salt. This is typically achieved by dissolving the salt in a suitable solvent (often water or a mixture of water and an organic solvent) and then adding a base (e.g., sodium hydroxide, sodium carbonate) to neutralize the (+)-CSA and deprotonate the amine. The free amine can then be extracted into an organic solvent.
Q4: Is it possible to recover and reuse the (+)-CSA?
Yes, after liberating the desired enantiomer, the aqueous layer containing the (+)-camphorsulfonate salt can be treated to recover the resolving agent. This is typically done by acidifying the aqueous solution with a strong acid (e.g., HCl) and then extracting the (+)-CSA with a suitable organic solvent.
Q5: At what stage of a synthesis is it best to perform a chiral resolution?
While it can be performed at various stages, it is often advantageous to carry it out as early as possible in a synthetic route to avoid wasting reagents and effort on resolving a more complex molecule. However, the stability of the chiral center in subsequent reaction steps must be considered.
Data Presentation
The following tables provide examples of quantitative data from chiral resolutions using (+)-CSA. It is important to note that these are specific examples, and optimal conditions will vary depending on the substrate.
Table 1: Resolution of (±)-trans-2,3-diphenylpiperazine with (+)-CSA [2]
| Entry | Racemic Compound (mmol) | (+)-CSA (mmol) | Solvent | Yield of Precipitate (%) | e.e. of Precipitate (%) |
| 1 | 1.5 | 2.25 | THF | - | - (58% e.e. in filtrate) |
| 2 | 1.5 | 3.0 | THF | 20 | 80 |
| 3 | - | - | CH₂Cl₂ | - | 90 |
| 4 | 10 | 20 | CH₂Cl₂ | - | 98 |
Table 2: Resolution of a Substituted Quinazoline with (+)-CSA [3]
| Step | Racemic Compound | (+)-CSA | Solvent | Initial Purity (e.e.) | Final Purity (e.e.) |
| Crystallization | 1.0 g | 848 mg | n-Butyl Acetate | 59% | 95% (after recrystallization) |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization with (+)-CSA (Multigram Scale)
-
Dissolution: In a suitable reactor, dissolve the racemic amine (1.0 equivalent) in an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate). The volume of solvent should be sufficient to achieve complete dissolution at an elevated temperature.
-
Addition of (+)-CSA: In a separate vessel, dissolve (+)-Camphorsulfonic acid (0.5-1.0 equivalent) in the same solvent, warming if necessary.
-
Salt Formation: Slowly add the (+)-CSA solution to the solution of the racemic amine with stirring.
-
Crystallization: Allow the solution to cool slowly and controllably to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation. If crystallization does not initiate, consider seeding the solution with a small crystal of the desired diastereomeric salt.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the crystalline salt using an appropriate analytical method, such as chiral HPLC.
Protocol 2: Liberation of the Free Amine from the (+)-CSA Salt
-
Dissolution of the Salt: Suspend the purified diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a separatory funnel.
-
Basification: Add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) dropwise with shaking until the aqueous layer is basic (pH > 9). This will neutralize the (+)-CSA and liberate the free amine.
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent to ensure complete recovery of the free amine.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched free amine.
Mandatory Visualization
References
Technical Support Center: Chiral Resolution with (+)-Camphorsulfonic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the efficiency of chiral resolution using (+)-camphorsulfonic acid ((+)-CSA).
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the chiral resolution of a racemic mixture with (+)-CSA?
The primary role of the solvent is to facilitate the separation of the two diastereomeric salts formed between the racemic compound and (+)-CSA. An ideal solvent will exhibit a significant difference in solubility for the two diastereomers. This allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble salt remains in the solution (mother liquor). The choice of solvent can therefore directly influence the yield and the enantiomeric excess of the resolved product.
Q2: How do I select an appropriate solvent for my (+)-CSA resolution?
The selection of an optimal solvent is often an empirical process. A systematic solvent screening is the most effective approach.[1] It is recommended to start with a range of solvents with varying polarities, including both protic (e.g., alcohols like methanol, ethanol) and aprotic solvents (e.g., esters like ethyl acetate, ketones like acetone, and nitriles like acetonitrile).[1][2] The goal is to find a solvent where one diastereomeric salt is sparingly soluble and crystallizes out, while the other remains dissolved.
Q3: Can using a mixture of solvents be beneficial?
Yes, using a solvent/anti-solvent system can be a very effective technique.[1] In this method, the diastereomeric salts are first dissolved in a "good" solvent in which they are both soluble. Then, an "anti-solvent," in which the salts are poorly soluble, is slowly added until the solution becomes turbid, inducing the crystallization of the less soluble salt. This approach allows for fine-tuning of the supersaturation level, which can lead to better crystal formation and higher resolution efficiency.
Q4: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid (an oil) rather than a solid crystalline material. This is often due to high supersaturation or the crystallization temperature being above the melting point of the solvated salt. To prevent this, you can try:
-
Using a more dilute solution.
-
Slowing down the rate of cooling or the addition of an anti-solvent.
-
Selecting a solvent system where crystallization can occur at a lower temperature.
Q5: My resolution yield is low. How can I improve it?
Low yield can be due to several factors, including the relatively high solubility of the desired diastereomeric salt in the chosen solvent. To improve the yield, you can:
-
Optimize the solvent system to further decrease the solubility of the target salt.
-
Lower the final crystallization temperature.
-
Increase the concentration of the solution carefully to achieve supersaturation without causing oiling out.
-
Consider recycling the mother liquor, which contains the more soluble diastereomer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | The diastereomeric salts are too soluble in the chosen solvent. The solution is not supersaturated. | - Try a less polar solvent or a solvent/anti-solvent mixture. - Concentrate the solution by slowly evaporating the solvent. - Cool the solution to a lower temperature. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomer. |
| "Oiling out" occurs | The solution is too supersaturated. The crystallization temperature is too high. The solvent is too "good" at solvating the salt. | - Use a more dilute solution. - Decrease the cooling rate or add the anti-solvent more slowly. - Screen for a different solvent system. |
| Low Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. Crystallization occurred too rapidly, trapping the undesired diastereomer. | - Perform a thorough solvent screening to find a solvent that maximizes the solubility difference. - Slow down the crystallization process by reducing the cooling rate. - Recrystallize the obtained solid. Multiple recrystallizations may be necessary to improve the enantiomeric purity.[3] |
| Low Yield | The desired diastereomeric salt is still significantly soluble in the mother liquor. | - Optimize the solvent system to minimize the solubility of the desired salt. - Lower the crystallization temperature. - Carefully increase the concentration of the solution. |
Data Presentation: Solvent Screening for Racemic Amine Resolution
The following table is a template illustrating how to present quantitative data from a solvent screening experiment for the resolution of a racemic amine with (+)-CSA. Note: The data below is illustrative and will vary depending on the specific racemic compound being resolved.
| Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Crystals (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |
| Methanol | 65 | 85 | 84 |
| Ethanol | 72 | 92 | 91 |
| Isopropanol | 78 | 95 | 94 |
| Acetone | 55 | 75 | 73 |
| Ethyl Acetate | 85 | 98 | >99 |
| Acetonitrile | 82 | 97 | 96 |
| Water | 45 | 90 | 89 |
Experimental Protocols
General Protocol for the Resolution of a Racemic Amine with (+)-CSA
This protocol provides a general framework. The specific quantities, temperatures, and times will need to be optimized for each specific racemic amine.
1. Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., ethanol) with gentle heating.
-
In a separate flask, dissolve (+)-camphorsulfonic acid (0.5 - 1.0 equivalent) in the same solvent.
-
Slowly add the (+)-CSA solution to the amine solution with stirring.
2. Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization. If no crystals form, the solution can be further cooled in an ice bath or refrigerator.
-
For difficult crystallizations, scratching the inner wall of the flask with a glass rod or adding a seed crystal can initiate nucleation.
3. Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove impurities adhering to the surface.
-
Dry the crystals under vacuum.
4. Liberation of the Enantiomer:
-
Dissolve the dried diastereomeric salt in water.
-
Add a base (e.g., NaOH solution) to deprotonate the amine and break the salt.
-
Extract the free amine into a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the resolved amine.
5. Analysis:
-
Determine the enantiomeric excess of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.
Visualizations
Experimental Workflow for Chiral Resolution
References
Technical Support Center: Managing (+)-Camphor-10-sulfonic acid in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of (+)-Camphor-10-sulfonic acid (CSA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound (CSA) is hygroscopic and deliquescent?
A: Hygroscopic substances readily absorb moisture from the atmosphere.[1] Deliquescent materials are so hygroscopic that they will absorb enough water to dissolve and form a liquid solution. This compound is described as a white, deliquescent powder that mixes with water, meaning it can become difficult to handle and its effective concentration can be altered in a humid environment.[2][3]
Q2: Why is managing the water content of CSA important for my experiments?
A: The presence of water can significantly impact the outcome of reactions where CSA is used. For instance, as a Brønsted acid catalyst, CSA is often employed in reactions that require anhydrous (water-free) conditions to proceed efficiently and avoid side reactions.[4][5] In chiral resolutions, the hydration state of the resolving agent and the diastereomeric salts can affect their solubility and crystallization properties, potentially leading to lower enantiomeric excess (e.e.) of the desired product.
Q3: How should I store this compound to minimize water absorption?
A: Proper storage is the first line of defense against moisture. CSA should be stored in a tightly sealed, airtight container.[1] For enhanced protection, the primary container can be placed inside a desiccator containing a drying agent such as anhydrous calcium sulfate (B86663) (Drierite®) or phosphorus pentoxide. It is also advisable to store it in a cool, dry place.[2]
Q4: What is the typical water content of commercially available this compound?
A: The water content can vary between suppliers and batches. However, some suppliers specify a maximum water content. For example, a commercially available sample of (1S)-(+)-Camphor-10-sulfonic acid is specified to have a water content of less than or equal to 2.0% as determined by Karl Fischer titration.[6] It is always best to check the certificate of analysis for the specific batch you are using.
Q5: Can I dry this compound if it has absorbed moisture?
A: Yes, CSA can be dried before use. A common laboratory procedure is to dry it in a vacuum desiccator over a strong drying agent like concentrated sulfuric acid at room temperature.[7] Heating to dry the acid should be done with caution as it decomposes at its melting point (around 195-200 °C).[8]
Troubleshooting Guides
Issue 1: Low Yield in a CSA-Catalyzed Reaction
Possible Cause: The catalytic activity of CSA is compromised by the presence of water, especially in reactions requiring anhydrous conditions.
Troubleshooting Steps:
-
Verify Water Content: Determine the water content of your CSA using Karl Fischer titration (see Experimental Protocol 2).
-
Dry the CSA: If the water content is high, dry the CSA using the procedure outlined in Experimental Protocol 1.
-
Use Anhydrous Solvents and Reagents: Ensure all other components of your reaction mixture, including solvents and starting materials, are thoroughly dried.
-
Perform the Reaction Under Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Caption: Troubleshooting workflow for low yield in CSA-catalyzed reactions.
Issue 2: Poor Enantiomeric Excess (e.e.) in Chiral Resolution
Possible Cause: The presence of water can alter the solubility of the diastereomeric salts formed between the racemic mixture and CSA, leading to co-crystallization and reduced enantiomeric purity.
Troubleshooting Steps:
-
Use Anhydrous CSA: Ensure the CSA used is thoroughly dried (see Experimental Protocol 1).
-
Use Anhydrous Solvent: The choice of solvent is critical in chiral resolution. Ensure your solvent is anhydrous, as water can significantly change the solubility properties of the diastereomeric salts.
-
Optimize Crystallization Conditions:
-
Cooling Rate: Allow the solution to cool slowly to promote selective crystallization of the less soluble diastereomeric salt. Rapid cooling can trap impurities and the other diastereomer.
-
Solvent Screening: If poor resolution persists, screen a range of anhydrous solvents to find one that provides a better solubility difference between the diastereomeric salts.
-
-
Verify Stoichiometry: Ensure the molar ratio of CSA to your racemic compound is optimal. This often requires empirical testing.
Data Presentation
| Hygroscopicity Classification | Weight Increase (at 25°C and 80% RH for 24h) | Description | Relevance to (+)-CSA |
| Non-hygroscopic | ≤ 0.12% w/w | No significant water uptake. | Not applicable. |
| Slightly hygroscopic | > 0.12% and < 2.0% w/w | Minor water uptake. | Not applicable. |
| Hygroscopic | ≥ 2.0% and < 15% w/w | Significant water uptake. | Not applicable. |
| Very hygroscopic / Deliquescent | ≥ 15% w/w or deliquesces | Substantial water uptake, may form a solution. | Applicable. |
Data sourced from the European Pharmacopoeia's classification of hygroscopicity.[9]
Experimental Protocols
Protocol 1: Drying this compound
Objective: To reduce the water content of CSA prior to use in a moisture-sensitive reaction.
Materials:
-
This compound
-
Vacuum desiccator
-
Concentrated sulfuric acid or phosphorus pentoxide
-
Schlenk flask or other suitable vacuum-tight container
Procedure:
-
Place a fresh charge of desiccant (e.g., concentrated sulfuric acid) in the bottom of the vacuum desiccator.
-
Spread the CSA in a thin layer in a shallow glass dish (e.g., a crystallization dish) to maximize surface area.
-
Place the dish inside the desiccator.
-
Carefully apply a vacuum to the desiccator.
-
Allow the CSA to dry under vacuum at room temperature for at least 24 hours.
-
For use in highly moisture-sensitive reactions, break the vacuum with a dry, inert gas (e.g., nitrogen or argon) and transfer the dried CSA directly into a glovebox for storage and handling.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the water content of a sample of this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent(s)
-
Anhydrous methanol (B129727) (or other suitable solvent)
-
This compound sample
-
Airtight syringe or weighing boat
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration vessel and titrating to a dry endpoint to remove any residual moisture.
-
Sample Preparation: In a controlled environment with low humidity (ideally a glovebox), accurately weigh a sample of CSA. For volumetric titration, a sample size containing 5-30 mg of water is often suitable.[10]
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed and the sample weight.
Caption: Workflow for determining water content using Karl Fischer titration.
Protocol 3: General Workflow for Handling Hygroscopic CSA
Objective: To provide a step-by-step guide for handling CSA from storage to reaction setup to minimize moisture exposure.
Caption: General workflow for handling hygroscopic this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. ossila.com [ossila.com]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral_resolution [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 8. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 9. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Catalyst loading optimization for (+)-Camphor-10-sulfonic acid
Welcome to the technical support center for (+)-Camphor-10-sulfonic acid (CSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for this compound?
A typical catalyst loading for CSA can vary significantly depending on the specific reaction, substrates, solvent, and temperature. Published literature reports successful reactions with loadings ranging from as low as 2 mol% to as high as 20 mol%.[1][2] For example, in the synthesis of 14-aryl/alkyl-14H-dibenzo[a,j]xanthenes, catalyst loading was optimized to be 2 mol% under microwave irradiation, while a different synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives utilized 20 mol% of the catalyst.[1][2] Therefore, empirical optimization for each specific reaction is crucial.
Q2: How does catalyst concentration affect the reaction rate?
Generally, increasing the catalyst concentration provides more active sites for reactants, leading to more frequent molecular collisions and an increased reaction rate.[3][4][5] However, there is typically an optimal concentration. Beyond this point, further increases in catalyst loading may not significantly improve the rate or yield and could even lead to adverse effects like catalyst aggregation or an increase in side reactions.[3] One study found that for a specific reaction, 10 mol% of CSA provided the optimal results, with lower or higher concentrations giving diminished yields.[6]
Q3: Can CSA be recovered and reused?
This compound is an inexpensive, commercially available, and reusable organocatalyst.[1] Its reusability is an attractive feature for developing environmentally benign and cost-effective synthetic methods.[1] For instance, a study on a three-component Mannich reaction reported that a CSA-glycine catalyst could be recycled for at least three cycles without a significant drop in performance.[1]
Q4: Is CSA sensitive to air and moisture?
CSA is generally considered a stable, non-toxic, and easy-to-handle solid acid catalyst that is not overly sensitive to air and moisture, making it a practical choice for a variety of organic transformations.[1][7] However, for reactions that are sensitive to water, it is advisable to use anhydrous conditions, as the presence of water can affect reaction equilibrium or lead to unwanted side reactions.[8]
Troubleshooting Guide
Problem 1: Low or No Reaction Conversion/Yield
Q: My reaction is showing low conversion or yield. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue in catalytic reactions. A systematic approach is the best way to identify the problem.
Initial Checks:
-
Reagent Purity: Verify the purity of your starting materials, solvents, and the CSA catalyst itself. Impurities can act as catalyst poisons, deactivating the active sites.[9][10]
-
Anhydrous Conditions: Although CSA is water-compatible, some reactions require anhydrous conditions. Ensure solvents are rigorously dried, as excess water can inhibit the reaction or promote side reactions.[8][9]
-
Reaction Setup: Double-check your experimental setup, including temperature, stirring, and that an inert atmosphere is maintained if the reaction is oxygen-sensitive.[11][12]
Catalyst-Specific Troubleshooting:
-
Suboptimal Catalyst Loading: The amount of catalyst is critical. Too little may result in slow or incomplete reactions, while too much can promote byproduct formation.[3]
-
Solution: Screen a range of CSA loadings (e.g., 2, 5, 10, 15, 20 mol%) to find the optimal concentration for your specific transformation.
-
-
Inactive Catalyst: Ensure the catalyst has not degraded during storage.
-
Solution: Run a control reaction with a substrate known to work well to confirm the catalyst's activity.[10]
-
Problem 2: Formation of Multiple Byproducts
Q: My TLC/LC-MS analysis shows multiple spots, indicating significant byproduct formation. What should I investigate?
A: Byproduct formation often points to issues with reaction conditions or catalyst loading.
-
Excessive Catalyst Loading: Too much acid catalyst can sometimes lead to undesired side reactions, such as decomposition of starting materials or products.[3]
-
Solution: Reduce the catalyst loading. Try running the reaction with the lowest effective catalyst concentration determined from your optimization screen.
-
-
Reaction Temperature: High temperatures can provide the activation energy for alternative reaction pathways, leading to byproducts.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the degradation of the desired product into byproducts.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
Quantitative Data on Catalyst Loading
Optimizing the catalyst loading is a critical step in developing a robust chemical process. Below are examples of data from optimization studies.
Table 1: Optimization of (±)-CSA Loading for the Condensation of 2-Naphthol with Benzaldehyde. [2]
| Entry | (±)-CSA (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | 25 | 24.0 | 10 |
| 2 | 10 | 25 | 24.0 | 14 |
| 3 | 20 | 25 | 16.0 | 21 |
| 4 | 10 | 80 | 8.0 | 81 |
| 5 | 15 | 80 | 2.0 | 89 |
| 6 | 2 | MWI (63-64°C) | 0.25 | 88 |
As shown in the table, both catalyst loading and reaction conditions (temperature/microwave) dramatically impact the reaction time and yield.
Table 2: Effect of CSA Concentration on Product Yield in an Optimized Reaction. [6]
| Entry | Catalyst Loading (mol %) | Yield (%) |
| 1 | 0 | Trace |
| 2 | 2 | 65 |
| 3 | 4 | 72 |
| 4 | 6 | 81 |
| 5 | 8 | 89 |
| 6 | 10 | 94 |
| 7 | 12 | 92 |
| 8 | 14 | 92 |
This data clearly indicates that 10 mol% is the optimal catalyst loading for this particular reaction, with higher amounts showing no benefit.
Experimental Protocols
General Protocol for a CSA-Catalyzed Aldol (B89426) Reaction
This protocol is a representative example and should be optimized for specific substrates.[13]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (e.g., 10-20 mol%) in a suitable dry solvent (e.g., dichloromethane).
-
Addition of Reactants: Add the ketone (2.0 mmol) to the catalyst solution. Stir for 5-10 minutes. Subsequently, add the aldehyde (1.0 mmol) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aldehyde) is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired aldol product.
Visual Guides
Caption: A general workflow for optimizing CSA catalyst loading.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: (+)-Camphor-10-sulfonic Acid (CSA) Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-Camphor-10-sulfonic acid (CSA) as a catalyst in their experiments. The following information is designed to help you identify and resolve common issues related to side reactions and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield or Incomplete Conversion
Q1: My reaction is not going to completion, or the yield of my desired product is significantly lower than expected. What are the common causes when using CSA as a catalyst?
A1: Low yields in CSA-catalyzed reactions can often be attributed to several factors. A systematic approach to troubleshooting is recommended. Start by analyzing your crude reaction mixture to identify whether the issue is an incomplete reaction, product decomposition, or the formation of side products.
-
Catalyst Inactivity: Ensure the CSA is dry and has been stored properly. Although relatively stable, CSA is hygroscopic, and absorbed water can inhibit its catalytic activity in anhydrous reactions.
-
Insufficient Catalyst Loading: The catalytic amount of CSA may be too low for your specific substrate or reaction conditions. A typical starting point is 1-10 mol%, but this may need to be optimized.
-
Reaction Equilibrium: Many CSA-catalyzed reactions, such as esterifications and acetal (B89532) formations, are reversible.[1][2] The presence of water, either from reagents, solvents, or as a byproduct, can shift the equilibrium back towards the starting materials.
-
Low Reaction Temperature or Time: The reaction may require more thermal energy or a longer duration to reach completion. Monitor the reaction progress over time using techniques like TLC or LC-MS.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for diagnosing and resolving low-yield CSA-catalyzed reactions.
2. Formation of Side Products
Q2: I am observing significant side product formation in my CSA-catalyzed reaction. What are the most common side reactions and how can I minimize them?
A2: The most common side reactions are often related to the presence of water, the inherent reactivity of the substrates, or the reaction conditions.
-
Hydrolysis/Reverse Reaction: As mentioned, water can lead to the hydrolysis of esters or the cleavage of acetal protecting groups.
-
Solution: Conduct reactions under strictly anhydrous conditions. Use freshly dried solvents and reagents. Consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it is formed.[2]
-
-
Elimination Reactions: For substrates with leaving groups beta to a proton, the acidic conditions can promote elimination reactions, leading to the formation of alkenes.
-
Solution: Lowering the reaction temperature can often favor the desired substitution/addition reaction over elimination.
-
-
Rearrangement Reactions: Carbocationic intermediates, which can be formed under acidic conditions, may be prone to rearrangement to form more stable carbocations, leading to isomeric byproducts.
-
Solution: This is highly substrate-dependent. If rearrangement is suspected, altering the solvent or temperature may help control the reaction pathway.
-
-
Catalyst Decomposition: CSA can decompose at high temperatures (melting point 202–203°C), which could introduce impurities.[3]
-
Solution: Avoid excessively high reaction temperatures. If high temperatures are required, consider a more thermally stable acid catalyst.
-
General Reaction Scheme: Desired vs. Side Reaction
Caption: Competing reaction pathways in CSA catalysis, highlighting the role of water in a common side reaction.
3. Issues in Asymmetric Catalysis
Q3: I am using a chiral derivative of CSA for an asymmetric reaction, but the enantiomeric excess (ee) is low. What could be the cause?
A3: Low enantioselectivity in asymmetric acid catalysis can be a challenging issue.
-
Racemization: The acidic product itself, or the starting material, might be susceptible to racemization under the reaction conditions.[4] The acidic environment provided by CSA can facilitate proton exchange at stereogenic centers, leading to a loss of enantiomeric purity.
-
Solution: Try to minimize reaction time and temperature. Lowering the catalyst loading might also reduce the rate of background racemization. It is crucial to isolate the product as soon as the reaction is complete.
-
-
Background Uncatalyzed Reaction: A non-selective background reaction catalyzed by trace impurities or the reactants themselves might be competing with the desired asymmetric pathway.
-
Solution: Ensure high purity of all reagents and solvents. Running the reaction at a lower temperature can sometimes suppress the uncatalyzed pathway more than the catalyzed one.
-
Data Presentation: Optimizing Reaction Conditions
To minimize side reactions and improve yield, systematic optimization of reaction parameters is crucial. We recommend maintaining a detailed log of your experiments. The following table is a template for tracking your results.
Table 1: Example Optimization Log for a CSA-Catalyzed Acetal Protection
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Solvent | Yield of Acetal (%) | Yield of Hydrolysis Byproduct (%) |
| 1 | 1 | 25 (RT) | 12 | DCM | 65 | 30 |
| 2 | 5 | 25 (RT) | 12 | DCM | 85 | 10 |
| 3 | 10 | 25 (RT) | 6 | DCM | 92 | <5 |
| 4 | 10 | 40 (Reflux) | 2 | DCM | 95 | <2 |
| 5 | 10 | 40 (Reflux) | 2 | Toluene (B28343)* | 98 | Not Detected |
*Using a Dean-Stark trap to remove water.
Experimental Protocols
Protocol: General Procedure for the CSA-Catalyzed Protection of a Ketone with Ethylene (B1197577) Glycol
This protocol provides a general method for the formation of a ketal, a common application of CSA catalysis.
Materials:
-
Ketone (1.0 eq)
-
Ethylene glycol (1.2 - 2.0 eq)
-
This compound (CSA) (5-10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Molecular sieves (4Å), activated
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the ketone and the anhydrous solvent.
-
Reagent Addition: Add the ethylene glycol to the solution, followed by the this compound. If desired, add activated molecular sieves to the flask.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the ketone. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Troubleshooting Notes for this Protocol:
-
If hydrolysis is observed: Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvent or solvent passed through a drying column. Activate the molecular sieves by heating under vacuum before use.
-
If the reaction is slow: Increase the catalyst loading to 10 mol% or consider heating the reaction to reflux. Using toluene as a solvent with a Dean-Stark apparatus is highly effective for removing the water byproduct and driving the reaction to completion.
References
Technical Support Center: Enhancing the Efficiency of (+)-CSA in Mannich Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of (+)-Camphorsulfonic acid ((+)-CSA) catalyzed Mannich reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the (+)-CSA catalyzed Mannich reaction, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Formation | 1. Inactive Catalyst: (+)-CSA may be old or hydrated. 2. Insufficient Catalyst Loading: The amount of (+)-CSA may be too low to effectively catalyze the reaction. 3. Poor Quality Reagents: Aldehyde, amine, or ketone may be impure or degraded. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. 5. Unsuitable Solvent: The chosen solvent may not be optimal for the reaction. | 1. Use freshly opened or properly stored (+)-CSA. Consider drying the catalyst under vacuum. 2. Increase the catalyst loading in increments (e.g., from 10 mol% to 20 mol%). 3. Purify reagents before use (e.g., distillation of aldehydes and ketones). 4. Gradually increase the reaction temperature. 5. Screen a variety of solvents (e.g., toluene, CH2Cl2, THF, or solvent-free conditions). |
| Low Diastereo- or Enantioselectivity | 1. Suboptimal Reaction Temperature: Temperature can significantly influence stereoselectivity. 2. Incorrect Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry. 3. Racemic Background Reaction: A non-catalyzed or achiral pathway may be competing with the desired asymmetric catalysis. 4. Epimerization of the Product: The product may be unstable under the reaction conditions, leading to loss of stereochemical integrity. | 1. Optimize the reaction temperature. Lowering the temperature often improves selectivity. 2. Screen a range of solvents with varying polarities. 3. Lower the reaction temperature to favor the catalyzed pathway. Ensure slow addition of reagents. 4. Reduce the reaction time or quench the reaction as soon as the starting material is consumed. |
| Formation of Side Products | 1. Self-Condensation of the Carbonyl Compound: The enolizable ketone or aldehyde can react with itself (aldol condensation).[1] 2. Formation of Aminals or Hemiaminals: The amine and aldehyde can form stable byproducts. 3. Bis-alkylation: The product Mannich base can react with another molecule of the aldehyde and enolate.[1] | 1. Use a pre-formed imine to avoid the presence of free amine and aldehyde. 2. Add the amine slowly to the aldehyde to favor imine formation over aminal formation. 3. Use a slight excess of the enolizable component. |
Frequently Asked Questions (FAQs)
Q1: What is the role of (+)-CSA in the Mannich reaction?
A1: (+)-CSA is a chiral Brønsted acid that serves as a catalyst. It protonates the aldehyde, activating it towards nucleophilic attack by the amine to form an iminium ion. The chiral environment provided by the catalyst directs the subsequent nucleophilic attack of the enol or enolate on the iminium ion, leading to the formation of a chiral β-amino carbonyl compound.
Q2: How can I improve the yield of my (+)-CSA catalyzed Mannich reaction?
A2: To improve the yield, consider the following:
-
Optimize Catalyst Loading: While a catalytic amount is needed, insufficient loading can lead to slow or incomplete reactions. A typical starting point is 10-20 mol%.
-
Reactant Purity: Ensure all your starting materials (aldehyde, amine, and ketone) are pure.
-
Temperature: While lower temperatures often favor selectivity, sometimes a moderate increase in temperature is necessary to drive the reaction to completion.
-
Reaction Time: Monitor the reaction progress by TLC or another suitable method to determine the optimal reaction time.
-
Water Removal: The formation of the iminium ion from the aldehyde and amine generates water. Removing this water, for example by using a Dean-Stark apparatus or molecular sieves, can shift the equilibrium towards the product.
Q3: My reaction is giving a racemic product. What could be the reason?
A3: A racemic product suggests that the background, uncatalyzed reaction is occurring at a significant rate, or that the catalyst is not effectively inducing asymmetry. To address this:
-
Lower the Temperature: The catalyzed pathway generally has a lower activation energy than the uncatalyzed pathway. Lowering the temperature will therefore favor the catalyzed, enantioselective reaction.
-
Check Catalyst Quality: Ensure your (+)-CSA is of high optical purity.
-
Solvent Effects: The solvent can play a crucial role in the organization of the transition state. Experiment with different solvents to find one that enhances the stereochemical communication between the catalyst and the substrates.
Q4: What are some common side reactions in a Mannich reaction, and how can I minimize them?
A4: Common side reactions include the self-condensation of the enolizable carbonyl compound (aldol reaction) and the formation of bis-Mannich products. To minimize these:
-
Use of Pre-formed Imines: Reacting the aldehyde and amine separately to form the imine before adding the enolizable component can prevent the self-condensation of the aldehyde.
-
Control of Stoichiometry: Using a slight excess of the enolizable component can help to consume the imine as it is formed, reducing the chance of side reactions.
-
Slow Addition: Slowly adding one of the reactants can help to maintain a low concentration of that reactant in the reaction mixture, which can suppress side reactions.
Data Presentation
The following tables summarize quantitative data from various asymmetric Mannich reactions, highlighting the impact of different catalysts and reaction conditions on yield and stereoselectivity.
Table 1: Effect of Catalyst on a Representative Mannich Reaction
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-Proline | DMSO | RT | 24 | 95 | 95:5 | 99 (syn) |
| Chiral Phosphoric Acid | Toluene | -20 | 48 | 85 | 10:90 | 96 (anti) |
| Cinchona Alkaloid Derivative | CH2Cl2 | -78 | 12 | 92 | >99:1 | 98 (syn) |
| (+)-CSA (Hypothetical) | Toluene | 0 | 24 | 88 | 85:15 | 92 (syn) |
Note: Data is compiled from various sources for illustrative purposes and may not represent the same reaction.
Experimental Protocols
General Protocol for a (+)-CSA Catalyzed Three-Component Mannich Reaction:
-
To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in an appropriate solvent (5 mL) at the desired temperature, add (+)-CSA (0.1 mmol, 10 mol%).
-
Stir the mixture for 30 minutes to allow for the in-situ formation of the imine.
-
Add the ketone (1.2 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-amino carbonyl compound.
-
Determine the diastereomeric ratio and enantiomeric excess by NMR spectroscopy and chiral HPLC analysis, respectively.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a (+)-CSA catalyzed Mannich reaction.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common issues in Mannich reactions.
Simplified Catalytic Cycle
Caption: Simplified catalytic cycle for the (+)-CSA catalyzed Mannich reaction.
References
Validation & Comparative
Comparison of Analytical Methods for Optical Purity Determination
A comprehensive guide to determining the optical purity of (+)-Camphor-10-sulfonic acid (CSA), this document provides a comparative analysis of various analytical techniques. It is designed for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
The determination of the enantiomeric excess (ee) of this compound is crucial for its application as a chiral resolving agent and in pharmaceutical development. Several methods are available, each with distinct advantages and limitations. The table below summarizes the key techniques and their performance characteristics.
| Method | Principle | Sample Requirement | Sensitivity | Precision | Key Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Low (µg-mg) | High | High | Direct enantiomer separation and quantification; widely applicable. | Requires method development; chiral columns can be expensive. |
| Chiral GC-MS | Separation of volatile derivatives of enantiomers on a chiral capillary column.[1][2] | Low (µg) | Very High | High | High resolution and sensitivity; structural information from MS. | Requires derivatization to increase volatility; potential for thermal degradation. |
| NMR Spectroscopy | Use of a chiral solvating agent to induce chemical shift differences between enantiomers.[1][2] | High (mg) | Moderate | High | Non-destructive; provides structural information; no separation needed. | Lower sensitivity than chromatographic methods; requires pure sample. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound in solution. | Moderate (mg) | Low | Moderate | Simple, rapid, and non-destructive. | Impurities can affect accuracy; requires a known specific rotation for the pure enantiomer. |
| Circular Dichroism | Measures the differential absorption of left and right circularly polarized light.[1][3] | Low (µg-mg) | High | High | Highly sensitive to stereochemistry; can provide structural information. | Requires a chromophore near the stereocenter; complex data interpretation. |
Experimental Protocols
Detailed methodologies for the principal techniques used to determine the optical purity of this compound are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for separating and quantifying enantiomers. An anion-exchange chiral column has been shown to be effective for the analysis of CSA.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: Daicel Chiralpak ZWIX(-) (250 mm x 4 mm, 3 µm) or equivalent.[4]
Reagents:
-
Mobile Phase: Methanol (B129727) containing an acid (e.g., formic or acetic acid) and diethylamine.[4]
-
Sample Solution: Dissolve an accurately weighed amount of the (+)-CSA sample in methanol to a concentration of approximately 5 mg/mL.[4]
-
Reference Solution: Prepare a solution of racemic CSA in methanol at a concentration of 5 mg/mL (2.5 mg/mL of each enantiomer).[4]
Procedure:
-
Set the HPLC column temperature to 20°C.[4]
-
Set the mobile phase flow rate to 0.2 mL/min.[4]
-
Set the UV detection wavelength to 285 nm.[4]
-
Inject 10 µL of the reference (racemic) solution to determine the retention times of the (+) and (-) enantiomers and to verify system suitability.
-
Inject 10 µL of the sample solution.
-
Identify the peaks corresponding to the (+) and (-) enantiomers in the sample chromatogram.
-
Calculate the percentage of each enantiomer by integrating the peak areas. The optical purity (enantiomeric excess) is calculated as: ee (%) = [Area(+) - Area(-)] / [Area(+) + Area(-)] x 100
NMR Spectroscopy with a Chiral Solvating Agent
This method relies on the formation of transient diastereomeric complexes between the enantiomers of CSA and a chiral solvating agent (CSA), which results in separate signals in the NMR spectrum.
Instrumentation:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆).
-
Chiral Solvating Agent (CSA): (1R,2R)-(-)-1,2-Diphenylethylenediamine.[2]
-
This compound sample.
Procedure:
-
Dissolve approximately 10-20 mg of the (+)-CSA sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard proton (¹H) NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent, (1R,2R)-(-)-1,2-Diphenylethylenediamine, to the NMR tube.[2]
-
Mix thoroughly and acquire another ¹H NMR spectrum.
-
Observe the splitting of signals that are unique to the CSA enantiomers. The protons of the methylene (B1212753) group adjacent to the sulfonate group are often monitored.
-
Integrate the signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
Polarimetry
Polarimetry measures the optical rotation of a substance, which is directly proportional to the concentration of the chiral compound.
Instrumentation:
-
Polarimeter with a sodium lamp (589 nm).
Reagents:
-
Solvent: Water.
-
This compound sample.
Procedure:
-
Prepare a solution of the (+)-CSA sample by accurately weighing the solid and dissolving it in water to a known concentration (c), typically 2 g/100 mL.[5]
-
Calibrate the polarimeter using a blank (pure water).
-
Fill the polarimeter cell with the sample solution and measure the observed optical rotation (α_obs).
-
Calculate the specific rotation [α] using the formula: [α] = α_obs / (l x c) where 'l' is the path length of the cell in decimeters (dm) and 'c' is the concentration in g/mL.
-
Determine the optical purity by comparing the measured specific rotation to the literature value for the pure enantiomer. The specific rotation for pure this compound is typically in the range of +21° to +23° (c=20 in H₂O).[5] Optical Purity (%) = ([α]_sample / [α]_pure) x 100
Visualizations
The following diagrams illustrate the workflows for determining the optical purity of this compound.
References
- 1. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three 2D AgI-framework isomers with helical structures controlled by the chirality of camphor-10-sulfonic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
A Comparative Guide to (+)-CSA and (1R)-(-)-10-Camphorsulfonic Acid for Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, the choice of a resolving agent is a critical step. This guide provides an objective comparison of two enantiomeric resolving agents: (+)-Camphorsulfonic acid ((+)-CSA) and (1R)-(-)-10-Camphorsulfonic acid. This comparison is supported by experimental data to aid researchers in selecting the appropriate agent for their specific chiral resolution needs.
Introduction to the Resolving Agents
(+)-Camphorsulfonic acid, systematically named (1S)-(+)-10-camphorsulfonic acid, and its enantiomer, (1R)-(-)-10-camphorsulfonic acid, are strong chiral acids derived from camphor. Their rigid bicyclic structure provides a well-defined chiral environment, making them effective for the separation of racemic mixtures, particularly amines, through the formation of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Chemical Structures:
| Resolving Agent | IUPAC Name | CAS Number | Molecular Formula |
| (+)-CSA | (1S)-(+)-10-Camphorsulfonic acid | 3144-16-9 | C₁₀H₁₆O₄S |
| (1R)-(-)-10-Camphorsulfonic acid | (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 | C₁₀H₁₆O₄S |
Physical and Chemical Properties
The effectiveness of a resolving agent is influenced by its physical and chemical properties. Here is a comparison of key properties for (+)-CSA and its (1R)-(-) enantiomer.
| Property | (+)-CSA | (1R)-(-)-10-Camphorsulfonic acid |
| Molecular Weight | 232.30 g/mol | 232.30 g/mol |
| Melting Point | 196-200 °C (decomposes) | 198 °C (decomposes) |
| pKa | Approximately 1.2 | Approximately 1.2 |
| Solubility | Soluble in water. | Soluble in water, sparingly soluble in DMSO and methanol. |
Performance in Chiral Resolution: Experimental Data
The following tables summarize the performance of (+)-CSA and (1R)-(-)-10-camphorsulfonic acid in the resolution of different racemic amines. While a direct head-to-head comparison on the same substrate under identical conditions is not available in the reviewed literature, these examples provide valuable insights into their efficacy.
Table 1: Chiral Resolution with (+)-CSA ((1S)-(+)-10-Camphorsulfonic Acid)
| Racemic Substrate | Target Enantiomer | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
| (±)-trans-2,3-Diphenylpiperazine | (R,R)-(+)-2,3-Diphenylpiperazine | Dichloromethane (B109758) | Not Reported | 98% | [1] |
| 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | 3(S)-amine | Isopropyl acetate (B1210297) / Acetonitrile | High Yield | >99.5% | [2] |
Table 2: Chiral Resolution with (1R)-(-)-10-Camphorsulfonic Acid
| Racemic Substrate | Target Enantiomer | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
| Racemic diethanolamine (B148213) derivative | (R,R)-(-) enantiomer | Acetone | 70% | >99% | [3] |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to allow for replication and adaptation.
Resolution of (±)-trans-2,3-Diphenylpiperazine with (+)-CSA
Materials:
-
(±)-trans-2,3-Diphenylpiperazine
-
(1S)-(+)-10-Camphorsulfonic acid
-
Dichloromethane (CH₂Cl₂)
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Brine
Procedure:
-
A mixture of (±)-trans-2,3-diphenylpiperazine (10 mmol) and (1S)-(+)-10-camphorsulfonic acid (20 mmol) is stirred in 100 mL of dichloromethane at 25 °C for 24 hours.
-
The resulting precipitate (Precipitate I) is collected by filtration.
-
Precipitate I is suspended in a mixture of dichloromethane and 2M aqueous Na₂CO₃ and stirred until the solid dissolves.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous K₂CO₃, and the solvent is evaporated to yield the enantiomerically enriched (R,R)-(+)-2,3-diphenylpiperazine.[1]
Resolution of a Racemic Diethanolamine Derivative with (1R)-(-)-10-Camphorsulfonic Acid
Materials:
-
Racemic diethanolamine derivative
-
(1R)-(-)-10-Camphorsulfonic acid
-
Acetone
Procedure:
-
The racemic diethanolamine derivative and (1R)-(-)-10-camphorsulfonic acid are dissolved in boiling acetone.
-
The mixture is stirred at room temperature for 16 hours.
-
The reaction mixture is allowed to stand, leading to the precipitation of a diastereomeric complex.
-
The precipitate is collected by filtration.
-
A base extraction is performed on the precipitate to yield the (R,R)-(-) enantiomer of the diethanolamine derivative.[3]
Visualizing the Process
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: Principle of chiral resolution via diastereomeric salt formation.
Caption: General experimental workflow for chiral resolution.
Conclusion
Both (+)-CSA and (1R)-(-)-10-camphorsulfonic acid are highly effective chiral resolving agents, capable of producing enantiomers with high optical purity. The choice between the two is primarily dictated by the stereochemistry of the desired enantiomer and the crystallization characteristics of the resulting diastereomeric salts with the specific racemic substrate. The experimental data indicates that high enantiomeric excesses, often exceeding 98%, can be achieved with both resolving agents. Researchers should consider empirical screening of both enantiomers of camphorsulfonic acid and various solvents to optimize the resolution of their target compound.
References
The Decisive Edge: Unveiling the Advantages of (+)-Camphor-10-sulfonic Acid in Chiral Separations and Asymmetric Synthesis
In the landscape of chiral chemistry, the selection of an appropriate chiral resolving agent or catalyst is paramount to achieving high enantiopurity and reaction efficiency. Among the arsenal (B13267) of chiral acids available to researchers and drug development professionals, (+)-Camphor-10-sulfonic acid ((+)-CSA) has emerged as a versatile and powerful tool. This guide provides an objective comparison of (+)-CSA's performance against other common chiral acids, supported by experimental data, to elucidate its distinct advantages in both classical resolution and modern asymmetric catalysis.
Chiral Resolution: A Comparative Performance Analysis
The primary application of (+)-CSA lies in the separation of enantiomers through the formation of diastereomeric salts. Its strong acidic nature, coupled with a rigid chiral scaffold, often leads to the formation of well-defined crystalline salts with a significant difference in solubility between the two diastereomers, facilitating their separation.
Comparison with Other Chiral Acids
To illustrate the efficacy of (+)-CSA, a comparative analysis with other widely used chiral resolving agents, such as (S)-mandelic acid and L-tartaric acid, for the resolution of racemic 1-phenylethylamine (B125046) is presented below.
Table 1: Comparative Resolution of (±)-1-Phenylethylamine [1]
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Amine (%) |
| (1S)-(+)-10-Camphorsulfonic Acid | Ethanol | High | >95 |
| (S)-Mandelic Acid | Ethanol/Water | High | >98 |
| L-Tartaric Acid | Methanol | Moderate | >90 |
Note: "High" and "Moderate" yields are qualitative descriptors from the source and can vary based on specific experimental conditions.
In a more specific example, the resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid in dichloromethane (B109758) afforded the (R,R)-(+)-enantiomer with an impressive 98% enantiomeric excess in a single crystallization step[2].
Table 2: Resolution of (±)-trans-2,3-diphenylpiperazine with (+)-CSA [2]
| Resolving Agent | Racemic Amine | Solvent | Yield of Precipitate I (%) | ee of (R,R)-1 (%) |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-trans-2,3-diphenylpiperazine | Dichloromethane | 25 | 98 |
These examples highlight a key advantage of (+)-CSA: its ability to often achieve high enantiomeric excess in a single crystallization step, which can streamline the purification process and improve overall yield.
Asymmetric Catalysis: A Chiral Brønsted Acid Powerhouse
Beyond its role in chiral resolution, (+)-CSA serves as an effective chiral Brønsted acid catalyst in a variety of asymmetric transformations. Its strong acidity allows it to protonate and activate a range of substrates, while its rigid chiral backbone directs the stereochemical outcome of the reaction.
While direct head-to-head quantitative comparisons with other chiral Brønsted acids for the exact same reaction are not always readily available in the literature, the versatility of CSA derivatives is well-documented in reactions such as Friedel-Crafts alkylations, aldol (B89426) reactions, and Michael additions. For instance, in a representative asymmetric Friedel-Crafts alkylation of indole (B1671886) with chalcone (B49325), (1R)-(-)-Camphorsulfonic acid (the enantiomer of (+)-CSA) catalyzed the reaction to produce the corresponding β-indolyl ketone[3].
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for chiral resolution and asymmetric catalysis using (+)-CSA.
Protocol 1: Chiral Resolution of (±)-trans-2,3-diphenylpiperazine with (+)-CSA[2]
Materials:
-
(±)-trans-2,3-diphenylpiperazine
-
(1S)-(+)-10-camphorsulfonic acid
-
Dichloromethane (CH₂Cl₂)
-
Aqueous Sodium Carbonate (Na₂CO₃) (2M)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Brine
Procedure:
-
Salt Formation: A solution of (±)-trans-2,3-diphenylpiperazine (10 mmol) and (1S)-(+)-10-camphorsulfonic acid (20 mmol) in dichloromethane (100 mL) is stirred at 25°C for 24 hours.
-
Isolation of Diastereomer 1: The resulting precipitate (Precipitate I) is collected by filtration.
-
Liberation of Enantiomer 1: Precipitate I is suspended in a mixture of dichloromethane and 2M aqueous sodium carbonate and stirred until dissolution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, and the solvent is evaporated to yield (R,R)-(+)-2,3-diphenylpiperazine.
-
Isolation of Diastereomer 2: The filtrate from step 2 is concentrated to approximately 50 mL and stirred for another 12 hours. The newly formed precipitate (Precipitate II) is collected by filtration.
-
Liberation of Enantiomer 2: Precipitate II is treated similarly to Precipitate I to yield (S,S)-(-)-2,3-diphenylpiperazine.
Protocol 2: Asymmetric Friedel-Crafts Alkylation of Indole with Chalcone Catalyzed by (-)-CSA[3]
Materials:
-
Indole
-
Chalcone
-
(1R)-(-)-Camphorsulfonic acid
-
Dry Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: To a solution of chalcone (0.125 mmol) and (1R)-(-)-Camphorsulfonic acid (0.0125 mmol) in dry dichloromethane (0.75 mL), indole (0.15 mmol) is added.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 48 hours.
-
Work-up: The reaction is quenched by the dropwise addition of a saturated aqueous solution of NaHCO₃ (0.75 mL). The organic layer is separated, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Visualizing the Process: Workflows and Mechanisms
To better understand the underlying processes, the following diagrams illustrate the workflow for chiral resolution and a general mechanism for (+)-CSA as a chiral Brønsted acid catalyst.
Conclusion
This compound stands out as a highly effective and versatile chiral acid with significant advantages in both classical and modern asymmetric synthesis. Its ability to form highly crystalline diastereomeric salts often leads to excellent enantiomeric separation in a single step, making it a preferred choice for chiral resolution. Furthermore, its utility as a strong, chiral Brønsted acid catalyst opens avenues for a wide range of enantioselective transformations. For researchers and professionals in drug development, the strategic application of (+)-CSA can lead to more efficient, scalable, and economically viable routes to enantiomerically pure compounds.
References
A Comparative Guide to Chiral Resolving Agents: (+)-Camphor-10-sulfonic Acid vs. Tartaric Acid for Amine Resolution
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. The choice of the resolving agent is paramount for an efficient and high-yielding separation. This guide provides an objective comparison of two commonly employed acidic resolving agents for racemic amines: (+)-Camphor-10-sulfonic acid (CSA) and Tartaric Acid. The comparison is supported by experimental data for the resolution of a model racemic amine, 1-phenylethylamine (B125046), to aid researchers in selecting the appropriate agent for their specific needs.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The classical and widely used method for resolving racemic amines involves their reaction with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the more soluble diastereomer in the mother liquor. After separation, the enantiomerically enriched amine can be liberated from the crystallized salt by treatment with a base.
Performance Comparison: this compound vs. Tartaric Acid
Table 1: Quantitative Data for the Resolution of Racemic 1-Phenylethylamine
| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Yield of Resolved Amine (%) | Enantiomeric Excess (ee%) |
| 1-Phenylethylamine | (-)-Camphoric Acid | Methanol | 1:1 | 45 | 38 | 92 |
| 1-Phenylethylamine | (2R,3R)-Tartaric Acid | Methanol | 1:1 | Not Reported | Not Reported | >90% (inferred) |
Note: The data for (-)-Camphoric Acid is illustrative of a camphor-derived resolving agent. The success of resolution with Tartaric Acid is well-established, often yielding high enantiomeric excess after recrystallization.
Experimental Protocols
Detailed methodologies for the resolution of racemic 1-phenylethylamine with both a camphor-derived acid and tartaric acid are provided below. These protocols serve as a starting point and may require optimization for different amines.
Protocol 1: Resolution of (±)-1-Phenylethylamine with (-)-Camphoric Acid
Materials:
-
Racemic 1-phenylethylamine
-
(-)-Camphoric acid
-
Methanol
-
Diethyl ether
-
2 M Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of methanol.
-
In a separate flask, dissolve 16.5 g (1.0 equivalent) of (-)-camphoric acid in 100 mL of methanol, warming gently if necessary.
-
-
Crystallization:
-
Slowly add the warm (-)-camphoric acid solution to the amine solution with constant stirring.
-
Allow the mixture to cool to room temperature and then let it stand undisturbed for 24 hours to facilitate crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals in a vacuum oven.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Transfer the dried crystals to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.
-
Add 2 M sodium hydroxide solution dropwise with shaking until the aqueous layer is basic (confirm with pH paper).
-
-
Extraction and Isolation:
-
Separate the ether layer. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.
-
Combine all the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.
-
Protocol 2: Resolution of (R,S)-1-Phenylethylamine with (2R,3R)-Tartaric Acid[1]
Materials:
-
(R,S)-1-Phenylethylamine
-
(2R,3R)-Tartaric acid
-
Methanol
-
Ether
-
50% aqueous NaOH solution
-
Anhydrous Na2SO4
Procedure:
-
Salt Formation:
-
Weigh 6.25 g of (2R,3R)-tartaric acid into a 250 mL Erlenmeyer flask, add 100 mL of methanol, and heat the mixture gently on a hotplate to dissolve.
-
To the warm solution, slowly add 5 g of (R,S)-1-phenylethylamine.
-
-
Crystallization:
-
Once the addition is complete, gently boil the solution for at least 15 minutes.
-
Allow the solution to cool to room temperature, seal the flask, and let it stand to crystallize.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline product by vacuum filtration.
-
-
Liberation of the (S)-Amine:
-
Partially dissolve the collected crystals in approximately 50 mL of water and add around 4.5 mL of 50% aq. NaOH solution until the solution is basic.
-
-
Extraction and Isolation:
-
Transfer the aqueous solution to a separatory funnel and extract with 30 mL of ether. Repeat the extraction with a second 30 mL portion of ether.
-
Combine the ether extracts and dry over anhydrous Na2SO4.
-
Decant the dried extracts and remove the solvent using a rotary evaporator to obtain the resolved amine.
-
-
Analysis:
-
Determine the optical rotation of the sample and compare it to the literature value for the pure enantiomer to calculate the enantiomeric excess.
-
Visualizing the Resolution Process
The following diagrams illustrate the general workflow for chiral resolution and the underlying principle of diastereomeric salt formation.
Caption: General workflow for chiral resolution of a racemic amine.
Caption: Formation of diastereomeric salts from a racemic amine.
Conclusion
Both this compound (and its derivatives) and tartaric acid are effective resolving agents for racemic amines. The choice between them is highly dependent on the specific substrate. Tartaric acid is a readily available and cost-effective natural product that has been successfully applied to the resolution of a wide range of amines. Camphor-based sulfonic acids, being stronger acids, can be advantageous for the resolution of weakly basic amines. They also offer a different chiral environment which may lead to better discrimination and crystallization properties for certain amines.
For any new racemic amine, it is recommended to perform small-scale screening experiments with a variety of resolving agents, including both this compound and tartaric acid, under different solvent conditions to identify the optimal system for an efficient and high-yielding resolution.
A Comparative Guide to the Validation of Absolute Configuration Using (+)-CSA Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development. Enantiomers can exhibit significantly different pharmacological and toxicological properties, making the precise elucidation of their three-dimensional arrangement essential. This guide provides a comprehensive comparison of the use of (+)-camphorsulfonyl chloride, a chiral derivatizing agent, for the validation of absolute configuration by Nuclear Magnetic Resonance (NMR) spectroscopy. Its performance is objectively compared with the widely used Mosher's method (MTPA esters) and other alternatives, supported by experimental data and detailed protocols.
Principle of Chiral Derivatization for NMR Analysis
Enantiomers are indistinguishable by NMR spectroscopy in an achiral environment. Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that react with a chiral analyte to form a mixture of diastereomers. These diastereomers possess distinct physical and chemical properties, resulting in distinguishable signals in their NMR spectra. The difference in chemical shifts (Δδ) between the corresponding protons of the two diastereomers can be used to determine the absolute configuration of the original enantiomers.
Comparison of Key Analytical Methods
Several methods are available for determining the absolute configuration of chiral molecules. The choice of method depends on factors such as the nature of the sample, the amount of material available, and the instrumentation at hand.
| Feature | (+)-CSA Derivatization (NMR) | Mosher's Method (MTPA Esters, NMR) | X-ray Crystallography |
| Principle | Formation of diastereomeric sulfonamides/sulfonate esters with distinct NMR signals. | Formation of diastereomeric esters/amides with distinct NMR signals due to the anisotropic effect of the phenyl group. | Diffraction of X-rays by a single crystal to determine the three-dimensional structure. |
| Sample Phase | Solution | Solution | Solid (single crystal) |
| Sample Amount | Milligrams | Milligrams | Micrograms to Milligrams |
| Key Data Output | Chemical shift differences (Δδ) in ¹H NMR spectra. | Chemical shift differences (Δδ) in ¹H and ¹⁹F NMR spectra. | 3D molecular structure, Flack parameter. |
| Requirement | Analyte must have a reactive functional group (-OH, -NH₂). | Analyte must have a reactive functional group (-OH, -NH₂). | Formation of a high-quality single crystal. |
| Advantages | Cost-effective reagent, stable derivatives.[1] | Well-established method with a large body of literature. | Provides unambiguous absolute configuration. |
| Disadvantages | Sulfonate esters can be more difficult to prepare than carboxylate esters.[1] | Reagent is expensive and moisture-sensitive. | Crystal growth can be a significant bottleneck. |
Quantitative Data Presentation: A Comparative Analysis
Table 1: Comparison of Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Derivatives
| Chiral Analyte (Exemplary) | Derivatizing Agent | Proton(s) Analyzed | Representative Δδ (ppm) | Reference |
| Secondary Alcohol | (+)-CSA | Protons adjacent to the stereocenter | 0.05 - 0.20 | Hypothetical data based on typical observations |
| Secondary Alcohol | (R)- & (S)-MTPA | Protons adjacent to the stereocenter | 0.10 - 0.50 | [2] |
| Primary Amine | (+)-CSA | Protons adjacent to the stereocenter | 0.05 - 0.15 | Hypothetical data based on typical observations |
| Primary Amine | (R)- & (S)-MTPA | Protons adjacent to the stereocenter | 0.10 - 0.40 | [3] |
Note: The Δδ values are highly dependent on the specific structure of the analyte and the experimental conditions.
Experimental Protocols
Derivatization of Chiral Alcohols with (+)-Camphorsulfonyl Chloride
This protocol is adapted from a procedure for the derivatization of chiral alcohols.[1]
Materials:
-
Chiral alcohol (1.0 eq)
-
(+)-Camphorsulfonyl chloride (1.1 eq)
-
Triethylamine (B128534) (1.5 eq)
-
Dichloromethane (B109758) (anhydrous)
-
Pyridine (B92270) (catalytic amount, optional)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
Dissolve the chiral alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add (+)-camphorsulfonyl chloride to the cooled solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric sulfonate esters by column chromatography on silica (B1680970) gel.
-
Dissolve the purified diastereomers in CDCl₃ for ¹H NMR analysis.
Derivatization of Chiral Amines with (+)-Camphorsulfonyl Chloride
A similar protocol to that for alcohols can be adapted for primary and secondary amines, leading to the formation of stable sulfonamides.
Procedure:
-
Dissolve the chiral amine in anhydrous dichloromethane.
-
Add a suitable base, such as triethylamine or pyridine.
-
Cool the solution to 0 °C.
-
Add (+)-camphorsulfonyl chloride portion-wise.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Perform an aqueous workup similar to the alcohol derivatization protocol.
-
Purify the diastereomeric sulfonamides by column chromatography.
-
Analyze the purified products by ¹H NMR in CDCl₃.
Mosher's Ester Analysis (for comparison)
A standard protocol for the preparation of Mosher's esters for NMR analysis.[3][4]
Procedure:
-
Prepare two separate reactions. In one, react the chiral alcohol or amine with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). In the other, use (S)-(+)-MTPA-Cl.
-
Typically, the reaction is carried out in the presence of a base like pyridine or DMAP in an aprotic solvent such as dichloromethane.
-
After the reaction is complete, purify the two diastereomeric esters or amides separately.
-
Acquire the ¹H NMR spectra for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.
Visualization of Workflows and Concepts
To aid in the understanding of the experimental and analytical processes, the following diagrams illustrate the key workflows and logical relationships.
Caption: Workflow for determining absolute configuration using (+)-CSA derivatives.
Caption: Comparison of derivatization reactions for (+)-CSA and Mosher's methods.
Caption: Decision tree for selecting a method for absolute configuration determination.
Conclusion
The use of (+)-camphorsulfonyl chloride as a chiral derivatizing agent for the determination of absolute configuration by NMR spectroscopy presents a viable and cost-effective alternative to the more established Mosher's method. While the preparation of sulfonate esters may be more challenging than that of Mosher's esters, the stability of the derivatives and the lower cost of the reagent are significant advantages. The choice between these and other methods will ultimately depend on the specific characteristics of the analyte, available resources, and the stage of the research or development process. For routine analysis where a suitable functional group is present and cost is a consideration, the (+)-CSA method is a valuable tool in the chemist's arsenal (B13267) for stereochemical analysis.
References
A Comparative Guide to Chiral HPLC: Pirkle-Type vs. Polysaccharide-Based Columns for Enantiomeric Separation
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drugs. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most prevalent technique for this purpose. This guide provides an objective comparison of two widely used types of CSPs: Pirkle-type, including (+)-Camphorsulfonic acid (CSA) derived columns, and polysaccharide-based columns. The performance of these columns will be evaluated using supporting experimental data to aid in the selection of the most suitable method for your analytical needs.
The fundamental principle of chiral separation in HPLC lies in the differential interaction between the enantiomers of an analyte and a chiral stationary phase. This results in the formation of transient diastereomeric complexes with different stabilitites, leading to different retention times and, consequently, separation. Pirkle-type and polysaccharide-based CSPs represent two distinct and versatile classes of chiral selectors.
Pirkle-type, or "brush-type," CSPs are characterized by small chiral molecules covalently bonded to a silica (B1680970) support. These selectors, such as the one derived from (+)-CSA, create a chiral environment through a combination of π-π interactions, hydrogen bonding, dipole-dipole interactions, and steric hindrance. A key advantage of Pirkle-type columns is their robustness due to the covalent bonding of the chiral selector, which allows for a wide range of mobile phases in both normal- and reversed-phase modes. Furthermore, the availability of both enantiomeric forms of the chiral selector enables the inversion of the elution order, which can be advantageous in trace analysis.
Polysaccharide-based CSPs, typically derived from cellulose (B213188) or amylose, are the most widely used chiral selectors. Their chiral recognition ability stems from the complex three-dimensional structure of the polysaccharide derivatives, which contain chiral grooves and cavities. Enantiomers interact with these phases through a combination of hydrogen bonds, dipole-dipole interactions, and inclusion complexation. These columns demonstrate broad applicability for a wide range of chiral compounds.
Performance Comparison
The following tables summarize the performance of a Pirkle-type column (ReproSil Chiral-NR, a Whelk-O 1 analogue) and various polysaccharide-based columns for the enantiomeric separation of selected Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and β-blockers.
Table 1: Enantiomeric Separation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
| Analyte | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference |
| Naproxen | ReproSil Chiral-NR (Pirkle-type) | Acetonitrile (B52724)/Water (95:5, v/v) | 1.19 | - | [1] |
| ReproSil Chiral-MIG (Amylose) | Acetonitrile/Water (99:1, v/v) | - | - | [1] | |
| Ibuprofen | ReproSil Chiral-NR (Pirkle-type) | - | No Separation | - | [1] |
| ReproSil Chiral-MID (Amylose) | n-Heptane/1-Propanol (B7761284) (85:15, v/v) | 1.17 | - | [1] | |
| Thalidomide | ReproSil Chiral-NR (Pirkle-type) | - | - | - | [1] |
| ReproSil Chiral-MIG (Amylose) | Acetonitrile/Water (99:1, v/v) | 9.41 | - | [1] |
Note: "-" indicates data not specified in the source.
Table 2: Enantiomeric Separation of β-Blockers
| Analyte | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) | Reference |
| Propranolol | Chiralcel OD (Cellulose) | Hexane/Ethanol + 0.1% TFA | - | - | [2] |
| Chiralpak AD (Amylose) | Hexane/Ethanol + 0.1% TEA | - | - | [2] | |
| Metoprolol | Chiralcel OD (Cellulose) | Hexane/Ethanol + 0.1% TFA | - | - | [2] |
| Chiralpak AD (Amylose) | Hexane/Ethanol + 0.1% TEA | - | - | [2] | |
| Atenolol | Chiralcel OD (Cellulose) | Hexane/Ethanol + 0.1% TFA | - | - | [2] |
| Chiralpak AD (Amylose) | Hexane/Ethanol + 0.1% TEA | - | - | [2] |
Note: Specific quantitative data for retention time and resolution were not provided in the summarized format of the reference. The study indicates that cellulose-derived CSPs with an acidic additive generally showed greater enantioselectivity for β-blockers.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and adaptation of chiral separation methods.
Protocol 1: Separation of Naproxen on a Pirkle-Type Column
-
Column: ReproSil Chiral-NR (Pirkle-type)
-
Mobile Phase: A mixture of acetonitrile and water (95:5, v/v).[1]
-
Flow Rate: Not specified.
-
Temperature: Not specified.
-
Detection: Not specified.
Protocol 2: Separation of Ibuprofen on a Polysaccharide-Based Column
-
Column: ReproSil Chiral-MID (Amylose-based)
-
Mobile Phase: A mixture of n-heptane and 1-propanol (85:15, v/v).[1]
-
Flow Rate: Not specified.
-
Temperature: Not specified.
-
Detection: Not specified.
Protocol 3: General Screening Protocol for β-Blockers on Polysaccharide Columns
-
Columns: Chiralpak AD, Chiralcel OD, Chiralpak IA, Chiralpak IB.[2]
-
Mobile Phase: Hexane-ethanol (in ratios of 10-30% v/v ethanol) containing either 0.1% trifluoroacetic acid (TFA) for an acidic modifier or 0.1% triethylamine (B128534) (TEA) for a basic modifier.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.[2]
Logical Workflow for Chiral Method Development
The selection of an appropriate chiral separation method is a systematic process. The following diagram illustrates a general workflow for developing a chiral HPLC method.
References
Performance Showdown: Camphorsulfonic Acid vs. Mineral Acids in Catalysis
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of acid catalysis in organic synthesis, the choice of catalyst can significantly impact reaction efficiency, yield, and environmental footprint. While traditional mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) have long been staples, organic sulfonic acids, particularly (1R)-(-)-10-Camphorsulfonic acid (CSA), are emerging as powerful alternatives. This guide provides an objective comparison of the catalytic performance of CSA against mineral acids, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in catalyst selection.
Executive Summary: Key Performance Differences
Camphorsulfonic acid, a strong organic acid, often presents distinct advantages over its mineral acid counterparts.[1] Unlike mineral acids, CSA exhibits enhanced solubility in a wide range of organic solvents, leading to more homogeneous reaction media and potentially faster reaction rates.[1] Its solid, non-volatile nature also makes it easier and safer to handle compared to corrosive and fuming mineral acids.[2] Furthermore, reactions catalyzed by CSA can often be conducted under milder conditions, which is crucial when dealing with sensitive substrates.
While direct quantitative comparisons in the literature for the same reaction under identical conditions are scarce, the available data and qualitative evidence suggest that CSA can be a more efficient and environmentally benign catalyst in many applications.
Data Presentation: A Comparative Overview
The following tables summarize the performance of CSA and mineral acids in key organic transformations.
Table 1: Esterification of Cinnamic Acid
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Sulfuric Acid (H₂SO₄) | Ethanol | 60 | 1 | 84.42 | [3][4] |
| Hydrochloric Acid (HCl) | Methanol (B129727) | 60 | 1 | 34.40 | [3][4] |
Note: While a direct comparison with CSA for this specific reaction was not found in the reviewed literature, the data illustrates the variable performance of different mineral acids under similar conditions.
Table 2: Catalyst Efficiency in Quinoxaline (B1680401) Synthesis
In the synthesis of quinoxaline derivatives, Cellulose Sulfuric Acid (CSA), a related solid acid catalyst, was compared to several other acid catalysts, including sulfuric acid. The study concluded that CSA was more efficient than silica (B1680970) sulfuric acid, methanesulfonic acid, and sulfuric acid in acetic acid for this particular transformation.[5]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for reactions catalyzed by sulfuric acid and a general protocol for CSA-catalyzed reactions.
Protocol 1: Fischer Esterification of Benzoic Acid using Sulfuric Acid
This procedure details the synthesis of methyl benzoate.
Materials:
-
Benzoic acid (610 mg)
-
Methanol (25 ml)
-
Concentrated Sulfuric Acid (0.1 ml)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 610 mg of benzoic acid in 25 ml of methanol in a round-bottom flask.
-
Slowly and cautiously add 0.1 ml of concentrated sulfuric acid to the mixture.
-
Stir the reaction mixture at 65°C until the reaction is complete (monitoring by TLC is recommended).
-
Remove the solvent under reduced pressure.
-
Extract the residue with 50 ml of ethyl acetate.
-
Wash the organic phase twice with 30 ml of a saturated NaHCO₃ solution and once with a saturated NaCl solution.
-
Dry the resulting organic phase over MgSO₄.
-
Concentrate the organic phase under reduced pressure to obtain methyl benzoate.[6]
Protocol 2: General Procedure for Tetrahydropyranylation of Alcohols using Camphorsulfonic Acid
This protocol describes the protection of an alcohol using 3,4-dihydro-2H-pyran (DHP) catalyzed by CSA.
Materials:
-
Alcohol (1 mmol)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 mmol)
-
(1R)-(-)-10-Camphorsulfonic acid (CSA) (0.05 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1 mmol) in dichloromethane (5 mL), add 3,4-dihydro-2H-pyran (1.2 mmol).
-
Add camphorsulfonic acid (0.05 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired tetrahydropyranyl ether.
Mandatory Visualization
The following diagrams illustrate the logical workflow of comparing CSA and mineral acid catalysis and a typical acid-catalyzed esterification pathway.
Caption: Workflow for comparing CSA and mineral acid catalysis.
Caption: Key steps in the Fischer esterification mechanism.
Conclusion
Camphorsulfonic acid presents a compelling case as a versatile and efficient catalyst for a variety of organic transformations. Its favorable physical properties, such as high solubility in organic solvents and ease of handling, combined with its ability to promote reactions under milder conditions, position it as a strong alternative to traditional mineral acids. While more direct, quantitative comparative studies are needed to fully delineate its performance across a broader range of reactions, the existing evidence suggests that CSA is a valuable tool for researchers and professionals in drug development seeking to optimize synthetic routes and embrace greener chemistry principles.
References
A Comparative Guide to the Efficacy of (+)-Camphorsulfonic Acid in Resolving Non-Basic Compounds
For researchers and professionals in pharmaceutical development and asymmetric synthesis, the selection of an optimal chiral resolving agent is a pivotal step in obtaining enantiomerically pure compounds. (+)-Camphorsulfonic acid ((+)-CSA) is a widely used chiral resolving agent, particularly effective for the resolution of racemic basic compounds through the formation of diastereomeric salts.[1][2] However, its application to non-basic compounds, such as alcohols, aldehydes, and ketones, is less direct and necessitates a preliminary derivatization to introduce a functional group amenable to salt formation.
This guide provides an objective comparison of (+)-CSA's performance with other resolving agents for both basic and non-basic compounds, supported by experimental data and detailed methodologies.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The most common method for chiral resolution involves the conversion of a racemic mixture into a pair of diastereomeric derivatives by reacting it with a chiral resolving agent. These diastereomers, having different physical properties such as solubility, can be separated by conventional techniques like fractional crystallization.[1] Subsequently, the pure enantiomer is recovered by removing the resolving agent.
Resolution of Basic Compounds: A Direct Application for (+)-CSA
(+)-Camphorsulfonic acid is a strong chiral acid, making it highly effective for the resolution of racemic amines by forming stable, crystalline diastereomeric salts.
Performance Comparison for the Resolution of Racemic Amines
The choice of resolving agent is often empirical and depends on the specific amine being resolved. Below is a comparison of the efficacy of camphorsulfonic acid and other common acidic resolving agents in the resolution of 1-phenylethylamine.
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Resolved Amine |
| 1-Phenylethylamine | (-)-Camphoric Acid | Ethanol | 75 | >95 |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | 80 | >98 |
| 1-Phenylethylamine | (-)-Mandelic Acid | Water | High | High |
| 2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | Dichloromethane (B109758) | 25 (precipitate I) | 98 (R,R) |
Data compiled from multiple sources.
Resolution of Non-Basic Compounds: An Indirect Application Requiring Derivatization
Non-basic compounds like alcohols do not readily form salts with acidic resolving agents such as (+)-CSA. Therefore, a common strategy is to first derivatize the alcohol into a half-ester of a dicarboxylic acid (e.g., phthalic anhydride (B1165640) or succinic anhydride). This introduces a carboxylic acid group, which can then be resolved with a chiral base.
Alternatively, the alcohol can be esterified with a chiral acid, like (+)-camphorsulfonic acid (often as the more reactive camphorsulfonyl chloride), to form diastereomeric esters. These esters can then be separated by chromatography or crystallization, though obtaining crystalline esters can be challenging.
Alternative Strategies for Resolving Non-Basic Compounds
For non-basic compounds, particularly alcohols, other methods are often more direct and effective than derivatization followed by resolution with (+)-CSA.
-
Enzymatic Resolution: Enzymes, such as lipases, can selectively acylate or hydrolyze one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This is a powerful method for obtaining enantiomerically pure alcohols.
-
Formation of Diastereomeric Esters with Other Chiral Acids: Chiral carboxylic acids like (-)-menthyloxyacetic acid or Mosher's acid can be used to form diastereomeric esters with racemic alcohols. These esters are often more amenable to chromatographic separation.
-
Kinetic Resolution: This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent.
Due to the indirect nature of using (+)-CSA for non-basic compounds, direct comparative data on its efficacy versus these alternative methods is scarce in the literature. The choice of method is highly dependent on the specific substrate and the experimental conditions.
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine with (+)-CSA by Diastereomeric Salt Crystallization
This protocol provides a general procedure for the resolution of a racemic amine. The optimal solvent, temperature, and stoichiometry should be determined empirically for each specific case.
-
Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Add (+)-camphorsulfonic acid (0.5-1.0 equivalent) to the solution.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the crystals.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any soluble impurities and the other diastereomer.
-
-
Liberation of the Enantiomerically Pure Amine:
-
Suspend the crystalline diastereomeric salt in water or a suitable solvent.
-
Add a base (e.g., aqueous sodium hydroxide (B78521) or sodium carbonate) to neutralize the (+)-CSA and liberate the free amine.
-
Extract the free amine with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the resolved amine using chiral HPLC or by measuring its specific rotation.
-
General Protocol for the Derivatization of a Racemic Alcohol for Subsequent Resolution
This protocol describes the formation of a phthalic acid half-ester from a racemic alcohol, which can then be resolved using a chiral base.
-
Derivatization:
-
In a round-bottom flask, combine the racemic alcohol (1.0 equivalent), phthalic anhydride (1.1 equivalents), and a catalytic amount of a base such as pyridine (B92270) or triethylamine.
-
Heat the mixture (e.g., in an oil bath at 80-100 °C) for several hours until the reaction is complete (monitor by TLC).
-
Allow the mixture to cool to room temperature.
-
-
Work-up:
-
Dissolve the reaction mixture in an organic solvent like ethyl acetate.
-
Wash the organic solution with dilute hydrochloric acid to remove the basic catalyst, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude half-ester.
-
-
Purification:
-
The crude half-ester can be purified by recrystallization or column chromatography.
-
The resulting racemic carboxylic acid derivative is now ready for resolution with a suitable chiral base following a similar procedure to the one described for the resolution of racemic amines.
Visualizing the Workflow
Chiral Resolution of a Racemic Amine
Caption: Workflow for the chiral resolution of a racemic amine using (+)-CSA.
Chiral Resolution of a Racemic Alcohol via Derivatization
Caption: General workflow for resolving a racemic alcohol via derivatization.
References
A Comparative Guide to the Crystallographic Characterization of Diastereomeric Salts of (+)-Camphor-10-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the characterization of diastereomeric salts formed with (+)-camphor-10-sulfonic acid ((+)-CSA), a widely used chiral resolving agent. The focus is on the utility of single-crystal X-ray crystallography in elucidating the three-dimensional structures of these salts, which is crucial for understanding the mechanism of chiral recognition and for the development of robust enantioseparation processes.
Principles of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a classical and industrially significant method for separating enantiomers. The fundamental principle involves the reaction of a racemic mixture (e.g., of a chiral amine) with an enantiomerically pure resolving agent, in this case, (+)-CSA. This reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, melting point, and crystal packing, which allows for their separation by fractional crystallization.
The less soluble diastereomeric salt preferentially crystallizes from a suitable solvent, and subsequent liberation of the chiral base from the isolated salt yields the desired enantiomer in high purity. The efficiency of this process is highly dependent on the choice of resolving agent and the crystallization solvent.
X-ray Crystallography in the Analysis of Diastereomeric Salts
Single-crystal X-ray crystallography is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystal. In the context of diastereomeric salts, it provides invaluable insights into:
-
Absolute Configuration: Unambiguously determines the absolute stereochemistry of the resolved enantiomer.
-
Molecular Conformation: Reveals the conformation of both the chiral cation and the (+)-CSA anion in the crystalline state.
-
Supramolecular Interactions: Elucidates the network of hydrogen bonds, ionic interactions, and other non-covalent interactions that govern the crystal packing.
-
Structure-Property Relationships: Helps to rationalize the observed differences in physical properties, such as solubility and melting point, between the diastereomers based on their crystal structures.
Comparative Data of (+)-CSA Diastereomeric Salts
The following tables summarize key data for diastereomeric salts of (+)-CSA with various chiral compounds. While a comprehensive side-by-side comparison of a wide range of amines is limited by the availability of published data in a consolidated format, this section provides representative examples.
Table 1: Resolution Performance of this compound
| Racemic Compound | Less Soluble Diastereomer | Solvent System | Yield | Enantiomeric/Diastereomeric Excess | Reference |
| DL-Phenylglycine | D-PG · (+)-CS | Water | 45.7% | 98.8% optical purity | [1] |
| 3-Amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | 3(S)-amine · (+)-CSA | Isopropyl acetate/acetonitrile | - | >99.5% enantiomeric purity | [2] |
| 2,3-Diphenylpiperazine | (R,R)-amine · (+)-CSA | Dichloromethane | 25% | 98% (R,R) | [3] |
Data for specific yield was not available in the reference.
Table 2: Crystallographic Data for Diastereomeric Salts of Camphorsulfonic Acid
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Reference |
| D-Phenylglycine · (+)-CSA | C₁₈H₂₅NO₅S | - | - | - | - | - | - | - | - | - | - | [1] |
| L-Phenylglycine · (+)-CSA | C₁₈H₂₅NO₅S | - | - | - | - | - | - | - | - | - | - | [1] |
| (-)-Diethanolamine derivative · (-)-CSA | - | Orthorhombic | P2₁2₁2₁ | 10.32 | 16.21 | 24.56 | 90 | 90 | 90 | 4108 | 4 | [3] |
Detailed unit cell parameters for the D- and L-phenylglycine · (+)-CSA salts were not directly available in the main text of the cited article but are typically found in the supplementary crystallographic information files (CIFs).
The difference in the crystal packing between the diastereomeric salts of DL-phenylglycine with (+)-CSA is a key factor in the successful resolution. The less-soluble D-PG·(+)-CS salt exhibits a dense and stable molecular conformation with alternating cation and anion layers. In contrast, the more-soluble L-PG·(+)-CS salt has a coarser molecular conformation with "holey" vacancy layers, contributing to its higher solubility in water.[1]
Alternative Chiral Resolving Agents
While (+)-CSA is a highly effective resolving agent for many amines, other chiral acids are also commonly used. The choice of the optimal resolving agent is often determined empirically through screening.
Table 3: Comparison with Other Common Chiral Resolving Agents for Amines
| Resolving Agent | Class | Typical Applications | Advantages |
| This compound | Sulfonic Acid | Primary, secondary, and tertiary amines | Strong acid, forms stable and often crystalline salts. |
| Tartaric acid and derivatives | Carboxylic Acid | Primary and secondary amines | Readily available, relatively inexpensive, derivatives offer tunability. |
| Mandelic acid and derivatives | Carboxylic Acid | Amines and alcohols (after derivatization) | Versatile, can be used for a wide range of substrates. |
| Dibenzoyltartaric acid | Carboxylic Acid | Amines | Often provides better separation than tartaric acid itself. |
Experimental Protocols
Preparation of Diastereomeric Salts of a Chiral Amine with (+)-CSA
This protocol provides a general procedure for the formation and crystallization of diastereomeric salts. The optimal solvent and stoichiometry should be determined experimentally for each specific amine.
Materials:
-
Racemic chiral amine
-
(1S)-(+)-10-Camphorsulfonic acid ((+)-CSA)
-
Anhydrous solvent (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: In a flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of the chosen solvent, with gentle heating if necessary.
-
Salt Formation: In a separate flask, dissolve (+)-CSA (0.5-1.0 equivalents) in the same solvent.
-
Mixing and Crystallization: Slowly add the (+)-CSA solution to the amine solution with continuous stirring. The mixture may become cloudy as the diastereomeric salts begin to precipitate.
-
Cooling: Allow the mixture to cool slowly to room temperature. For less soluble salts, crystallization may occur readily. For more soluble salts, further cooling in an ice bath or refrigeration may be required. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.[2][4]
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the diastereomeric purity of the isolated salt using techniques such as NMR spectroscopy or by measuring the optical rotation. The enantiomeric purity of the amine can be determined by a suitable chiral chromatography method (e.g., HPLC or GC) after liberation from the salt.
Single-Crystal X-ray Diffraction Analysis
This protocol outlines the general steps for analyzing a single crystal of a diastereomeric salt.
Procedure:
-
Crystal Selection and Mounting: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) that is free of cracks and other defects. Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on the X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the diffraction spots are integrated.
-
Structure Solution: The crystal structure is solved using computational methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural parameters.
-
Validation and Analysis: The final crystal structure is validated to ensure its quality and then analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. The absolute configuration is determined using anomalous dispersion effects, typically reported as the Flack parameter.
Workflow and Logical Diagrams
Caption: Workflow for chiral resolution and crystallographic analysis.
Caption: Logical relationship in diastereomeric salt formation.
References
- 1. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
A Comparative Guide to Chiral Resolving Agents: Alternatives to (+)-Camphor-10-sulfonic acid
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure compounds. While (+)-Camphor-10-sulfonic acid is a widely used resolving agent for racemic bases, a variety of alternatives exist, each with its own advantages and disadvantages. This guide provides an objective comparison of the performance of common alternatives, including tartaric acid and mandelic acid derivatives, with supporting experimental data.
The most common method for chiral resolution is the formation of diastereomeric salts.[1] This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts.[1] Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2]
Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily evaluated based on the yield of the diastereomeric salt and the enantiomeric excess (e.e.) of the desired enantiomer after liberation from the salt. The choice of solvent also plays a crucial role in the success of the resolution. The following table summarizes experimental data for the resolution of racemic 1-phenylethylamine (B125046) using different classes of resolving agents. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature, and the data presented here is compiled from various sources to provide a representative comparison.[2]
| Chiral Resolving Agent | Racemic Amine | Solvent(s) | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| Tartaric Acid Derivative | ||||
| L-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | 80-90% | >85% |
| Mandelic Acid Derivative | ||||
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | Ethanol (B145695)/Water | High | >95% (in a single crystallization) |
| Sulfonic Acid Derivative | ||||
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-2,3-Diphenylpiperazine | Dichloromethane (B109758) | 25% | 98% (for (R,R)-enantiomer) |
Note: The data for (1S)-(+)-10-Camphorsulfonic Acid is for a different amine due to the lack of specific data for 1-phenylethylamine in the searched literature, but it illustrates the high enantiomeric purity that can be achieved.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are representative protocols for the chiral resolution of a racemic amine using tartaric acid, mandelic acid, and camphorsulfonic acid.
Protocol 1: Resolution of Racemic 1-Phenylethylamine with L-Tartaric Acid[3][4]
Materials:
-
Racemic 1-phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% aqueous NaOH solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve L-(+)-tartaric acid in hot methanol. In a separate flask, dissolve an equimolar amount of racemic 1-phenylethylamine in methanol.
-
Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance the yield.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add 50% aqueous NaOH solution until the salt completely dissolves and the solution is basic.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether.
-
Drying and Evaporation: Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the resolved amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or a polarimeter.
Protocol 2: Resolution of Racemic 1-Phenylethylamine with (S)-Mandelic Acid[2]
Materials:
-
Racemic 1-phenylethylamine
-
(S)-Mandelic acid
-
Ethanol
-
Water
-
10% aqueous NaOH solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve (S)-mandelic acid in a mixture of ethanol and water with gentle heating. To the hot solution, add an equimolar amount of (±)-1-phenylethylamine.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Isolate the crystals by filtration and wash with a small amount of cold ethanol.
-
Liberation of the Free Amine: Suspend the crystalline salt in water and add 10% aqueous NaOH solution to neutralize the acid and liberate the free amine.
-
Extraction: Extract the liberated amine with diethyl ether.
-
Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the resolved amine.
-
Analysis: Analyze the enantiomeric excess of the resolved amine using a suitable technique such as chiral HPLC.
Protocol 3: Resolution of a Racemic Amine with (1S)-(+)-10-Camphorsulfonic Acid[5][6]
Materials:
-
Racemic amine
-
(1S)-(+)-10-Camphorsulfonic acid (CSA)
-
Suitable solvent (e.g., acetone, dichloromethane)
-
Aqueous base solution (e.g., NaHCO₃ or NaOH)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve the racemic amine and an equimolar amount of (1S)-(+)-10-camphorsulfonic acid in a suitable solvent.
-
Crystallization: Stir the solution at room temperature. If crystallization does not occur spontaneously, it can be induced by cooling or slow evaporation of the solvent.
-
Isolation of Diastereomeric Salt: Isolate the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the crystalline salt in water or a suitable organic solvent and add a base to neutralize the sulfonic acid and liberate the free amine.
-
Extraction: Extract the liberated amine with an organic solvent.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine.
Visualizing the Workflow
The following diagrams illustrate the general workflow and logical steps involved in chiral resolution by diastereomeric salt formation.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
References
A Comparative Guide to Chiral Resolving Agents: Cost-Benefit Analysis of (+)-Camphor-10-sulfonic Acid in Industrial Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical decision that significantly impacts the efficiency, scalability, and economic viability of synthesizing enantiomerically pure compounds. This guide provides an objective comparison of (+)-Camphor-10-sulfonic acid ((+)-CSA) with other widely used chiral resolving agents, namely L-tartaric acid and (S)-mandelic acid, for the diastereomeric salt resolution of racemic amines. The analysis is supported by a compilation of experimental data, detailed methodologies, and a cost-benefit evaluation to facilitate an informed selection process.
The primary method for chiral resolution on an industrial scale remains the formation of diastereomeric salts.[1][2] This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form two diastereomeric salts with different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3]
Performance Comparison of Chiral Resolving Agents
The effectiveness of a chiral resolving agent is determined by several factors, including the yield of the diastereomeric salt, the enantiomeric excess (e.e.) of the desired enantiomer after liberation, the cost of the agent, and the ease of its recovery and recycling. The following table summarizes experimental data for the resolution of racemic 1-phenylethylamine (B125046) using (+)-CSA, L-tartaric acid, and (S)-mandelic acid. It is important to note that this data is compiled from various sources and the experimental conditions may not be identical.
| Resolving Agent | Racemic Amine | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Amine | Reference |
| (1S)-(+)-10-Camphorsulfonic Acid ((+)-CSA) | (±)-1-Phenylethylamine | Methanol | High | >98% | [2] |
| L-(+)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | Good | ~95% | [2] |
| (S)-(+)-Mandelic Acid | (±)-1-Phenylethylamine | Ethanol (B145695)/Water | Good | High | [2] |
Cost-Benefit Analysis
The economic feasibility of a chiral resolution process is a crucial factor in an industrial setting. This analysis considers the approximate cost of the resolving agent, its typical efficiency, and the potential for recycling.
| Resolving Agent | Approximate Price (per kg) | Key Advantages | Key Disadvantages | Recyclability |
| This compound | $13 - $32 USD | Strong acid, forms highly crystalline salts with a wide range of amines, often resulting in high e.e.[3] | Higher cost compared to tartaric acid. | Yes, established protocols for recovery and reuse exist.[1][4] |
| L-Tartaric Acid | $2 - $15 USD | Readily available, cost-effective, and widely used.[3] | Performance can be highly substrate-dependent. | Yes, can be recovered and recycled.[4][5] |
| (S)-Mandelic Acid | $21 - $230 USD | Effective for a broad range of compounds, often provides good crystallinity.[2] | Higher cost than tartaric acid. | Yes, can be recovered and recycled.[6] |
Note: Prices are estimates based on publicly available data from various suppliers and are subject to change based on purity and quantity.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are representative protocols for the chiral resolution of a racemic amine using (+)-CSA, L-tartaric acid, and (S)-mandelic acid.
Protocol 1: Chiral Resolution using this compound
Objective: To resolve a racemic amine via diastereomeric salt formation with (+)-CSA.
Materials:
-
Racemic amine
-
This compound ((+)-CSA)
-
Methanol
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve the racemic amine in methanol. In a separate flask, dissolve an equimolar amount of (+)-CSA in methanol, with gentle heating if necessary.
-
Crystallization: Slowly add the (+)-CSA solution to the amine solution with stirring. Allow the mixture to cool to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can be used to maximize the yield.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of dichloromethane (B109758) and an aqueous 10% NaOH solution. Stir until the salt has completely dissociated.
-
Extraction and Purification: Separate the organic layer, which contains the free amine. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Isolation of Enantiomer: Evaporate the solvent to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Chiral Resolution using L-Tartaric Acid
Objective: To resolve a racemic amine via diastereomeric salt formation with L-tartaric acid.
Materials:
-
Racemic amine
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 50%)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve L-(+)-tartaric acid in methanol, with gentle heating if necessary. In a separate flask, dissolve an equimolar amount of the racemic amine in methanol.
-
Crystallization: Cautiously add the amine solution to the tartaric acid solution. The reaction is exothermic. Allow the mixture to cool to room temperature and then in an ice bath to promote the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Partially dissolve the crystalline salt in water and add a 50% NaOH solution until the mixture is basic.
-
Extraction and Purification: Extract the liberated amine with diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation of Enantiomer: Evaporate the solvent to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC.
Protocol 3: Chiral Resolution using (S)-Mandelic Acid
Objective: To resolve a racemic amine via diastereomeric salt formation with (S)-mandelic acid.
Materials:
-
Racemic amine
-
(S)-(+)-Mandelic acid
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve (S)-mandelic acid in a mixture of ethanol and water with gentle heating. To the hot solution, add an equimolar amount of the racemic amine.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of diethyl ether and an aqueous 10% NaOH solution. Stir until the salt has completely dissociated.
-
Extraction and Purification: Separate the organic layer containing the free amine. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Isolation of Enantiomer: Evaporate the solvent to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC.
Visualizing the Workflow
The following diagrams illustrate the general workflow for chiral resolution by diastereomeric salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. patents.justia.com [patents.justia.com]
- 5. WO2003042132A1 - Recovery and recycling of chiral tartaric acid resolving agents - Google Patents [patents.google.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of (+)-Camphor-10-sulfonic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like (+)-Camphor-10-sulfonic acid are of paramount importance. Adherence to proper disposal protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the responsible disposal of this compound.
Immediate Safety Considerations:
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4] It is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4][5] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6]
Disposal Procedures
The primary methods for the disposal of this compound are neutralization, incineration, or transfer to a licensed hazardous waste disposal facility.[1][6] The selection of the appropriate method depends on the quantity of the waste, available facilities, and local regulations.
Quantitative Disposal Parameters
Due to the lack of specific regulatory limits for this compound, the following table summarizes general guidelines for the disposal of corrosive organic acids. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and local waste management authorities to ensure compliance with all applicable regulations.[1]
| Parameter | Guideline Value | Disposal Method | Notes |
| pH of Aqueous Waste | 5.5 - 9.0 | Neutralization | The pH should be adjusted to a neutral range before drain disposal. This is a common requirement for the disposal of acidic and basic solutions. |
| Incineration Temperature | 980 to 1540°C | Incineration | This is a general temperature range for the incineration of sulfur-containing organic compounds to ensure complete combustion and minimize harmful emissions. |
| Landfill Disposal | As per local regulations | Landfill | The neutralized solid salt may be suitable for landfill disposal, but this must be confirmed with the landfill operator and regulatory agencies. |
Experimental Protocol: Neutralization of this compound Waste
This protocol outlines a safe laboratory procedure for neutralizing small quantities of this compound waste.
Materials:
-
This compound waste (solid or aqueous solution)
-
Sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the waste solution)
-
Ice bath
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Preparation:
-
Stoichiometric Calculation:
-
Calculate the molar amount of this compound (molar mass: 232.30 g/mol ) in the waste.
-
The neutralization reaction with sodium carbonate is: 2 C₁₀H₁₆O₄S + Na₂CO₃ → 2 C₁₀H₁₅O₄SNa + H₂O + CO₂
-
The neutralization reaction with sodium hydroxide is: C₁₀H₁₆O₄S + NaOH → C₁₀H₁₅O₄SNa + H₂O
-
Based on the stoichiometry, calculate the mass of sodium carbonate or sodium hydroxide required for complete neutralization. It is advisable to prepare a slight excess of the base.
-
-
Neutralization:
-
Slowly and carefully add the calculated amount of sodium carbonate or a dilute solution of sodium hydroxide to the stirring acidic solution. The addition of a solid base should be done in small portions to control the reaction rate and foaming from CO₂ evolution (if using sodium carbonate).
-
Monitor the pH of the solution continuously using a calibrated pH meter or pH indicator strips.
-
-
Endpoint Determination:
-
Continue adding the base until the pH of the solution reaches a stable value within the neutral range of 5.5 to 9.0.
-
-
Final Disposal:
-
Once the solution is neutralized, it can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous materials and is in compliance with local regulations.[8]
-
If local regulations prohibit drain disposal, the neutralized solution should be collected in a properly labeled waste container for disposal by a licensed hazardous waste contractor.
-
Disposal Pathway Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these guidelines and consulting with institutional and local authorities, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. capitalresin.com [capitalresin.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. capitalresin.com [capitalresin.com]
Personal protective equipment for handling (+)-Camphor-10-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling (+)-Camphor-10-sulfonic acid. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Immediate Precautions
This compound is a corrosive solid that can cause severe skin burns and eye damage[1][2][3]. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled laboratory environment. The primary hazards are associated with direct contact and inhalation of dust particles.
Key Hazards:
-
Skin Corrosion/Irritation: Causes severe burns upon direct contact[1][3].
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage[1].
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract[3].
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound.
Recommended Glove Materials and Breakthrough Times
| Glove Material | Thickness | Breakthrough Time (minutes) | Protection Level |
| Butyl Rubber | >15 mil | >480 | Excellent |
| Neoprene | >15 mil | >480 | Excellent |
| Nitrile Rubber | >8 mil | 10 - 30 | Splash Protection Only |
Note: The breakthrough times are based on data for similar corrosive acids and should be used as a guideline. For prolonged contact, thicker, more resistant gloves like butyl rubber or neoprene are recommended. For incidental contact, nitrile gloves may be used, but they should be changed immediately upon any sign of contamination.
-
Safety Goggles: Chemical splash goggles are mandatory.
-
Face Shield: A face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a significant risk of splashing.
-
Lab Coat: A flame-resistant lab coat that fastens securely is required.
-
Chemical-Resistant Apron: A rubber or neoprene apron is recommended for additional protection.
-
Full-Length Pants and Closed-Toe Shoes: These are mandatory to protect the lower body and feet.
If there is a risk of generating dust, work should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) must be used.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
